1,3-Dibromo-3-methylbutane
Description
Properties
IUPAC Name |
1,3-dibromo-3-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Br2/c1-5(2,7)3-4-6/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJFMQSXQQUJTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179203 | |
| Record name | Butane, 1,3-dibromo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24443-15-0 | |
| Record name | Butane, 1,3-dibromo-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024443150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 1,3-dibromo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dibromo-2-methylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Applications of 1,3-Dibromo-3-methylbutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dibromo-3-methylbutane is a vicinal dibromoalkane that serves as a versatile intermediate in organic synthesis. Its unique structural arrangement, featuring both a primary and a tertiary bromide, imparts differential reactivity that can be exploited for the synthesis of a variety of organic molecules, including cyclic and heterocyclic compounds. This guide provides a comprehensive overview of the chemical properties, spectroscopic data, synthesis, and reactivity of this compound, with a focus on its practical applications in research and development.
Chemical Identity and Physical Properties
This compound is a halogenated hydrocarbon with the molecular formula C₅H₁₀Br₂ and a molecular weight of approximately 229.94 g/mol .[1][2] It is also known by its IUPAC name, this compound.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 24443-15-0 | [1][2][4] |
| Molecular Formula | C₅H₁₀Br₂ | [1][2][4] |
| Molecular Weight | 229.94 g/mol | [1] |
| Boiling Point | 181.6 °C at 760 mmHg | [4] |
| Density | ~1.672 - 1.69 g/cm³ | [4] |
| Refractive Index | ~1.5041 | [4] |
| Flash Point | 58.5 °C | [4] |
| Appearance | Clear, colorless to yellow or brown liquid | [5] |
| Solubility | Insoluble in water, soluble in organic solvents. |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to exhibit three distinct signals:
-
A singlet in the downfield region corresponding to the two equivalent methyl groups attached to the tertiary carbon bearing a bromine atom.
-
A triplet in the mid-field region corresponding to the methylene group adjacent to the primary bromine.
-
A triplet in the upfield region corresponding to the methylene group adjacent to the quaternary carbon.
The integration of these signals would be in a 6:2:2 ratio, respectively. The coupling between the two methylene groups would result in the observed triplet splitting pattern.
¹³C NMR: The carbon NMR spectrum is anticipated to show four signals:
-
A signal for the two equivalent methyl carbons.
-
A signal for the methylene carbon attached to the primary bromine.
-
A signal for the other methylene carbon.
-
A signal for the quaternary carbon attached to the tertiary bromine.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be dominated by C-H stretching and bending vibrations. Key absorptions would include:
-
C-H stretching: Strong bands in the 2950-2850 cm⁻¹ region.
-
C-H bending: Bands in the 1470-1430 cm⁻¹ (methylene scissoring) and 1380-1370 cm⁻¹ (methyl bending) regions.
-
C-Br stretching: Weak to medium bands in the 650-550 cm⁻¹ region. The presence of two C-Br bonds may lead to multiple or broadened absorptions in this area.
Mass Spectrometry (MS)
The mass spectrum of this compound will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br exist in a nearly 1:1 ratio). The molecular ion peak (M⁺) would appear as a cluster of peaks at m/z 228, 230, and 232 with a relative intensity ratio of approximately 1:2:1. Fragmentation would likely involve the loss of bromine atoms and subsequent alkyl chain cleavage.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the hydrobromination of isoprene (2-methyl-1,3-butadiene). This reaction proceeds through an electrophilic addition mechanism.
Experimental Protocol: Synthesis from Isoprene
Causality: The addition of HBr to the conjugated diene system of isoprene proceeds via the formation of the more stable carbocation intermediate. The first equivalent of HBr adds to generate a tertiary allylic carbocation. The subsequent attack by the bromide ion can occur at either the secondary or tertiary carbon. Under conditions that favor thermodynamic control, the 1,4-addition product can be formed, which upon reaction with a second equivalent of HBr yields this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve isoprene in a suitable inert solvent such as dichloromethane or carbon tetrachloride. Cool the flask in an ice-water bath.
-
Addition of HBr: Slowly add two equivalents of a solution of hydrogen bromide in acetic acid or a stream of anhydrous HBr gas to the cooled isoprene solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution to neutralize any excess acid, and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield pure this compound.
Chemical Reactivity and Synthetic Applications
The presence of both a primary and a tertiary bromide in this compound allows for selective reactions, making it a valuable building block in organic synthesis.
Nucleophilic Substitution Reactions
The primary bromide is more susceptible to SN2 reactions, while the tertiary bromide can undergo SN1 reactions under appropriate conditions. This differential reactivity can be exploited for sequential substitutions.
Experimental Protocol: Reaction with Sodium Azide (Illustrative)
Causality: The azide ion is a good nucleophile and will preferentially attack the less sterically hindered primary carbon via an SN2 mechanism.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a polar aprotic solvent like dimethylformamide (DMF).
-
Addition of Nucleophile: Add a slight excess of sodium azide to the solution.
-
Reaction Conditions: Heat the reaction mixture at a moderate temperature (e.g., 50-70 °C) and monitor its progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent like diethyl ether. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting azido-bromo-methylbutane can be purified by column chromatography.
Elimination Reactions
Treatment of this compound with a strong, non-nucleophilic base will promote elimination reactions. The tertiary bromide is more prone to E2 elimination, leading to the formation of an alkene. Intramolecular reactions are also possible.
Formation of Cyclic Compounds
The 1,3-dihalo functionality makes this compound a suitable precursor for the synthesis of three-membered rings through intramolecular cyclization.
Experimental Protocol: Synthesis of 1,1-dimethylcyclopropane (Illustrative)
Causality: In the presence of a reducing metal like zinc or magnesium, an intramolecular Wurtz-type reaction can occur, leading to the formation of a cyclopropane ring with the elimination of both bromine atoms.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), place activated zinc dust or magnesium turnings.
-
Addition of Reactant: Add a solution of this compound in an anhydrous ether solvent (e.g., diethyl ether or THF) dropwise to the metal suspension. A small crystal of iodine can be added to initiate the reaction.
-
Reaction Conditions: The reaction is often exothermic and may require initial gentle heating to start. Once initiated, the reaction is typically stirred at room temperature or with gentle reflux until the starting material is consumed (monitored by GC).
-
Work-up and Purification: After the reaction is complete, quench the mixture by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with a low-boiling-point solvent like pentane. Dry the organic layer and carefully distill the volatile 1,1-dimethylcyclopropane.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6]
-
Hazards: It is harmful if swallowed and causes skin and serious eye irritation.[6][7] It may also cause an allergic skin reaction.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]
-
Handling: Avoid breathing fumes, mist, or vapors.[6] Do not eat, drink, or smoke when using this product.[6]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[6]
Applications in Drug Development and Medicinal Chemistry
While direct applications of this compound in drug molecules are not widely reported, its utility as a synthetic intermediate is significant. The ability to introduce a gem-dimethylcyclopropyl or a related branched five-carbon unit is valuable in medicinal chemistry for several reasons:
-
Metabolic Stability: The introduction of quaternary centers or cyclopropane rings can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.
-
Conformational Rigidity: The rigid cyclopropane ring can lock a molecule into a specific conformation, which can be crucial for optimal binding to a biological target.
-
Lipophilicity Modulation: The incorporation of alkyl groups can modulate the lipophilicity of a molecule, which is a key parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its differential reactivity at the primary and tertiary carbon centers provides a handle for selective chemical transformations. A thorough understanding of its chemical properties, spectroscopic signatures, and reactivity is essential for its effective utilization in the synthesis of complex organic molecules, including those with potential applications in the pharmaceutical industry. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists working with this compound.
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Core Compound Identity and Physicochemical Properties
An In-Depth Technical Guide to 1,3-Dibromo-3-methylbutane (CAS: 24443-15-0)
This document provides a comprehensive technical overview of this compound, a versatile yet specific difunctional alkyl halide. It is intended for researchers, chemists, and drug development professionals who seek to understand and utilize this compound's unique structural features in synthetic applications. This guide moves beyond simple data recitation to explain the causal relationships behind its properties, reactivity, and potential applications, ensuring a deep and practical understanding.
This compound possesses a unique structure with two bromine atoms situated at sterically and electronically distinct positions: a primary (C1) and a tertiary (C3) carbon. This differentiation is the cornerstone of its selective reactivity and utility as a synthetic building block. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 24443-15-0 | [1][2][3] |
| Molecular Formula | C₅H₁₀Br₂ | [1][4][5] |
| Molecular Weight | 229.94 g/mol | [1][5][6] |
| IUPAC Name | This compound | [2][5][7] |
| Appearance | Clear colorless to yellow to brown liquid | [8] |
| Density | ~1.672 - 1.69 g/cm³ | [4][5] |
| Boiling Point | 181.6°C at 760 mmHg | [4] |
| Flash Point | 58.5°C to >110°C (230°F) | [4][5] |
| Refractive Index | 1.5040 - 1.5080 @ 20°C | [4][8] |
| SMILES | CC(C)(Br)CCBr | [2][5] |
| InChIKey | XMJFMQSXQQUJTQ-UHFFFAOYSA-N | [2][5][7] |
Synthesis Pathway and Methodologies
While multiple synthetic routes can be envisioned, a common and logical approach involves the hydrobromination of an appropriate unsaturated precursor. A plausible and illustrative synthesis starting from 2-methyl-1-buten-3-yne is detailed here. This precursor is commercially available and allows for a controlled, two-step addition of hydrogen bromide (HBr).
Conceptual Synthesis Workflow
The synthesis hinges on the selective addition of HBr across the double and triple bonds of the starting enyne. The first addition targets the more reactive triple bond, followed by a second addition to the double bond, governed by Markovnikov's rule.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Synthesis from 2-Methyl-1-buten-3-yne
This protocol is a representative procedure based on established principles of electrophilic and radical additions to unsaturated hydrocarbons.
Materials:
-
Hydrogen bromide (gas or solution in acetic acid)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Radical initiator (e.g., AIBN) or peroxide (e.g., benzoyl peroxide) for the second step
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, gas inlet tube, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Step 1: First HBr Addition (Markovnikov)
-
Dissolve 1.0 equivalent of 2-methyl-1-buten-3-yne in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath. The low temperature helps to control the exothermicity of the reaction and minimize side products.
-
Slowly bubble 1.0 equivalent of HBr gas through the solution or add it dropwise as a solution in acetic acid. The reaction is typically rapid.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction with a cold, saturated solution of sodium bicarbonate to neutralize any excess acid.
-
-
Step 2: Second HBr Addition (Anti-Markovnikov to Alkene)
-
To the crude intermediate from Step 1 (which can be used directly or after a preliminary workup), add a catalytic amount of a radical initiator like AIBN. The presence of a radical initiator is crucial to direct the HBr addition to the terminal carbon of the double bond (anti-Markovnikov), forming the primary bromide.
-
Again, cool the mixture to 0°C and slowly introduce another 1.0 equivalent of HBr.
-
Allow the reaction to warm to room temperature and stir until completion, as confirmed by analytical monitoring.
-
-
Workup and Purification:
-
Transfer the final reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally, brine. These washes remove residual acid and water-soluble byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product should be purified by vacuum distillation to yield pure this compound.
-
Reactivity Profile and Mechanistic Considerations
The synthetic utility of this compound stems from the differential reactivity of its two C-Br bonds.
-
C3-Br (Tertiary Bromide): This bond is prone to reactions that proceed through a carbocation intermediate (Sₙ1, E1). The tertiary carbocation formed upon Br⁻ departure is stabilized by hyperconjugation from the three adjacent methyl and methylene groups. It is also susceptible to elimination reactions (E2) with strong, bulky bases.
-
C1-Br (Primary Bromide): This bond is sterically unhindered and is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. It is also capable of participating in the formation of Grignard reagents.[11][12]
This dual reactivity allows for stepwise functionalization, making it a valuable tool for building molecular complexity.
Caption: Differential reactivity pathways of this compound.
Protocol: Selective Grignard Reagent Formation
The primary bromide can be selectively converted into a Grignard reagent, leaving the tertiary bromide intact under carefully controlled conditions.[13] This mono-Grignard species is a powerful nucleophile for C-C bond formation.[12][14]
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine crystal (as an activator)
-
Three-neck flask with condenser, dropping funnel, and nitrogen inlet
Procedure:
-
Apparatus Setup: Assemble the glassware and flame-dry it under a stream of dry nitrogen to remove all traces of moisture, which would quench the Grignard reagent.
-
Activation: Place magnesium turnings (1.1 equivalents) and a small crystal of iodine in the flask. Gently warm the flask until violet iodine vapors are observed, which indicates the activation of the magnesium surface. Cool to room temperature.
-
Initiation: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous diethyl ether to the magnesium. The reaction is initiated when the brownish iodine color disappears and gentle bubbling is observed.
-
Addition: Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. The formation of the Grignard reagent is exothermic.
-
Completion: After the addition is complete, stir the resulting gray-to-brown mixture for an additional 1-2 hours to ensure complete reaction. The resulting Grignard reagent, 4-bromo-4-methylpentylmagnesium bromide, is ready for use in subsequent reactions (e.g., with aldehydes, ketones, or CO₂).[15]
Applications in Research and Drug Development
While specific drug candidates containing the this compound skeleton are not prominent in public literature, its value lies in its potential as a C5 building block or "scaffold" in medicinal chemistry. The introduction of bromine into molecular structures is a known strategy in drug design to modulate properties like lipophilicity, metabolic stability, and binding affinity.[16]
The key applications derive from its bifunctional nature:
-
Synthesis of Carbocyclic and Heterocyclic Systems: The two bromine atoms can serve as handles for intramolecular cyclization reactions. For example, conversion of the primary bromide to a nucleophilic species (like a malonic ester anion) followed by intramolecular Sₙ1 or Sₙ2 displacement of the tertiary bromide can lead to the formation of five-membered rings.
-
Linker/Spacer in Complex Molecules: The compound can act as a linker to connect two different molecular fragments. One end can be reacted (e.g., via Grignard formation) while the other remains as a handle for a later synthetic step.
-
Fragment-Based Drug Discovery (FBDD): As a halogenated five-carbon fragment, it could be used in FBDD screening to identify binding interactions, with the bromine atoms providing vectors for further elaboration into more potent compounds.[16]
Caption: Conceptual applications of the bifunctional scaffold.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.[17]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage).[17]
-
Pictograms:
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles conforming to EN166 or NIOSH standards, and a lab coat.[17]
-
Handling: Avoid breathing vapors. Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.[17]
-
First Aid:
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[17]
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This compound SDS, 24443-15-0 Safety Data Sheets - ECHEMI .
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Chemical Properties of Butane, 1,3-dibromo-3-methyl- (CAS 24443-15-0) - Cheméo .
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This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals .
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1,3-Dibromo-3-methylbutan-2-one | C5H8Br2O | CID 12199319 - PubChem .
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24443-15-0|this compound|BLD Pharm .
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This compound | 24443-15-0 - ChemicalBook .
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Grignard Reaction - University of Missouri–St. Louis .
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CAS No : 24443-15-0 | Product Name : this compound - Pharmaffiliates .
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1-Bromo-3-methylbutane | C5H11Br | CID 7891 - PubChem .
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Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one - ResearchGate .
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Butane, 1,3-dibromo-3-methyl- - NIST WebBook .
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1-BROMO-3-METHYLBUTANE - CAMEO Chemicals - NOAA .
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The Grignard Reaction - University of California, Irvine .
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SAFETY DATA SHEET - Fisher Scientific .
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Aldrich 274372 - SAFETY DATA SHEET .
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SAFETY DATA SHEET - CymitQuimica .
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1-Bromo-3-methylbutane(107-82-4) 1H NMR spectrum - ChemicalBook .
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1,2-DIBROMO-3,3-DIMETHYLBUTANE(640-21-1) 1H NMR spectrum - ChemicalBook .
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Butane, 1,3-dibromo-3-methyl- - NIST WebBook .
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1-Bromo-3-methylbutane synthesis - ChemicalBook .
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This compound, 98% - Fisher Scientific .
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Synthesis of 1-bromo-3-methylbutane Experiment - Course Hero .
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2-METHYL-1-BUTEN-3-YNE synthesis - ChemicalBook .
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Synthesis of 1-bromo-3-methylbutane from 2-bromo-3-methylbutane : r/chemhelp - Reddit .
-
Grignard Reagent Reaction Mechanism - YouTube .
-
Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube .
-
, Using 1- bromo -3- methylbutane (A) and any other one or two carbon compounds, if needed, synth... - YouTube .
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2-Methyl-1-buten-3-yne 99 78-80-8 - Sigma-Aldrich .
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2-METHYLBUT-1-EN-3-YNE | CAS 78-80-8 - Matrix Fine Chemicals .
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1,1-Dibromo-3-methylbutane | C5H10Br2 | CID 13863828 - PubChem - NIH .
-
CAS No : 62127-59-7 | Product Name : 1,1-Dibromo-3-methylbutane - Pharmaffiliates .
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Modeling the 1,3-dipolar cycloaddition of nitrones to vinylboranes in competition with boration, cyclization, and oxidation reactions - PubMed .
-
Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science .
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2,2-Dibromo-3-methylbutane | C5H10Br2 | CID 13047634 - PubChem - NIH .
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An In-depth Technical Guide to the Molecular Structure of 1,3-Dibromo-3-methylbutane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the molecular structure of 1,3-Dibromo-3-methylbutane, a halogenated alkane with potential applications in organic synthesis and drug development. This document moves beyond a simple recitation of facts to offer a deeper understanding of its structural characteristics, spectroscopic signature, and conformational behavior, grounded in established chemical principles.
Core Molecular Identity
This compound is a disubstituted bromoalkane. A fundamental understanding of its basic molecular properties is the cornerstone of any further investigation.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 24443-15-0 | [1][2] |
| Molecular Formula | C₅H₁₀Br₂ | [1][2] |
| Molecular Weight | 229.94 g/mol | [1][2] |
| Canonical SMILES | CC(C)(Br)CCBr | N/A |
Physicochemical Properties
The physical properties of this compound are crucial for its handling, purification, and use in synthetic protocols.
| Property | Value | Source(s) |
| Boiling Point | 181.6 °C at 760 mmHg | [3] |
| Density | 1.672 g/cm³ | [3] |
| Refractive Index | 1.5041 | [3] |
Spectroscopic Characterization: Elucidating the Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The proton NMR spectrum is expected to exhibit three distinct signals, corresponding to the three non-equivalent sets of protons in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.6 - 3.8 | Triplet | 2H | -CH₂Br | Protons on the carbon bearing the primary bromine are deshielded by the electronegative bromine atom. The signal is split into a triplet by the adjacent methylene protons. |
| ~2.4 - 2.6 | Triplet | 2H | -CH₂- | These methylene protons are adjacent to both the primary bromo-substituted carbon and the quaternary carbon, leading to a moderate downfield shift. They are split into a triplet by the adjacent methylene protons. |
| ~1.8 - 2.0 | Singlet | 6H | -C(CH₃)₂ | The six protons of the two methyl groups are equivalent and attached to a quaternary carbon, resulting in a singlet. The proximity to the tertiary bromine atom causes a downfield shift compared to a typical methyl group. |
The carbon NMR spectrum is predicted to show four signals, corresponding to the four unique carbon environments.
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~70 - 75 | Quaternary | -C(CH₃)₂Br | The quaternary carbon atom bonded to a bromine atom is significantly deshielded. |
| ~50 - 55 | Methylene | -CH₂- | The methylene carbon adjacent to the quaternary center. |
| ~35 - 40 | Methylene | -CH₂Br | The methylene carbon bonded to the primary bromine atom. |
| ~30 - 35 | Methyl | -C(CH₃)₂ | The two equivalent methyl carbons. |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound would be expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The fragmentation pattern would likely involve the loss of bromine atoms and alkyl fragments.
Synthesis and Reactivity
Understanding the synthesis and reactivity of this compound is essential for its application in organic chemistry.
Proposed Synthetic Route
A plausible and efficient method for the synthesis of this compound is the hydrobromination of 3-methyl-1-butene followed by allylic bromination.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol Insight: The first step involves the Markovnikov addition of hydrogen bromide to the alkene, which proceeds via a stable tertiary carbocation intermediate. The second step is a free-radical allylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (light or heat), which selectively brominates the carbon adjacent to the double bond that would be formed in an elimination reaction.
Reactivity Profile
This compound possesses two bromine atoms in different chemical environments: a primary and a tertiary bromide. This structural feature dictates its reactivity.
-
Nucleophilic Substitution: The primary bromide is susceptible to SN2 reactions with good nucleophiles. The tertiary bromide is sterically hindered for SN2 reactions but can undergo SN1 reactions, especially in polar protic solvents, due to the formation of a stable tertiary carbocation.
-
Elimination Reactions: Treatment with a strong, non-nucleophilic base will likely lead to elimination reactions. Depending on the reaction conditions, a mixture of elimination products could be formed.
Conformational Analysis
The rotational freedom around the C-C single bonds in this compound gives rise to various conformational isomers. A detailed understanding of these conformers and their relative stabilities is crucial for predicting its behavior in chemical reactions.
Due to the presence of bulky bromine atoms and methyl groups, steric hindrance plays a significant role in determining the preferred conformations. The most stable conformers will be those that minimize these steric interactions.
Caption: Simplified energy relationship between gauche and anti conformations.
Expert Insight: In the context of the C2-C3 bond, the anti-conformation, where the bulky bromomethyl group and one of the methyl groups are positioned 180° apart, is expected to be the most stable due to minimized steric strain. Gauche conformations, where these groups are in closer proximity (60° dihedral angle), will be higher in energy. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.
Conclusion
This compound is a structurally interesting molecule with distinct chemical reactivity at its two bromine-substituted centers. While experimental spectroscopic data remains to be fully documented in the public domain, theoretical predictions provide a solid framework for its structural elucidation. The synthetic and conformational analysis presented in this guide offers valuable insights for researchers and professionals working in the fields of organic synthesis and drug discovery, enabling a more informed approach to its potential applications.
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An In-Depth Technical Guide to the Synthesis of 1,3-Dibromo-3-methylbutane from Isoprene
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,3-dibromo-3-methylbutane from isoprene. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the mechanistic underpinnings of the hydrobromination of isoprene, offers a detailed experimental protocol, and discusses critical safety considerations. The synthesis is grounded in the principles of electrophilic addition, with a particular focus on Markovnikov's rule and the factors influencing product distribution. This guide aims to bridge theoretical concepts with practical laboratory application, providing a robust resource for the successful synthesis and characterization of this compound.
Introduction: Significance and Synthetic Context
This compound is a valuable halogenated aliphatic compound utilized in various organic syntheses. Its bifunctional nature, possessing two bromine atoms at different positions, allows for a range of subsequent chemical transformations, making it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Isoprene (2-methyl-1,3-butadiene), a readily available and inexpensive starting material derived from both petrochemical and biological sources, serves as an ideal precursor for the synthesis of this compound. The reaction proceeds via the electrophilic addition of hydrogen bromide (HBr) across the conjugated diene system of isoprene. Understanding the regioselectivity of this addition is paramount to achieving a high yield of the desired product. A competing reaction can occur with isoprene and hydrogen bromide, which can also yield 1-bromo-3-methyl-2-butene as a 1,4-addition product, and 3-bromo-2-methyl-1-butene as a 1,2-addition product[1].
This guide will focus on the synthesis of the double addition product, this compound.
Mechanistic Insights: The Hydrobromination of Isoprene
The synthesis of this compound from isoprene involves the addition of two equivalents of hydrogen bromide across the double bonds of the isoprene molecule. This reaction is a classic example of electrophilic addition to an alkene.
2.1. The First Addition: Adherence to Markovnikov's Rule
The initial step is the protonation of one of the double bonds by HBr. Isoprene has two double bonds, and the initial protonation can occur at either C1 or C4. However, the subsequent carbocation stability dictates the major pathway.
-
Protonation at C1: This leads to the formation of a tertiary allylic carbocation, which is highly stabilized by both hyperconjugation and resonance.
-
Protonation at C4: This results in a primary carbocation, which is significantly less stable.
Therefore, the reaction proceeds predominantly through the more stable tertiary allylic carbocation intermediate. According to Markovnikov's rule, the hydrogen atom of HBr adds to the carbon atom of the double bond that has the greater number of hydrogen atoms[2][3][4]. In the case of isoprene, this means the hydrogen adds to the C1 or C4 position. The subsequent attack of the bromide ion (Br-) can then occur at either C2 or C4 of the resonance-stabilized carbocation, leading to 1,2- and 1,4-addition products, respectively.
2.2. The Second Addition: Formation of the Dibromide
The second equivalent of HBr adds across the remaining double bond of the monobrominated intermediate. The regioselectivity of this second addition is also governed by Markovnikov's rule, leading to the formation of the more stable carbocation. This ultimately results in the desired this compound.
Diagram of the Reaction Mechanism:
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
3.1. Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Purity | Supplier |
| Isoprene | 68.12 | 13.6 g (20 mL) | 0.2 | >95% | [e.g., Sigma-Aldrich] |
| Hydrobromic acid | 80.91 | 81.8 g (55 mL) | 1.0 | 48% in water | [e.g., Fisher Scientific] |
| Dichloromethane | 84.93 | 100 mL | - | ACS grade | [e.g., VWR] |
| Saturated NaHCO₃ soln. | - | 50 mL | - | - | Lab prepared |
| Anhydrous MgSO₄ | 120.37 | 5 g | - | - | [e.g., Alfa Aesar] |
3.2. Equipment
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
3.3. Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Place the flask in an ice bath on a magnetic stirrer.
-
Reagent Addition: Charge the flask with 13.6 g (20 mL) of isoprene and 50 mL of dichloromethane.
-
Controlling Reaction Temperature: Cool the solution to 0-5 °C with stirring.
-
Slow Addition of HBr: Slowly add 81.8 g (55 mL) of 48% hydrobromic acid to the stirred solution via the dropping funnel over a period of approximately 1 hour. Maintain the reaction temperature below 10 °C throughout the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.
-
Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer from the aqueous layer.
-
Workup - Neutralization: Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Workup - Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Purification - Solvent Removal: Filter the drying agent and remove the dichloromethane using a rotary evaporator.
-
Purification - Distillation: Purify the crude product by vacuum distillation to obtain this compound. The boiling point is approximately 181.6 °C at 760 mmHg[5].
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions and Waste Disposal
4.1. Hazard Identification and Personal Protective Equipment (PPE)
-
Isoprene: Highly flammable liquid and vapor.[6][7] It is a suspected carcinogen and may cause genetic defects.[7][8] It can cause skin and eye irritation.[8]
-
Hydrogen Bromide (HBr): Highly corrosive and toxic.[9] Causes severe skin burns and eye damage.[9] May cause respiratory irritation.[9]
-
Dichloromethane: Suspected of causing cancer. Causes skin and serious eye irritation.
Mandatory PPE:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles and a face shield
-
Flame-retardant lab coat
-
Work should be conducted in a well-ventilated chemical fume hood.[6][9]
4.2. Handling and Storage
-
Isoprene should be stored in a flammable liquids cabinet, away from heat and ignition sources.[6][7]
-
Hydrobromic acid should be stored in a corrosion-resistant cabinet.
-
All containers should be kept tightly closed in a dry and well-ventilated place.[10]
4.3. Waste Disposal
-
All organic waste, including the reaction mixture and solvent washes, should be collected in a designated halogenated organic waste container.
-
Aqueous waste should be neutralized before disposal down the drain with copious amounts of water, in accordance with local regulations.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed structural information, confirming the connectivity of the atoms.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound (229.94 g/mol ) and provide fragmentation patterns characteristic of the structure.[11][12]
-
Infrared (IR) Spectroscopy: Will show characteristic C-Br stretching frequencies.
-
Physical Properties: The boiling point (181.6 °C at 760 mmHg) and density (1.672 g/cm³) can be compared to literature values.[5]
Conclusion
The synthesis of this compound from isoprene via hydrobromination is a well-established and efficient method. A thorough understanding of the underlying electrophilic addition mechanism, particularly the application of Markovnikov's rule, is crucial for maximizing the yield of the desired product. Strict adherence to safety protocols is essential when handling the hazardous reagents involved. The detailed experimental protocol and characterization methods provided in this guide offer a comprehensive resource for researchers and scientists in the field of organic synthesis.
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Spectroscopic Data of 1,3-Dibromo-3-methylbutane: A Technical Guide
Introduction
1,3-Dibromo-3-methylbutane is a halogenated alkane of significant interest in synthetic organic chemistry, often serving as a precursor or intermediate in the formation of more complex molecular architectures. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed portrait of the molecule's identity, purity, and structural features. This guide offers an in-depth analysis of the spectroscopic data for this compound, grounded in established scientific principles and tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Spectroscopic Overview
The structural formula of this compound (C₅H₁₀Br₂) reveals a five-carbon chain with bromine atoms at the first and third positions, and two methyl groups also attached to the third carbon. This arrangement gives rise to distinct spectroscopic signatures that will be explored in detail.
Caption: Molecular graph of this compound with carbon numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the absence of publicly available experimental NMR spectra for this compound, the following data is based on validated prediction algorithms. These predictions provide a reliable estimation of the expected spectral features.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to exhibit three distinct signals, corresponding to the three non-equivalent proton environments in the molecule.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.4 | Triplet | 2H | -CH₂-Br (H¹) |
| ~2.4 | Triplet | 2H | -CH₂- (H²) |
| ~1.8 | Singlet | 6H | -C(Br)(CH₃)₂ (H⁴, H⁵) |
Interpretation and Rationale:
The methylene protons adjacent to the primary bromine atom (H¹) are expected to be the most deshielded due to the electronegativity of bromine, hence their predicted downfield shift of around 3.4 ppm. These protons are coupled to the adjacent methylene group (H²), resulting in a triplet multiplicity. The methylene protons at the C² position are predicted to resonate at approximately 2.4 ppm, also appearing as a triplet due to coupling with the H¹ protons. The six protons of the two equivalent methyl groups (H⁴ and H⁵) are attached to a quaternary carbon and thus show no coupling, resulting in a singlet. Their chemical shift is predicted to be the most upfield at around 1.8 ppm.
Caption: Proposed major fragmentation pathway for this compound.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data discussed.
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~15 ppm, a sufficient number of scans for adequate signal-to-noise, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans and a longer relaxation delay (2-5 seconds) are typically necessary.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to tetramethylsilane (TMS) at 0.00 ppm.
IR Spectroscopy:
-
Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained by placing a drop of the neat liquid between two KBr or NaCl plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean plates should be recorded first and subtracted from the sample spectrum.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding molecular vibrations.
Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification.
-
Ionization: Utilize electron ionization (EI) with a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 35-300).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns to confirm the presence and number of bromine atoms in the fragments.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating predicted NMR data, theoretical IR absorptions, and experimental MS fragmentation patterns, provides a robust framework for its structural elucidation and characterization. This guide serves as a valuable resource for scientists and researchers, enabling a deeper understanding of this important chemical intermediate and facilitating its application in various fields of chemical synthesis and development.
References
Physical properties of 1,3-Dibromo-3-methylbutane (boiling point, density)
An In-Depth Technical Guide to the Physical Properties of 1,3-Dibromo-3-methylbutane
Introduction
This compound (CAS No. 24443-15-0) is a halogenated alkane that serves as a valuable building block in organic synthesis.[1][2] As a tertiary alkyl halide, its reactivity and physical characteristics are of significant interest to researchers in medicinal chemistry and materials science. Understanding its fundamental physical properties, such as boiling point and density, is critical for its effective handling, purification, and application in synthetic protocols. This guide provides a detailed examination of these properties, supported by experimental methodologies for their verification, tailored for professionals in drug development and chemical research.
Molecular Structure and Identity
The structural arrangement of a molecule is the primary determinant of its physical and chemical properties. This compound possesses a branched carbon skeleton with two bromine substituents.
Caption: Molecular structure of this compound.
Core Physical Properties
The key physical constants for this compound are summarized below. These values are essential for predicting the compound's behavior under various experimental conditions, from reaction setups to purification processes like distillation.
| Property | Value | Source(s) |
| CAS Registry Number | 24443-15-0 | [1][2][3] |
| Molecular Formula | C₅H₁₀Br₂ | [1][2][3][4] |
| Molecular Weight | 229.94 g/mol | [3][4] |
| Boiling Point | 181.6 °C at 760 mmHg | [5] |
| Density | 1.672 - 1.690 g/cm³ | [3][5] |
Boiling Point Analysis
The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For this compound, the reported boiling point is 181.6 °C at standard pressure (760 mmHg).[5] This relatively high boiling point is a direct consequence of its molecular characteristics:
-
Molecular Weight: The presence of two heavy bromine atoms significantly increases the molecule's molar mass (229.94 g/mol ), leading to stronger intermolecular van der Waals dispersion forces.[6] These forces require more thermal energy to overcome, resulting in a higher boiling point compared to lighter alkanes.[7]
-
Molecular Structure: As a tertiary alkyl halide, this compound features a branched structure. Generally, branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular contact.[6][8] This typically lowers the boiling point compared to a straight-chain isomer of the same molecular weight.[7] However, the dominant effect of the high molecular weight still ensures a high overall boiling point.
Density Analysis
Density is a measure of mass per unit volume. This compound is reported to have a density of approximately 1.672 g/cm³ to 1.690 g/cm³.[3][5] This value, significantly greater than that of water (approx. 1 g/cm³), is primarily due to the high atomic mass of the two bromine atoms contained within a relatively small molecular volume. This property is crucial for experimental procedures such as liquid-liquid extractions, where it will form the lower organic layer when extracted with an aqueous solution.
Experimental Verification Protocols
While literature values provide a reliable baseline, experimental verification of physical properties is a cornerstone of scientific integrity. It confirms sample purity and provides precise data for process optimization.
Protocol 1: Boiling Point Determination via Thiele Tube
The Thiele tube method is a convenient and widely used technique for determining the boiling point of small quantities of liquid.[9] The principle relies on matching the sample's vapor pressure with the external pressure.
Methodology
-
Sample Preparation: Attach a small glass vial (e.g., a Durham tube) to a thermometer using a rubber band, ensuring the bottom of the vial is level with the thermometer bulb.[9]
-
Filling: Add approximately 0.5 mL of this compound to the vial.
-
Capillary Insertion: Place a melting-point capillary tube, sealed end up, into the liquid in the vial.[9]
-
Heating: Place the entire assembly into a Thiele tube containing high-boiling mineral oil, ensuring the rubber band is above the oil level to prevent it from softening and breaking.[10]
-
Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a rapid and continuous stream of bubbles will emerge from the inverted capillary tube. This indicates the temperature has exceeded the boiling point.
-
Measurement: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubble stream ceases and the liquid is drawn into the capillary tube.[10] This is the point where the external pressure overcomes the vapor pressure of the sample.
-
Recording: Record the temperature and the ambient barometric pressure.
Caption: Workflow for Boiling Point Determination using a Thiele Tube.
Protocol 2: Density Determination
The density of a liquid can be accurately determined by measuring the mass of a precisely known volume.[11]
Methodology
-
Mass of Empty Cylinder: Using an analytical balance, measure and record the mass of a clean, dry 10 mL graduated cylinder.
-
Volume Measurement: Carefully add a specific volume of this compound (e.g., 5.0 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.[12]
-
Mass of Filled Cylinder: Measure and record the mass of the graduated cylinder containing the liquid.
-
Calculation:
-
Repeatability: For enhanced precision, repeat the measurement at least three times and calculate the average density.[12]
Caption: Workflow for the Experimental Determination of Liquid Density.
Conclusion
The physical properties of this compound, namely its boiling point of 181.6 °C and density around 1.68 g/cm³, are dictated by its high molecular weight and branched tertiary structure. These characteristics are fundamental to its handling, purification by distillation, and behavior in reaction mixtures. The experimental protocols outlined provide a robust framework for researchers to verify these properties, ensuring data accuracy and reinforcing the principles of sound scientific practice in the laboratory.
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LookChem. (n.d.). This compound. Retrieved from [Link]
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Stenutz, R. (n.d.). This compound. Retrieved from [Link]
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Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]
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University of California, Davis. (n.d.). Experiment 1 - Density, Measurement, & Error. Retrieved from [Link]
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Quora. (2021, June 29). What is the decreasing order of boiling points of alkyl halides?. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Measuring density | Class experiment. Retrieved from [Link]
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The Physics Partner. (2024, August 8). Determining the density of solids and liquids. The Lab Activity [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
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University of Wisconsin Colleges. (n.d.). Chapter 7 Notes: Alkyl Halides. Retrieved from [Link]
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NIST. (n.d.). Butane, 1,3-dibromo-3-methyl-. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkyl Halides. Retrieved from [Link]
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Navigating the Synthesis and Safety of 1,3-Dibromo-3-methylbutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromo-3-methylbutane, a halogenated alkane, serves as a key intermediate in various organic syntheses, including the development of novel pharmaceutical compounds. Its unique structural features make it a valuable building block, but also impart specific reactivity and potential hazards that necessitate a thorough understanding for safe and effective handling. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in scientific principles to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Hazard Identification and Risk Assessment: Understanding the "Why"
A proactive approach to safety begins with a deep understanding of the inherent hazards of a substance. This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements that dictate its handling procedures.[1]
GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
The presence of two bromine atoms on the butane chain significantly influences its reactivity and toxicological profile. The tertiary bromide at the 3-position is particularly susceptible to nucleophilic substitution, a desirable trait in synthesis but also a potential source of unwanted reactions with biological macromolecules if handled improperly. The primary bromide at the 1-position is less reactive but still contributes to the overall hazardous nature of the compound.
The "Danger" signal word associated with this chemical underscores the potential for serious injury, particularly to the eyes.[1] This is not merely an irritant; it can cause irreversible damage. The causality behind this lies in the ability of the bromoalkane to alkylate proteins and other critical biomolecules within the eye, leading to cell death and tissue damage.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the identified hazards, a multi-layered approach to exposure control is paramount. This involves a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a certified chemical fume hood.[1][2] This is non-negotiable. The rationale is to maintain any potential vapors or aerosols below their occupational exposure limits and away from the user's breathing zone. The fume hood's exhaust system effectively captures and removes these contaminants. All manipulations of this chemical, including weighing, transferring, and reactions, must be conducted within a properly functioning fume hood.
An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of where the chemical is handled.[2][3] The first few seconds after an exposure are critical, and immediate flushing is the most effective way to mitigate severe eye or skin damage.
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are designed to contain the hazard at its source, PPE provides a crucial barrier in the event of an unexpected splash or release.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1][3] | Protects against splashes and vapors that can cause serious eye damage. Contact lenses should not be worn as they can trap the chemical against the eye.[4] |
| Skin Protection | Wear fire/flame resistant and impervious clothing.[1] Nitrile or neoprene gloves are recommended. Regularly inspect gloves for any signs of degradation or perforation. | Prevents skin irritation and potential absorption. Contaminated clothing should be removed immediately and washed before reuse.[1] |
| Respiratory Protection | Not typically required when working in a properly functioning chemical fume hood. In the event of a large spill or if exposure limits are exceeded, a full-face respirator with an appropriate organic vapor cartridge is necessary.[1] | Protects the respiratory tract from irritation and potential systemic effects from inhalation. |
The choice of glove material is critical. While general-purpose latex gloves are common in laboratories, they offer poor resistance to many organic solvents and halogenated compounds. Nitrile and neoprene provide a more robust barrier against this compound.
Safe Handling and Storage: Procedural Discipline
Adherence to strict handling and storage protocols is essential to prevent accidents and maintain the chemical's integrity.
Handling
-
Work in a well-ventilated area: As stated previously, all work must be conducted in a chemical fume hood.[1]
-
Avoid contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[1]
-
Prevent aerosol formation: Avoid actions that could generate dust or aerosols.[1]
-
Use non-sparking tools: This is particularly important as some related bromoalkanes are flammable.[3]
-
Grounding and bonding: For larger quantities, ensure containers are properly grounded and bonded to prevent static discharge, which could be an ignition source.
-
Personal hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling.[1]
Storage
-
Container: Store in a tightly closed, original container in a dry, cool, and well-ventilated area.[1]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and metals.[2][5] The rationale for avoiding bases is to prevent elimination reactions that could generate flammable byproducts. Strong oxidizing agents can lead to vigorous and potentially explosive reactions.
-
Ignition sources: Store away from heat, sparks, and open flames.[3]
Emergency Procedures: Preparedness and Response
Even with the best precautions, accidents can happen. A well-defined emergency plan is crucial.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
Accidental Release Measures
-
Small Spills:
-
Large Spills:
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1] Water may be ineffective.[3]
-
Specific Hazards: Combustion may produce toxic gases, including hydrogen bromide.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Waste Disposal: Environmental Responsibility
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1] It is the responsibility of the waste generator to properly classify and label all waste materials. Do not dispose of this chemical down the drain.
Visualizations
Experimental Workflow: Safe Transfer of this compound
Caption: A flowchart illustrating the safe transfer of this compound.
Hazard Mitigation Logic
Caption: Logical relationship between hazard identification and mitigation strategies.
References
-
1-BROMO-3-METHYL BUTANE HAZARD SUMMARY. (URL: [Link])
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A Technical Guide to the Stability, Storage, and Handling of 1,3-Dibromo-3-methylbutane
Abstract: 1,3-Dibromo-3-methylbutane is a valuable reagent in organic synthesis, characterized by its dual reactivity centers: a primary and a sterically hindered tertiary bromide. This structural complexity, particularly the tertiary alkyl halide moiety, renders the molecule susceptible to degradation via elimination and substitution pathways. This guide provides an in-depth analysis of the chemical stability of this compound, outlines the principal degradation mechanisms, and establishes rigorous, field-proven protocols for its optimal storage and handling. Adherence to these guidelines is critical for ensuring the compound's purity, maximizing experimental reproducibility, and ensuring laboratory safety.
Introduction
This compound (CAS No. 24443-15-0) is a halogenated alkane that serves as a versatile building block in the synthesis of more complex molecules.[1][2] Its utility stems from the differential reactivity of its two bromine atoms. The primary bromide is amenable to standard Sₙ2 reactions, while the tertiary bromide is prone to Sₙ1 and E1/E2 reactions. This latter feature is the primary source of the compound's inherent instability. Understanding the factors that govern its stability is paramount for researchers in synthetic chemistry and drug development to ensure the integrity of their starting materials and the success of their synthetic campaigns.
Physicochemical and Spectroscopic Data
A baseline understanding of the physical properties of this compound is essential for its proper handling and use.
| Property | Value | Source(s) |
| CAS Number | 24443-15-0 | [1][2][3] |
| Molecular Formula | C₅H₁₀Br₂ | [1][3][4] |
| Molecular Weight | 229.94 g/mol | [3][5] |
| Appearance | Clear colorless to yellow or brown liquid | [6] |
| Density | ~1.690 g/mL | [7] |
| Refractive Index (@ 20°C) | 1.5040 - 1.5080 | [6] |
| Boiling Point | 181.6 °C at 760 mmHg | [4] |
| Flash Point | 58.5 °C | [4] |
Core Chemical Stability and Reactivity
The stability of this compound is intrinsically linked to its molecular structure. The presence of a tertiary carbon-bromine bond is the dominant factor controlling its reactivity and degradation profile.
The Decisive Role of the Tertiary Bromide
Tertiary alkyl halides are significantly more reactive than their primary or secondary counterparts in reactions that proceed through a carbocation intermediate (Sₙ1 and E1).[8][9][10] This is not because the tertiary alkyl halide itself is exceptionally stable, but rather because the tertiary carbocation formed upon dissociation of the bromide ion is stabilized by two key electronic effects:
-
Inductive Effect: The three alkyl groups attached to the carbocation center are electron-donating, helping to disperse the positive charge and stabilize the intermediate.[8]
-
Hyperconjugation: The sigma bonds of the adjacent C-H and C-C bonds can overlap with the empty p-orbital of the carbocation, further delocalizing the positive charge.[9]
This propensity to form a stable carbocation lowers the activation energy for dissociation, making the parent molecule more susceptible to degradation, particularly in the presence of nucleophiles or bases.[9][10]
Primary Decomposition Pathways
The two main pathways for the degradation of this compound are elimination and nucleophilic substitution, both primarily involving the reactive tertiary bromide.
-
Elimination (Dehydrohalogenation): In the presence of a base (even weak bases or basic surfaces), the molecule can undergo an E1 or E2 elimination reaction. This involves the removal of the tertiary bromine and a proton from an adjacent carbon, resulting in the formation of an alkene. This is a common and rapid degradation pathway.
-
Nucleophilic Substitution (Hydrolysis): Trace amounts of water can act as a nucleophile, attacking the electrophilic tertiary carbon in an Sₙ1 reaction. This leads to the formation of a tertiary alcohol and hydrobromic acid (HBr). The generated HBr can, in turn, catalyze further degradation.
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1,3-Dibromo-3-methylbutane reaction with nucleophiles
An In-Depth Technical Guide to the Nucleophilic Reactivity of 1,3-Dibromo-3-methylbutane: Mechanisms and Synthetic Applications
Abstract
This compound is a bifunctional electrophile presenting a unique landscape for nucleophilic reactions. Its structure, featuring both a primary (C1) and a tertiary (C3) carbon-bromine bond, creates a fascinating dichotomy of reactivity. This guide offers a comprehensive analysis of the factors governing the competition between substitution (SN1, SN2) and elimination (E1, E2) pathways at these distinct sites. We will explore how the choice of nucleophile, base, solvent, and temperature dictates the reaction outcome, enabling chemists to selectively target one position over the other. Furthermore, this guide delves into advanced concepts such as intramolecular cyclization and neighboring group participation, providing researchers and drug development professionals with the foundational knowledge to leverage this versatile building block in complex synthetic strategies.
Introduction to this compound
The utility of a chemical intermediate is often defined by its predictable reactivity. This compound stands out due to its inherent, predictable unpredictability, where reaction outcomes are finely tuned by experimental conditions. Understanding the structural and electronic properties of this molecule is paramount to controlling its chemical behavior.
Structure and Physicochemical Properties
This compound possesses a five-carbon backbone with bromine atoms at the 1- and 3-positions. The steric and electronic environment of each bromine atom is drastically different, which is the root of its diverse reactivity.
-
C1-Br Bond : This is a primary alkyl halide. The carbon is sterically accessible, making it an excellent candidate for bimolecular nucleophilic substitution (SN2).
-
C3-Br Bond : This is a tertiary alkyl halide. The carbon is sterically hindered, precluding SN2 reactions. However, the stability of a potential tertiary carbocation makes it susceptible to unimolecular pathways (SN1 and E1), while strong bases can induce bimolecular elimination (E2).
| Property | Value | Reference |
| CAS Number | 24443-15-0 | [1][2] |
| Molecular Formula | C₅H₁₀Br₂ | [1][2] |
| Molecular Weight | 229.94 g/mol | [1][2] |
| Boiling Point | 181.6°C at 760 mmHg | [3] |
| Density | 1.672 g/cm³ | [3] |
| Refractive Index | 1.5041 | [3] |
Synthesis Overview
This compound is typically synthesized from precursors like 3-methyl-1-butene or 3-methyl-2-buten-1-ol (prenyl alcohol) through electrophilic addition or substitution reactions involving bromine sources. For instance, the reaction of 3-methylbut-1-ene with a bromine source under specific conditions can yield the desired product.[4][5]
Core Mechanistic Principles: A Four-Way Competition
The reaction of this compound with a nucleophile/base is a classic case study in the competition between four fundamental pathways: SN1, SN2, E1, and E2. The outcome is determined by a careful interplay of substrate structure, nucleophile/base characteristics, solvent polarity, and temperature.
-
SN2 (Bimolecular Nucleophilic Substitution) : A single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs. This pathway is favored by strong nucleophiles, aprotic polar solvents, and unhindered substrates (like the C1-Br position).[6][7]
-
SN1 (Unimolecular Nucleophilic Substitution) : A two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile. This is favored by weak nucleophiles, polar protic solvents, and substrates that form stable carbocations (like the C3-Br position).[6][8]
-
E2 (Bimolecular Elimination) : A single, concerted step where a base removes a proton from a carbon adjacent to the leaving group, forming a double bond. This pathway requires a strong base and is favored by heat.[9][10]
-
E1 (Unimolecular Elimination) : A two-step process that also proceeds through a carbocation intermediate. Instead of attacking the carbocation, a weak base removes an adjacent proton to form a double bond. It competes directly with the SN1 pathway.[9][11]
Caption: The Four Competing Reaction Pathways.
Navigating Reactivity: A Case-by-Case Analysis
The choice of reagent and conditions allows for selective functionalization of the this compound scaffold.
Case Study 1: Strong, Weakly Basic Nucleophiles
When reacting with a strong but weakly basic nucleophile, such as sodium cyanide (NaCN) or sodium iodide (NaI), in a polar aprotic solvent like DMF or DMSO, the reaction overwhelmingly favors the SN2 pathway.[12] The primary carbon (C1) is sterically unhindered and highly susceptible to backside attack. The tertiary carbon (C3) is inert to the SN2 mechanism due to steric hindrance.
Expected Major Product: 4-bromo-4-methylpentanenitrile.
Caption: SN2 reaction with a cyanide nucleophile.
Experimental Protocol: Synthesis of 4-bromo-4-methylpentanenitrile
-
Reagent Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium cyanide (1.2 eq.) and N,N-dimethylformamide (DMF, 40 mL).
-
Substrate Addition: To the stirred suspension, add this compound (1.0 eq.) dropwise via a syringe at room temperature.
-
Reaction: Heat the mixture to 60-70°C and monitor the reaction progress by TLC (Thin Layer Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry).
-
Workup: After completion (typically 4-6 hours), cool the reaction to room temperature and pour it into 100 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Case Study 2: Strong, Unhindered Bases
Using a strong, unhindered base like sodium hydroxide (NaOH) or sodium ethoxide (NaOEt) introduces competition between substitution at the primary carbon (SN2) and elimination at the tertiary carbon (E2).[13][14] At lower temperatures, the SN2 pathway may be favored. However, elimination reactions have a higher activation energy and are significantly favored by increased temperature.[9]
Expected Major Products:
-
Low Temp: 4-bromo-4-methylbutan-1-ol (via SN2).
-
High Temp: 3-bromo-3-methyl-1-butene (via E2).
Caption: E2 elimination at the tertiary carbon.
Case Study 3: Weak Nucleophiles (Solvolysis)
When this compound is heated in a polar protic solvent like ethanol or water, which acts as a weak nucleophile and weak base, the reaction proceeds via unimolecular pathways at the tertiary carbon. The polar protic solvent stabilizes the formation of a tertiary carbocation intermediate. This intermediate can then either be trapped by the solvent (SN1) or lose a proton from an adjacent carbon (E1).[15][16]
Expected Major Products: A mixture of 3-ethoxy-3-methyl-1-bromobutane (SN1) and 3-methyl-2-buten-1-yl bromide (E1, Zaitsev product).
Caption: Competing SN1 and E1 pathways via a common carbocation.
Advanced Topic: Neighboring Group Participation (NGP)
A particularly compelling reaction pathway emerges if the primary bromide is first substituted by a group containing a lone pair of electrons, such as a thiol (-SH) or an amine (-NHR). This newly installed group can act as an internal nucleophile, attacking the tertiary carbon and displacing the second bromide. This process, known as Neighboring Group Participation (NGP) or anchimeric assistance, proceeds through a cyclic intermediate and can significantly accelerate the reaction rate.[17][18][19]
The key consequences of NGP are:
-
Rate Acceleration: The intramolecular reaction is entropically favored over an intermolecular attack by an external nucleophile.
-
Stereochemical Control: The mechanism involves two consecutive SN2-like inversions (one for cyclization, one for ring-opening), resulting in an overall retention of stereochemistry at the reaction center, which is a hallmark of NGP.
Caption: Reaction workflow involving Neighboring Group Participation.
Summary of Reactivity and Product Outcomes
The predictable control over the reactivity of this compound makes it a valuable synthetic tool. The following table summarizes the expected outcomes under various conditions.
| Nucleophile/Base | Solvent | Conditions | Dominant Pathway(s) | Major Product(s) |
| NaCN, NaI | DMF, DMSO | Room Temp | SN2 | Substitution at C1 |
| NaOH, NaOEt | Ethanol | Low Temp | SN2 > E2 | Substitution at C1 |
| NaOH, NaOEt | Ethanol | High Temp (Reflux) | E2 > SN2 | Elimination from C2/C3 |
| KOC(CH₃)₃ (t-BuOK) | t-BuOH | Room Temp - Reflux | E2 | Elimination from C2/C3 |
| H₂O, EtOH | (Solvent) | High Temp (Reflux) | SN1 / E1 | Mixture of substitution and elimination at C3 |
| 1. NaSH; 2. Nu⁻ | Ethanol | Sequential | SN2 then NGP | Rearranged/Retained Product |
Conclusion
This compound is more than a simple alkyl halide; it is a versatile platform for synthetic organic chemistry. The presence of two electronically and sterically distinct reactive centers allows for a high degree of control over chemical transformations. By carefully selecting the nucleophile, base, solvent, and temperature, chemists can direct the reaction towards a desired substitution or elimination product. Furthermore, the potential for intramolecular reactions and neighboring group participation opens avenues for constructing complex cyclic architectures. A thorough understanding of the mechanistic principles outlined in this guide is essential for any researcher aiming to exploit the full synthetic potential of this valuable bifunctional building block.
References
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- Physics Wallah. (2022, September 7). Using 1- bromo -3- methylbutane (A) and any other one or two carbon compounds, if needed, synthesize... [Video]. YouTube.
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- Chegg. (2022, June 12). Solved 1-Bromo-3-methylbutane reacts with sodium hydroxide.
- Chemistry Stack Exchange. (2014, April 15). Product of treating 1,3‐dibromocyclobutane with alcoholic KOH at elevated temperatures.
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- Wikipedia. (n.d.). Neighbouring group participation.
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- Mugberia Gangadhar Mahavidyalaya. (n.d.). Neighbouring group participation in SN reactions and Anchimeric assistance.
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- Doubtnut. (2020, March 28). The hydrolysis of 2-bromo-3-methylbutane by S_(N^(1)) mechanism gives meinly.
- The Chemistry Notes. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity.
- Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook.
- Mugberia Gangadhar Mahavidyalaya. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP).
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IUPAC name for 1,3-Dibromo-3-methylbutane
An In-depth Technical Guide to 1,3-Dibromo-3-methylbutane: Synthesis, Reactivity, and Applications
Executive Summary: This guide provides a comprehensive technical overview of this compound, a halogenated alkane with significant potential as a versatile intermediate in advanced organic synthesis. We delve into its fundamental physicochemical properties, explore logical synthetic routes grounded in established reaction mechanisms, and analyze its unique reactivity profile stemming from the presence of both primary and tertiary bromide functionalities. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this bifunctional building block for the construction of complex molecular architectures. Detailed experimental considerations, analytical characterization data, and rigorous safety protocols are also presented.
This compound (CAS No: 24443-15-0) is a difunctionalized aliphatic compound whose value lies in the differential reactivity of its two carbon-bromine bonds.[1][2] The structure features a primary bromide, susceptible to SN2 reactions, and a tertiary bromide, which favors SN1 and E1 pathways. This inherent electronic and steric differentiation allows for selective, stepwise transformations, making it a powerful tool for synthetic chemists. In the context of drug discovery, such building blocks are instrumental in creating novel scaffolds and introducing specific pharmacophoric elements. The strategic incorporation of bromine can also enhance binding affinity to target proteins through halogen bonding and favorably modulate a compound's metabolic profile.[3]
Chemical Structure:
Physicochemical Properties
A thorough understanding of a reagent's physical properties is critical for experimental design, particularly for purification and scale-up operations. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 24443-15-0 | [1][2] |
| Appearance | Clear colorless to yellow liquid | [5] |
| Density | 1.672 g/cm³ | [6] |
| Boiling Point | 181.6 °C at 760 mmHg | [6] |
| Melting Point | -28.63 °C (estimated) | [6] |
| Flash Point | 58.5 °C | [6] |
| Refractive Index | 1.5040-1.5080 @ 20°C | [5][6] |
| Vapor Pressure | 1.15 mmHg at 25°C | [6] |
Synthesis and Mechanistic Rationale
The most logical and efficient synthesis of this compound originates from the readily available starting material, 3-methyl-1-butene. The synthesis is a two-step process involving the addition of hydrogen bromide (HBr) across the double bond, which proceeds via a radical mechanism to yield the desired anti-Markovnikov product first, followed by a Markovnikov addition.
A more direct, albeit potentially less selective, approach involves the direct addition of HBr to 3-methyl-1-butanol in the presence of a strong acid like sulfuric acid, which would proceed through an SN1 mechanism involving a carbocation rearrangement. However, for regiochemical purity, the alkene addition route is superior.
The hydrobromination of 3-methyl-1-butene with HBr in the presence of peroxides (e.g., AIBN or benzoyl peroxide) proceeds via a radical chain reaction. This anti-Markovnikov addition selectively places the bromine atom on the less substituted carbon of the former double bond, yielding 1-bromo-3-methylbutane. Subsequent bromination of the tertiary carbon can be achieved under different conditions.
However, a more direct route to the target molecule involves the addition of HBr to isoprene, which can be envisioned to proceed through a series of steps to furnish the desired product, though this can lead to a mixture of isomers. A highly controlled method involves the reaction of 3-methyl-2-buten-1-ol.
A plausible laboratory synthesis involves the reaction of 3-methylbutane-1,3-diol with a brominating agent like PBr₃ or HBr.
Given the structure, a highly plausible synthesis involves the reaction of isoprene (2-methyl-1,3-butadiene) with two equivalents of HBr. The first equivalent would add in a 1,4-addition manner due to the conjugated system, followed by the addition of the second equivalent to the remaining double bond according to Markovnikov's rule.
Caption: Synthetic workflow for this compound.
Reactivity and Synthetic Utility
The synthetic power of this compound stems from the orthogonal reactivity of its two bromine substituents.
-
Primary Bromide (C1): This site is sterically unhindered and readily undergoes SN2 reactions with a wide range of nucleophiles (e.g., cyanides, azides, thiolates, malonates). This provides a reliable handle for linear chain extension.
-
Tertiary Bromide (C3): This site is sterically hindered and adjacent to two methyl groups. It is highly prone to SN1 and E1 reactions. Treatment with a non-nucleophilic base will favor elimination to form 3-methyl-2-bromo-1-butene. Solvolysis in a protic solvent will lead to substitution via a stable tertiary carbocation.
This differential reactivity allows for selective functionalization. For instance, a strong, sterically hindered base like potassium tert-butoxide could selectively dehydrobrominate at the tertiary position, leaving the primary bromide intact for subsequent nucleophilic substitution. Conversely, reaction with a soft nucleophile under SN2 conditions would preferentially occur at the primary carbon.
This bifunctionality makes it an excellent precursor for the synthesis of five-membered rings via intramolecular cyclization. By first converting the primary bromide to a nucleophilic center (e.g., via a Grignard reagent or by displacement with a suitable nucleophile), subsequent intramolecular attack on the tertiary carbon can form a cyclopentane ring.
Caption: Differential reactivity pathways of this compound.
Experimental Protocol: Synthesis of 1,1-Dimethylcyclobutane
This protocol details a representative application of this compound as a precursor in an intramolecular Wurtz-type coupling to form a cyclobutane ring, a common structural motif in medicinal chemistry.
Objective: To synthesize 1,1-dimethylcyclobutane via reductive cyclization of this compound.
Materials:
-
This compound (1.0 eq)
-
Anhydrous diethyl ether
-
Magnesium turnings (2.2 eq)
-
Iodine (catalytic crystal)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Grignard Initiation: Charge the flask with magnesium turnings and a small crystal of iodine. Gently warm the flask under a stream of nitrogen until violet iodine vapors are observed. Allow to cool.
-
Reagent Preparation: Dissolve this compound in anhydrous diethyl ether and load this solution into the dropping funnel.
-
Reaction: Add a small portion of the dibromide solution to the magnesium turnings. The reaction is initiated when the brown color of iodine disappears and gentle bubbling is observed. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. The high dilution favors intramolecular reaction over intermolecular polymerization.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete cyclization.
-
Workup: Cool the reaction mixture in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by distillation to yield the crude product.
-
Purification: Purify the resulting 1,1-dimethylcyclobutane by fractional distillation.
Analytical Characterization
The identity and purity of this compound are confirmed using standard spectroscopic techniques.
-
¹H NMR (Proton NMR): The spectrum is expected to show three distinct signals:
-
A singlet for the six protons of the two equivalent methyl groups (C(CH₃)₂).
-
A triplet for the two protons on the carbon adjacent to the primary bromine (-CH₂-Br).
-
A triplet for the two protons on the C2 carbon (-C(Br)-CH₂-).
-
-
¹³C NMR (Carbon NMR): The spectrum should display five signals corresponding to the five carbon atoms in the molecule.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br).[2][7] Key fragmentation patterns would involve the loss of Br• and subsequent cleavage of the carbon chain.
-
Infrared (IR) Spectroscopy: The spectrum will be dominated by C-H stretching and bending vibrations. The characteristic C-Br stretching frequencies are expected in the fingerprint region (typically 500-600 cm⁻¹).
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions.
-
Hazards: The compound is harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction or serious eye damage.[8][9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[8][10] Work should be conducted in a well-ventilated chemical fume hood.[11]
-
Handling: Ground all equipment to prevent static discharge.[11][12] Use spark-proof tools.[11][12] Avoid contact with strong oxidizing agents, amines, and alkali metals.[12]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from ignition sources.[10][11]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[8]
Conclusion
This compound is a strategically valuable building block for organic synthesis. Its differentiated primary and tertiary bromide sites offer a platform for selective and sequential chemical transformations. This guide has detailed its properties, a logical synthetic approach, its reactivity profile, and its utility in constructing complex cyclic systems. By understanding its chemical behavior and adhering to strict safety protocols, researchers can effectively employ this reagent to advance projects in materials science and drug discovery.
References
- P&S Chemicals.
- NOAA. 1-BROMO-3-METHYLBUTANE - CAMEO Chemicals.
- Santa Cruz Biotechnology. 1-Bromo-3-methylbutane.
- ECHEMI.
- PubChem. 1,3-Dibromo-3-methylbutan-2-one | C5H8Br2O | CID 12199319.
- NIST. Butane, 1,3-dibromo-3-methyl-.
- New Jersey Department of Health. 1-BROMO-3-METHYL BUTANE HAZARD SUMMARY.
- LookChem. This compound.
- Thermo Fisher Scientific. This compound, 98% 100 g.
- NIST. Butane, 1,3-dibromo-3-methyl- Mass Spectrum.
- Fisher Scientific. This compound, 98%.
- Journal of Medical Science.
Sources
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- 2. Butane, 1,3-dibromo-3-methyl- [webbook.nist.gov]
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- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. B20468.22 [thermofisher.com]
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- 8. echemi.com [echemi.com]
- 9. 1,3-Dibromo-3-methylbutan-2-one | C5H8Br2O | CID 12199319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nj.gov [nj.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. 1-BROMO-3-METHYLBUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide to 1,3-Dibromo-3-methylbutane: Commercial Availability, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1,3-dibromo-3-methylbutane (CAS No. 24443-15-0), a valuable bifunctional alkylating agent for researchers in organic synthesis and drug development. This document consolidates information on its commercial availability, plausible synthetic routes, analytical characterization, and potential applications, grounded in established chemical principles.
Introduction and Chemical Profile
This compound is a halogenated alkane featuring a branched five-carbon chain. Its structure contains two bromine atoms, one at a primary carbon (C1) and another at a tertiary carbon (C3). This differential reactivity between the primary and tertiary halides makes it a versatile building block for sequential alkylation reactions. The tertiary carbon center also introduces steric bulk, which can be strategically employed to influence the conformational properties of target molecules.
Key Chemical Properties:
-
Molecular Formula: C₅H₁₀Br₂[1]
-
Molecular Weight: 229.94 g/mol [1]
-
CAS Number: 24443-15-0[1]
-
Appearance: Typically a clear, colorless to yellow or brown liquid.[2]
Commercial Availability and Procurement
This compound is commercially available from several major chemical suppliers, primarily for research and development purposes. It has achieved commercial mass production, ensuring a stable supply for laboratory-scale synthesis.[1]
When procuring this reagent, it is crucial to obtain a Certificate of Analysis (CoA) to verify purity and identity, as isomeric impurities can significantly affect reaction outcomes.
Table 1: Commercial Supplier Overview
| Supplier | Brand/Portfolio | Typical Purity | Common Quantities |
| Thermo Fisher Scientific | Thermo Scientific Chemicals (formerly Alfa Aesar) | ≥97.5% (GC) | 5 g, 25 g, 100 g |
| MilliporeSigma | Sigma-Aldrich | - | 50 mg |
| Santa Cruz Biotechnology | SCBT | Research Grade | Inquire |
Note: Availability and packaging may vary. Researchers should consult the respective supplier catalogs for the most current information.
Synthesis and Purification
While specific, detailed protocols in peer-reviewed literature are scarce, the synthesis of this compound can be logically inferred from fundamental principles of electrophilic addition to conjugated dienes. The most probable precursor is isoprene (2-methyl-1,3-butadiene).
Plausible Synthetic Pathway: Hydrobromination of Isoprene
The reaction of isoprene with two equivalents of hydrogen bromide (HBr) is expected to produce a mixture of dibrominated products. The formation of this compound would result from two sequential hydrohalogenation steps.
Reaction Mechanism: The reaction proceeds via an electrophilic addition mechanism. The first addition of HBr to isoprene can occur in a 1,2- or 1,4-fashion, leading to allylic carbocation intermediates. Protonation at the C1 position leads to a stable tertiary allylic carbocation, which is a key intermediate. Subsequent attack by a bromide ion can lead to various monobrominated alkenes. A second HBr addition to these intermediates, following Markovnikov's rule (protonation to form the most stable carbocation), would lead to the final dibrominated products. The formation of the desired this compound is a known, albeit sometimes minor, outcome of this complex reaction mixture.[3]
Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on known hydrobromination reactions and should be optimized under appropriate laboratory safety protocols.
-
Reaction Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a dropping funnel, and a thermometer is placed in a cooling bath (e.g., dry ice/acetone).
-
Reagent Charging: Isoprene is dissolved in a suitable inert solvent (e.g., dichloromethane or pentane) and chilled to approximately -15°C.
-
HBr Addition: Two equivalents of a solution of HBr in acetic acid, or gaseous HBr, are added slowly via the dropping funnel or gas inlet, ensuring the temperature does not rise above -10°C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: The reaction mixture is quenched by pouring it into an ice-cold aqueous solution of sodium bicarbonate to neutralize excess acid. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure. The crude product mixture is then purified by fractional distillation under vacuum to isolate the this compound isomer from other byproducts.
Analytical Characterization
Confirming the identity and purity of this compound is critical. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Observation |
| ¹H NMR | Chemical Shifts & Multiplicities | Singlet (~1.8-2.0 ppm, 6H) for the two equivalent methyl groups (C(CH₃)₂Br).Triplet (~3.4-3.6 ppm, 2H) for the -CH₂Br group.Triplet (~2.5-2.7 ppm, 2H) for the -CH₂- group adjacent to the tertiary center. |
| ¹³C NMR | Chemical Shifts | Quaternary carbon bonded to Br (~70 ppm).Methylene carbon bonded to Br (~35 ppm).Methylene carbon (-CH₂-) (~50 ppm).Methyl carbons (~30 ppm). |
| Mass Spec. | Key Fragments | Molecular ion peak (M⁺) showing characteristic isotopic pattern for two bromine atoms (m/z 228, 230, 232).Loss of Br• (M-79/81).Loss of a methyl group (M-15). |
| IR Spec. | Key Absorptions | C-H stretching and bending vibrations (~2850-2990 cm⁻¹).C-Br stretching vibrations (~550-650 cm⁻¹). |
Note: Predicted data is based on spectral information for structurally similar compounds like 1,3-dibromobutane and general principles of NMR/MS. Actual spectra should be acquired for confirmation.[4]
Applications in Research and Drug Development
As a bifunctional electrophile, this compound is a useful synthon for constructing carbon skeletons and heterocyclic systems. Its distinct primary and tertiary bromide groups allow for controlled, stepwise reactions.
Role as a Bifunctional Alkylating Agent
The primary bromide is more susceptible to Sₙ2 displacement, while the tertiary bromide can react via Sₙ1 or E1 pathways, depending on the reaction conditions. This differential reactivity can be exploited to first perform a substitution at the primary carbon, followed by a subsequent cyclization or substitution at the tertiary center.
Potential in Heterocyclic Synthesis
This reagent is a potential precursor for synthesizing five- and six-membered heterocyclic rings, which are prevalent scaffolds in medicinal chemistry.[5] For example, reaction with a dinucleophile such as a hydrazine, hydroxylamine, or diamine could lead to the formation of novel substituted pyrazolidine, isoxazolidine, or piperazine derivatives. These scaffolds are of significant interest in drug discovery due to their wide range of biological activities.[5]
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.
-
Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause an allergic skin reaction.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection (safety goggles and face shield).
-
Handling: Avoid breathing vapors. Do not eat, drink, or smoke when using this product. Wash hands and skin thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. It is noted to be light-sensitive.[2]
Always consult the most current Safety Data Sheet (SDS) from the supplier before use.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Solved S.Electrophilic addition of HBr to isoprene | Chegg.com [chegg.com]
- 4. 1,3-Dibromobutane(107-80-2) 1H NMR [m.chemicalbook.com]
- 5. derpharmachemica.com [derpharmachemica.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of gem-Dimethylcyclopropane Derivatives Using 1,3-Dibromo-3-methylbutane
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the gem-Dimethylcyclopropyl Moiety in Medicinal Chemistry
The cyclopropane ring, a fundamental three-membered carbocycle, is a privileged scaffold in medicinal chemistry, often employed to enhance potency, modulate metabolic stability, and reduce off-target effects.[1][2] Among its derivatives, the gem-dimethylcyclopropyl group has emerged as a particularly valuable structural motif. Its incorporation into drug candidates can confer a range of desirable properties, including increased lipophilicity within a constrained three-dimensional space, which can enhance binding affinity and overall potency.[3][4] The Thorpe-Ingold effect, stemming from the presence of the quaternary carbon center, can also favorably influence the conformation of molecules, locking them into a bioactive form.[4] Notable examples of blockbuster drugs containing this moiety, such as the COVID-19 therapeutic nirmatrelvir (a key component of Paxlovid), underscore the significance of efficient synthetic routes to these structures.[3]
This application note details a proposed synthetic strategy for the preparation of gem-dimethylcyclopropane derivatives from the readily available and cost-effective reagent, 1,3-dibromo-3-methylbutane. We will explore a plausible reaction mechanism, provide a detailed experimental protocol, and discuss the potential scope and applications of this methodology.
Proposed Synthetic Strategy: In-Situ Generation of a Dimethylcarbene Equivalent
While various methods exist for the synthesis of gem-dimethylcyclopropanes, many rely on multi-step procedures or specialized reagents. This application note proposes a direct approach utilizing this compound as a precursor to a reactive dimethylcarbene or carbenoid species. The core of this strategy lies in the reaction of the dibromoalkane with a strong, non-nucleophilic base, such as an organolithium reagent, in the presence of an alkene substrate. This in-situ generation of the cyclopropanating agent offers a potentially streamlined and efficient route to the desired gem-dimethylcyclopropane derivatives.
Plausible Reaction Mechanism
The proposed mechanism for the formation of gem-dimethylcyclopropane derivatives from this compound and an alkene, mediated by an organolithium reagent (e.g., n-butyllithium), is depicted below. This pathway is predicated on established principles of organolithium chemistry and carbene generation.
The reaction is initiated by a lithium-halogen exchange at the more sterically accessible primary carbon, a common reaction of organolithium reagents with alkyl halides.[5] This is followed by an intramolecular SN2 reaction, where the newly formed carbanion displaces the tertiary bromide, leading to the formation of 1,1-dimethylcyclopropane. In the presence of an alkene, the reactive intermediate, likely a dimethylcarbene or a related carbenoid, is trapped in a [2+1] cycloaddition to yield the desired gem-dimethylcyclopropane derivative. The concerted nature of this cycloaddition ensures that the stereochemistry of the starting alkene is retained in the product.[1]
Caption: Proposed mechanism for gem-dimethylcyclopropanation.
Experimental Protocol: Synthesis of 1,1-Dimethyl-2-phenylcyclopropane
This protocol describes a representative procedure for the synthesis of 1,1-dimethyl-2-phenylcyclopropane from styrene and this compound.
Materials:
-
This compound (98%)
-
Styrene (freshly distilled)
-
n-Butyllithium (2.5 M in hexanes)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Schlenk line or glovebox for inert atmosphere operations
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add freshly distilled styrene (1.0 eq) and anhydrous diethyl ether (20 mL). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Addition of Reagents: To the cooled solution, add this compound (1.2 eq) via syringe.
-
Slow Addition of Organolithium: Slowly add n-butyllithium (2.5 M in hexanes, 2.2 eq) dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at -78 °C. The formation of a precipitate may be observed.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl (20 mL).
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL). Combine the organic layers and wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1,1-dimethyl-2-phenylcyclopropane.
Caption: Step-by-step experimental workflow for synthesis.
Data Presentation: Reaction Parameters and Expected Outcomes
The following table summarizes key parameters and expected outcomes for the proposed cyclopropanation reaction. The values are based on analogous cyclopropanation reactions reported in the literature and serve as a general guideline.
| Parameter | Recommended Condition/Value | Rationale/Notes |
| Alkene Substrate | Electron-rich or neutral alkenes | Electron-deficient alkenes may undergo conjugate addition with the organolithium reagent. |
| Equivalents of this compound | 1.2 - 1.5 eq | A slight excess is used to ensure complete consumption of the alkene. |
| Equivalents of Organolithium Reagent | 2.2 - 2.5 eq | Two equivalents are required for the proposed mechanism, with a slight excess to account for any side reactions. |
| Solvent | Anhydrous, non-protic (e.g., Et₂O, THF) | Essential for the stability and reactivity of the organolithium reagent. |
| Temperature | -78 °C to room temperature | Low initial temperature is crucial for controlling the exothermic reaction and preventing side reactions. |
| Expected Yield | 40 - 70% | Yields can vary depending on the alkene substrate and reaction conditions. |
| Diastereoselectivity | High (retention of alkene geometry) | Consistent with a concerted cycloaddition mechanism. |
Trustworthiness and Self-Validation
The protocols and mechanisms described herein are based on well-established principles of organic chemistry.[1][5] While this specific application of this compound is proposed, the individual steps of the reaction sequence, such as lithium-halogen exchange and carbene/carbenoid cycloaddition, are extensively documented. For validation, it is recommended to fully characterize the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm the formation of the desired gem-dimethylcyclopropane structure. Additionally, performing the reaction in the absence of the alkene substrate could provide insight into the fate of the reactive intermediate generated from this compound and the organolithium reagent.
Conclusion
The proposed methodology offers a potentially efficient and direct route for the synthesis of valuable gem-dimethylcyclopropane derivatives using this compound. This approach leverages the principles of in-situ generation of a reactive cyclopropanating agent, providing a valuable tool for researchers in medicinal chemistry and drug discovery. Further optimization and exploration of the substrate scope will undoubtedly expand the utility of this promising synthetic strategy.
References
-
Drug Hunter. (2022). Production-Scale Synthesis of gem-Dimethylcyclopropylproline. [Link]
-
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]
-
Wikipedia. (n.d.). Cyclopropanation. [Link]
-
Edwards, M. G., et al. (2008). gem-Dimethylcyclopropanation Using Triisopropylsulfoxonium Tetrafluoroborate: Scope and Limitations. Synthesis, 2008(20), 3279-3288. [Link]
-
Rigby, J. H., & Kierkus, P. C. (1991). Elaboration of fused gem-dimethylcyclopropane systems via cyclopropene cycloaddition. A stereocomplementary approach. Journal of the American Chemical Society, 113(1), 222-223. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]
-
Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. [Link]
-
Wikipedia. (n.d.). Organolithium reagent. [Link]
-
Chemistry LibreTexts. (2014). 11.2: The Reaction Organolithium Compounds and Grignard Reagents with Electrophiles. [Link]
-
Zhang, P., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition, 62(18), e202218768. [Link]
-
LookChem. (n.d.). This compound. [Link]
Sources
Grignard reagent formation from 1,3-Dibromo-3-methylbutane
Application Note & Protocol
Topic: Strategic Formation of Grignard Reagents from 1,3-Dibromo-3-methylbutane: Navigating the Intramolecular Cyclization Challenge
Audience: Researchers, scientists, and drug development professionals.
Abstract
The formation of Grignard reagents from dihaloalkanes presents unique synthetic challenges, primarily the propensity for intramolecular side reactions. This document provides a detailed guide for the preparation of the Grignard reagent from this compound. We delve into the mechanistic dichotomy between the desired organomagnesium halide formation and the competing intramolecular Wurtz-type coupling that yields 1,1-dimethylcyclopropane. By meticulously controlling key reaction parameters—including solvent choice, temperature, and reagent addition rates—the formation of the desired Grignard reagent can be favored. This note offers a robust, step-by-step protocol grounded in mechanistic principles to guide researchers in successfully utilizing this challenging but valuable substrate.
Mechanistic Overview: A Tale of Two Pathways
The reaction of an organic halide with magnesium metal is not a simple insertion but a complex, surface-mediated radical process.[1][2] The reaction initiates with a single-electron transfer (SET) from the magnesium metal surface to the carbon-bromine bond, generating a radical anion which then fragments to form an alkyl radical and a magnesium bromide radical cation pair on the surface.
For a substrate like this compound, the resulting radical intermediate stands at a critical juncture, leading to two primary, competing pathways:
-
Desired Grignard Formation: The alkyl radical can couple with the surface-adherent magnesium bromide radical to form the organomagnesium halide, or Grignard reagent. Depending on stoichiometry, this can result in the mono-Grignard (Br(CH₂)₂C(CH₃)₂MgBr) or the di-Grignard reagent (BrMg(CH₂)₂C(CH₃)₂MgBr).
-
Intramolecular Cyclization (Wurtz-type Coupling): The proximate bromine atom offers an alternative reaction pathway. The initial Grignard reagent formed at one carbon can act as a potent nucleophile, attacking the electrophilic carbon of the adjacent C-Br bond in an intramolecular Sₙ2 reaction. This results in the formation of a stable, three-membered ring, 1,1-dimethylcyclopropane, and magnesium bromide.[3] This intramolecular coupling is a significant side reaction that can dramatically lower the yield of the desired Grignard reagent.[4][5][6]
The goal of a successful protocol is to manipulate the reaction kinetics to favor the Grignard formation pathway over the intramolecular cyclization.
Visualizing the Competing Pathways
The diagram below illustrates the critical branching point in the reaction of this compound with magnesium.
Caption: Competing pathways in Grignard formation from this compound.
Key Experimental Parameters & Optimization
The relative rates of Grignard formation versus cyclization are highly dependent on the experimental conditions. Control over these parameters is essential for maximizing the yield of the desired organometallic reagent.
| Parameter | Recommendation | Rationale & Scientific Justification |
| Rate of Addition | Slow, dropwise addition of the dibromide solution. | This is the most critical parameter. A slow addition rate maintains a low, steady-state concentration of the dibromoalkane in solution. This ensures that a newly formed Grignard molecule is more likely to encounter the magnesium surface for further reaction (if forming the di-Grignard) rather than another molecule of unreacted dibromoalkane, which promotes the intermolecular Wurtz coupling.[5][6] |
| Solvent | Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF). | Ethereal solvents are essential as they are aprotic and solvate the magnesium center of the Grignard reagent, forming a stabilizing Lewis acid-base complex.[1][7] This solvation is crucial for keeping the reagent in solution and moderating its reactivity. THF is a more effective coordinating solvent than diethyl ether and can be beneficial for less reactive halides.[7] Crucially, the solvent must be rigorously anhydrous , as Grignard reagents are strong bases and will be instantly quenched by water to form an alkane.[8] |
| Temperature | Maintain gentle reflux (for Et₂O, ~35°C). | The formation of a Grignard reagent is exothermic.[4] While initial warming may be needed to initiate the reaction, the temperature should be controlled to maintain a gentle reflux. Excessively high temperatures can accelerate the rate of the undesired Wurtz coupling side reaction.[5][9] |
| Magnesium Activation | Use of iodine (I₂) or 1,2-dibromoethane. | Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction.[7][10] Adding a small crystal of iodine or a few drops of 1,2-dibromoethane helps to chemically etch the surface, exposing fresh, reactive magnesium metal. The use of 1,2-dibromoethane is advantageous as its reaction produces visible bubbles of ethylene gas, confirming activation.[10] |
| Reaction Atmosphere | Inert atmosphere (Nitrogen or Argon). | Grignard reagents react rapidly with atmospheric oxygen in a radical process to form magnesium alkoxide salts, and with moisture.[4][9] All glassware must be oven- or flame-dried, and the reaction must be conducted under a positive pressure of an inert gas. |
Detailed Experimental Protocol
Safety Precautions:
-
Work in a well-ventilated fume hood at all times.
-
Anhydrous ethers are extremely flammable and can form explosive peroxides. Never distill to dryness.
-
The Grignard formation is exothermic and can become vigorous. Have an ice bath ready for emergency cooling.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Apparatus Setup
-
Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a gas inlet for inert gas), and a pressure-equalizing dropping funnel sealed with a rubber septum.
-
Crucially, all glassware must be scrupulously dried in an oven at >120°C for several hours and assembled hot, allowing it to cool under a stream of dry nitrogen or argon.[9]
Reagent Preparation
-
In the reaction flask, place magnesium turnings (1.2 eq).
-
Add a single small crystal of iodine to the flask to act as an activator. The surface of the magnesium should develop a slight yellowish-brown color.[7]
-
Prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether in the dropping funnel. The concentration should be moderate (e.g., 0.5-1.0 M).
Reaction Execution
-
Begin stirring the magnesium turnings in the flask.
-
Add a small portion (~5-10%) of the dibromide solution from the dropping funnel to the magnesium.
-
The reaction may need initiation. Gentle warming with a heat gun or water bath may be required. Initiation is indicated by the disappearance of the iodine color, the formation of a cloudy/gray solution, and self-sustaining reflux.[11]
-
Once the reaction has initiated, immediately begin a slow, dropwise addition of the remaining this compound solution from the dropping funnel. The addition rate should be controlled to maintain a gentle, steady reflux. This step is critical to minimize the formation of 1,1-dimethylcyclopropane.[5]
-
After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 30-60 minutes to ensure complete reaction. The final mixture should appear as a grayish, cloudy solution, characteristic of a Grignard reagent.[11]
-
Cool the reaction mixture to room temperature. The Grignard reagent is now ready for use in subsequent steps or for titration.
Titration and Quantification
Before use, the concentration of the prepared Grignard reagent should be determined as the yield is never quantitative. A common method is back-titration. A known excess of I₂ in THF is reacted with an aliquot of the Grignard solution, and the unreacted I₂ is then titrated with a standardized sodium thiosulfate solution.
Summary & Outlook
The synthesis of Grignard reagents from 1,3-dihaloalkanes like this compound is a delicate balance between desired product formation and intramolecular cyclization. By understanding the underlying radical mechanism and the factors that favor the competing Wurtz-type coupling, researchers can implement a rational protocol. The key to success lies in maintaining a low concentration of the dibromide substrate through slow, controlled addition to activated magnesium under strictly anhydrous and inert conditions. This approach maximizes the yield of the valuable Grignard reagent, opening avenues for its use in complex molecule synthesis.
References
- Formation of Grignard Reagents from Organic Halides. (n.d.). University of California, Davis.
-
Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. Available at: [Link]
-
Asymmetric Grignard, J. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. Available at: [Link]
-
The Organic Chemistry Tutor. (2020). Formation Of Grignard Reagent Mechanism. YouTube. Available at: [Link]
-
Deitmann, E., et al. (2023). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development. Available at: [Link]
-
Formation of side products via Wurtz‐type coupling. (n.d.). ResearchGate. Available at: [Link]
-
Grignard Reaction Mechanism. (n.d.). BYJU'S. Available at: [Link]
-
Deitmann, E., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. Available at: [Link]
-
The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. Available at: [Link]
-
Grignard Reagent | Reactions | Preparation | Mechanism. (n.d.). ADICHEMISTRY. Available at: [Link]
-
In the process to produce Grignard reagents from 1,3-dibromopropane, what are the possible... (n.d.). Homework.Study.com. Available at: [Link]
- CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. (n.d.). Academic course material.
-
Grignard reagent. (n.d.). Wikipedia. Available at: [Link]
-
An Introduction to Grignard Reagents. (n.d.). Chemguide. Available at: [Link]
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Application Notes & Protocols: 1,3-Dibromo-3-methylbutane in Heterocyclic Synthesis
Introduction: The Strategic Advantage of a Bifunctional Building Block
In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1,3-Dibromo-3-methylbutane is a versatile, bifunctional alkylating agent that serves as a valuable precursor for a range of heterocyclic compounds. Its chemical structure is distinguished by the presence of two bromine atoms at positions 1 and 3, with notable differences in their chemical environment: a primary bromide at C1 and a tertiary bromide at C3. This differential reactivity, coupled with the presence of a gem-dimethyl group at the C3 position, makes it an ideal synthon for introducing the 3,3-dimethyl-substituted four-membered ring motif, a structural element of increasing interest in medicinal chemistry for its ability to enhance metabolic stability and introduce conformational rigidity.
This guide provides an in-depth exploration of the utility of this compound in the synthesis of sulfur, nitrogen, and oxygen-containing heterocycles, complete with mechanistic insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Core Mechanistic Principles: A Tale of Two Halides
The synthetic utility of this compound is rooted in the distinct reactivity of its primary and tertiary C-Br bonds. The primary bromide is readily susceptible to nucleophilic attack via an Sₙ2 mechanism , which is favored at sterically unhindered centers. In contrast, the tertiary bromide is sterically hindered, making an Sₙ2 reaction difficult. It is more prone to leaving via an Sₙ1 mechanism or undergoing elimination (E1/E2) reactions, particularly under harsh conditions or with bulky bases.
In the context of heterocyclic synthesis, the strategy hinges on a sequential, intramolecular cyclization. A dinucleophile (or a nucleophile with a masked reactive site) is employed to first displace the more reactive primary bromide. This is followed by an intramolecular Sₙ2 reaction where the newly introduced nucleophilic center attacks the tertiary carbon, displacing the second bromide and forming the four-membered ring.
Caption: General workflow for heterocyclic synthesis using this compound.
Application I: Synthesis of Sulfur Heterocycles - The Thietane Core
The reaction of 1,3-dihaloalkanes with sodium sulfide is a classical and effective method for the preparation of thietanes (thiacyclobutanes).[1][2] this compound is an excellent substrate for this transformation, yielding 3,3-dimethylthietane, a valuable intermediate and structural motif.
The mechanism proceeds via an initial Sₙ2 attack of the hydrosulfide ion (or sulfide ion) on the primary C1 carbon, displacing the first bromide. The resulting 3-bromo-3-methylbutane-1-thiolate then undergoes a rapid intramolecular Sₙ2 cyclization to form the stable four-membered thietane ring.
Experimental Protocol: Synthesis of 3,3-Dimethylthietane
This protocol is adapted from established methods for thietane synthesis from 1,3-dihalides.[1]
Materials:
-
This compound (1 equiv.)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) (1.2 equiv.)
-
Ethanol (or a mixture of ethanol/water)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Setup: In a round-bottom flask, dissolve sodium sulfide nonahydrate (1.2 equiv.) in a minimal amount of water and add ethanol to create a solution or a fine slurry.
-
Addition of Substrate: To the stirring sulfide solution, add this compound (1 equiv.) dropwise at room temperature. An initial mild exotherm may be observed.
-
Reaction: Heat the mixture to reflux (typically 70-80 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS by observing the disappearance of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Most of the ethanol is removed via rotary evaporation.
-
Extraction: Add water to the residue and transfer the mixture to a separatory funnel. Extract the aqueous layer with a low-boiling organic solvent such as diethyl ether or dichloromethane (3 x volumes).
-
Washing & Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is a volatile liquid with a strong odor. It can be purified by fractional distillation under atmospheric pressure to yield pure 3,3-dimethylthietane.
| Parameter | Condition | Rationale |
| Solvent | Ethanol/Water | Good solubility for both the inorganic salt (Na₂S) and the organic substrate. |
| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier for both Sₙ2 steps. |
| Stoichiometry | Slight excess of Na₂S | Ensures complete conversion of the dibromide starting material. |
| Workup | Aqueous extraction | Removes unreacted sodium sulfide and other inorganic byproducts. |
Application II: Synthesis of Nitrogen Heterocycles - The Azetidine Ring
Azetidines are four-membered nitrogen-containing heterocycles that are valuable building blocks in medicinal chemistry.[3][4][5] The reaction of 1,3-dihaloalkanes with primary amines provides a direct route to N-substituted azetidines.[6] Using this compound allows for the synthesis of N-substituted-3,3-dimethylazetidines.
The key to a successful synthesis is controlling the stoichiometry to favor intramolecular cyclization over intermolecular polymerization. Typically, two equivalents of the primary amine are used: one acts as the nucleophile, and the second acts as a base to neutralize the HBr generated during the reaction. Alternatively, one equivalent of the amine can be used with an external, non-nucleophilic base.
Caption: Mechanism for N-substituted 3,3-dimethylazetidine synthesis.
Representative Protocol: Synthesis of N-Benzyl-3,3-dimethylazetidine
Materials:
-
This compound (1 equiv.)
-
Benzylamine (2.2 equiv.)
-
Acetonitrile (or DMF) as solvent
-
Potassium carbonate (optional, if using ~1.1 equiv. of amine)
-
Round-bottom flask with reflux condenser
-
Standard workup and purification equipment
Procedure:
-
Setup: In a round-bottom flask, dissolve benzylamine (2.2 equiv.) in acetonitrile.
-
Addition: Add this compound (1 equiv.) to the solution.
-
Reaction: Heat the mixture to 80 °C and stir for 12-24 hours. The formation of a precipitate (benzylammonium bromide) will be observed.
-
Workup: After cooling, filter off the ammonium salt precipitate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether and wash with water to remove any remaining salts. Dry the organic layer, concentrate, and purify the resulting crude amine by column chromatography on silica gel or distillation under reduced pressure.
Application III: Synthesis of Oxygen Heterocycles - The Oxetane Challenge
The synthesis of oxetanes from this compound is less direct. The classical approach to cyclic ethers is the Williamson ether synthesis, which requires a halo-alcohol precursor.[7][8][9]
A plausible, albeit two-step, route would be:
-
Formation of the Halo-alcohol: Selective hydrolysis or reaction of this compound with one equivalent of a hydroxide source under carefully controlled conditions to favor substitution at the primary carbon, yielding 4-bromo-2-methylbutan-2-ol.
-
Intramolecular Cyclization: Treatment of the resulting halo-alcohol with a strong, non-nucleophilic base (e.g., sodium hydride, NaH) deprotonates the alcohol. The resulting alkoxide then undergoes an intramolecular Sₙ2 reaction to displace the tertiary bromide and form 3,3-dimethyloxetane.
This pathway is more complex due to competing elimination reactions and the difficulty in selectively reacting only one of the bromine atoms in the first step. Therefore, while theoretically possible, this substrate is more commonly applied to sulfur and nitrogen heterocycle synthesis where dinucleophiles can be used more effectively in a one-pot procedure.
References
-
Gao, M., et al. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Thietane. Available at: [Link]
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Pearson Education. (n.d.). Design a synthesis for each of the following, using an intramolecular reaction. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Available at: [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Access to 3-Azetidines via Halogenation of Titanacyclobutanes. Available at: [Link]
-
Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. Available at: [Link]
-
The Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Available at: [Link]
-
YouTube. (2021). Intramolecular Williamson Ether Synthesis. Available at: [Link]
-
ResearchGate. (2009). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 3,3-Disubstituted Thietane Dioxides. Available at: [Link]
-
PubMed. (2020). A Single-Step Synthesis of Azetidine-3-amines. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Available at: [Link]
-
ElectronicsAndBooks. (n.d.). Mechanism of Thietane Formation from the Reaction of 1,3-Dioxan-2-ones with Thiocyanate Ion. A Stereochemical Investigation. Available at: [Link]
-
ResearchGate. (2024). Synthesis Methods of 3-Amino Thietane and its Derivatives. Available at: [Link]
-
ResearchGate. (2025). Simple and Efficient Preparation of Reagents for Thiopyran Introduction. Available at: [Link]
-
Quora. (2024). What is the reaction mechanism of (S)-3-bromo-2-methylpentane with NaSH? Available at: [Link]
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]
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Application Note & Experimental Protocol: Regioselective Williamson Ether Synthesis with a Bifunctional Substrate, 1,3-Dibromo-3-methylbutane
Abstract
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of C-O-C linkages.[1] This application note provides a detailed experimental protocol for the synthesis of an aryl-alkyl ether using 1,3-Dibromo-3-methylbutane as the alkylating agent and sodium phenoxide as the nucleophile. Due to the presence of both primary and tertiary halide centers on the substrate, this reaction serves as an excellent case study in the regioselectivity of the SN2 reaction and its competition with E2 elimination pathways. We will explore the mechanistic rationale behind experimental choices and provide a robust, step-by-step procedure for synthesis, purification, and characterization of the target ether, 1-phenoxy-3-bromo-3-methylbutane.
Introduction: Navigating Reactivity in a Dichotomous Substrate
The Williamson ether synthesis is a reliable and versatile method for preparing both symmetrical and asymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide ion acts as a nucleophile, attacking an electrophilic carbon center of an organohalide and displacing a leaving group.[2][3]
The success of this synthesis is highly dependent on the structure of the alkylating agent. The SN2 mechanism is sensitive to steric hindrance; consequently, it is most efficient with methyl and primary alkyl halides.[4][5] Secondary halides often yield a mixture of substitution and elimination products, while tertiary halides almost exclusively undergo elimination (E2) in the presence of a strong base like an alkoxide.[4][6][7]
The selected substrate, this compound, presents a unique challenge and an instructive opportunity. It possesses two electrophilic centers:
-
A primary (1°) carbon bonded to a bromine atom, which is an ideal site for SN2 substitution.
-
A tertiary (3°) carbon bonded to a bromine atom, which is highly prone to E2 elimination and sterically inaccessible for an SN2 backside attack.
This structural dichotomy allows for a highly regioselective reaction. When one equivalent of a nucleophile, such as sodium phenoxide, is introduced, the reaction is expected to proceed selectively at the sterically unhindered primary carbon. The tertiary bromide remains largely unreacted or may participate in a slower, competing elimination reaction, which is influenced by reaction conditions. This protocol is designed to maximize the yield of the desired mono-ether product by carefully controlling these conditions.
Mechanistic Pathways: The Competition Between Substitution and Elimination
The primary reaction pathway involves the SN2 attack of the phenoxide ion on the primary carbon of this compound. However, the basic nature of the phenoxide can also induce an E2 elimination reaction by abstracting a proton from a carbon beta to the tertiary bromide.
Figure 1: Competing SN2 and E2 reaction pathways for this compound with sodium phenoxide.
Health and Safety Precautions
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
This compound: This compound is harmful if swallowed and causes skin and serious eye irritation.[8] Avoid inhalation and contact with skin and eyes.
-
Phenol: Toxic and corrosive. Can cause severe skin burns and eye damage. It is readily absorbed through the skin.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Diethyl Ether & Dichloromethane: Highly flammable liquids and vapors.[9] Keep away from heat, sparks, and open flames. They are also irritants.
Refer to the Safety Data Sheets (SDS) for all reagents before commencing work.[8][10]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Sigma-Aldrich | CAS: 24443-15-0 |
| Phenol | ≥99%, Crystalline | Fisher Scientific | CAS: 108-95-2 |
| Sodium Hydroxide (NaOH) | Pellets, ≥98% | VWR | CAS: 1310-73-2 |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics | Solvent. Store over molecular sieves. |
| Diethyl Ether (Et₂O) | Anhydrous, ≥99% | Fisher Scientific | For extraction. |
| Dichloromethane (CH₂Cl₂) | ACS Grade | VWR | For chromatography. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
| Deionized Water | N/A | In-house | |
| 5% Hydrochloric Acid (HCl) | Aqueous solution | In-house | For workup. |
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale reaction.
Part A: In Situ Preparation of Sodium Phenoxide
The sodium phenoxide nucleophile is prepared immediately before the reaction to ensure it is anhydrous and highly reactive.[11]
-
Setup: Place a 100 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a glass stopper, in a heating mantle.
-
Reagents: To the flask, add phenol (0.94 g, 10 mmol) and N,N-Dimethylformamide (DMF, 25 mL).
-
Base Addition: While stirring under a gentle stream of nitrogen, carefully add crushed sodium hydroxide pellets (0.44 g, 11 mmol, 1.1 eq) to the solution.
-
Formation: Heat the mixture to 50-60 °C for 30 minutes. The phenol will react with NaOH to form a clear solution of sodium phenoxide in DMF.[12] The formation of water as a byproduct is a drawback of using NaOH, but DMF's high boiling point helps to mitigate its effect. For higher yields, sodium hydride (NaH) could be used in an anhydrous solvent, which avoids water formation.
Part B: Williamson Ether Synthesis
-
Substrate Addition: Once the sodium phenoxide solution has formed and cooled slightly (to ~40 °C), add this compound (2.30 g, 10 mmol, 1.0 eq) dropwise via syringe over 5 minutes.
-
Reaction: Heat the reaction mixture to 70 °C and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality: The temperature is kept moderate. Higher temperatures would increase the rate of the desired SN2 reaction but would disproportionately favor the competing E2 elimination pathway, reducing the yield of the target ether.[1] The use of a polar aprotic solvent like DMF accelerates the SN2 reaction by solvating the sodium cation, leaving the phenoxide anion more "naked" and nucleophilic.[3]
-
Part C: Workup and Purification
-
Cooling & Quenching: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of cold deionized water.
-
Extraction: Extract the aqueous mixture three times with diethyl ether (3 x 40 mL). Combine the organic layers in the separatory funnel.
-
Washing: Wash the combined organic layers sequentially with:
-
5% HCl (2 x 30 mL) to remove any unreacted phenoxide.
-
Saturated sodium bicarbonate solution (2 x 30 mL).
-
Brine (1 x 40 mL).
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil.
-
Purification: Purify the crude oil using flash column chromatography on silica gel.
-
Eluent: A gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate in hexane) is typically effective.
-
Analysis: Collect fractions and analyze by TLC to isolate the pure 1-phenoxy-3-bromo-3-methylbutane.
-
Experimental Workflow
Figure 2: Step-by-step experimental workflow from reagent preparation to product isolation.
Characterization
The structure of the purified product, 1-phenoxy-3-bromo-3-methylbutane, should be confirmed using standard spectroscopic methods:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons of the phenoxy group, a triplet for the -O-CH₂- group, a triplet for the -CH₂- group adjacent to the quaternary center, and a singlet for the two methyl groups.
-
¹³C NMR: The number of signals should correspond to the unique carbons in the molecule. Look for the signal of the carbon bearing the bromine atom (C-Br) and the methylene carbon bonded to oxygen (-O-CH₂-).
-
FT-IR: Look for C-O-C stretching frequencies characteristic of an aryl-alkyl ether (around 1250 cm⁻¹) and the absence of a broad O-H stretch from the starting phenol.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and an M+2 peak with nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.
References
-
Chemix. (n.d.). Sodium Phenoxide: Properties, Synthesis, Applications, and Safety Considerations. Retrieved from [Link]
-
Chemix. (n.d.). The Science Behind Sodium Phenoxide: From Synthesis to Advanced Applications. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Department of Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium phenoxide. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, April 15). Product of Williamson Synthesis. Retrieved from [Link]
-
Clutch Prep. (n.d.). Williamson Ether Synthesis Explained. Retrieved from [Link]
-
Filo. (2024, December 20). Why does secondary and tertiary alkyl halides used in williamson's synthesis? Retrieved from [Link]
-
YouTube. (2023, January 10). Preparation of Anisole from Phenol | Williamson ether synthesis. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
-
YouTube. (2017, November 12). Cyclic ethers by intramolecular Williamson syntheses. Retrieved from [Link]
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The Dual-Faceted Reactivity of 1,3-Dibromo-3-methylbutane: A Guide to its Application as an Alkylating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Synthetic Potential of a Bifunctional Building Block
1,3-Dibromo-3-methylbutane is a versatile, yet often overlooked, alkylating agent in the synthetic organic chemist's toolbox. Its structure, possessing both a primary and a tertiary bromide, presents a unique platform for a variety of transformations, allowing for the strategic introduction of a 3-methylbutyl moiety into organic molecules. The differential reactivity of the two carbon-bromine bonds—the primary bromide favoring bimolecular nucleophilic substitution (SN2) and the tertiary bromide being prone to unimolecular (SN1) pathways or elimination—opens up avenues for regioselective functionalization and the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in leveraging its full synthetic potential.
Core Properties and Reactivity Profile
Understanding the inherent chemical properties of this compound is paramount to its effective utilization.
| Property | Value | Reference |
| CAS Number | 24443-15-0 | [1] |
| Molecular Formula | C₅H₁₀Br₂ | [1] |
| Molecular Weight | 229.94 g/mol | [1] |
| Appearance | Clear colorless to yellow to brown liquid | [2] |
| Boiling Point | 181.6 °C at 760 mmHg | [3] |
| Density | 1.672 g/cm³ | [3] |
The key to unlocking the synthetic utility of this reagent lies in the discerning manipulation of its two distinct bromine centers. The primary bromide is sterically accessible and thus an excellent substrate for SN2 reactions with a wide range of nucleophiles. Conversely, the tertiary bromide, being sterically hindered, is more likely to undergo solvolysis via an SN1 mechanism, often involving a stable tertiary carbocation intermediate. This dichotomous reactivity allows for sequential or selective reactions, providing a powerful tool for molecular construction.
Application in Nucleophilic Substitution Reactions: A Protocol for N-Alkylation
One of the most straightforward applications of this compound is in SN2 reactions targeting the primary bromide. This allows for the introduction of a bromo-functionalized neopentyl-like group, which can be further elaborated. A prime example is the N-alkylation of phthalimide, a common step in the Gabriel synthesis of primary amines.
General Protocol: Synthesis of 2-(3-Bromo-3-methylbutyl)isoindoline-1,3-dione
This protocol is adapted from a general procedure for the synthesis of phthalimide-protected amines.[4]
Reaction Scheme:
A schematic of the N-alkylation of phthalimide.
Materials:
-
Phthalimide
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add phthalimide (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Add this compound (1.2 equivalents) to the reaction mixture. For enhanced reactivity, tetrabutylammonium bromide (0.2 equivalents) can be added.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 82 °C for acetonitrile) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-16 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the solid potassium carbonate and any other insoluble materials. Wash the solid residue with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2-(3-bromo-3-methylbutyl)isoindoline-1,3-dione.
Characterization Data:
The successful synthesis of the product can be confirmed by spectroscopic methods. The ¹H NMR spectrum should show characteristic signals for the phthalimide protons and the newly introduced alkyl chain. For 2-(3-bromo-3-methylbutyl)isoindoline-1,3-dione, the following ¹H NMR data has been reported (500 MHz, CDCl₃): δ 7.84 (dd, J = 5.3, 3.1 Hz, 2H), 7.72 (dd, J = 5.4, 3.0 Hz, 2H), 3.97 – 3.90 (m, 2H), 2.22 – 2.12 (m, 2H), 1.84 (s, 6H).[4]
Intramolecular Cyclization: Synthesis of 1,1-Dimethylcyclopropane
A significant application of 1,3-dihaloalkanes is their conversion to cyclopropane derivatives through an intramolecular Wurtz-type coupling. This reaction, typically employing an active metal like zinc or sodium, provides a direct route to the cyclopropane ring system. This compound is an ideal precursor for the synthesis of 1,1-dimethylcyclopropane.
Conceptual Workflow: Intramolecular Wurtz Reaction
Workflow for the synthesis of 1,1-dimethylcyclopropane.
While a specific, detailed protocol for the intramolecular cyclization of this compound was not found in the immediate search results, a general procedure for a Wurtz-type reaction can be adapted.
General Considerations for the Protocol:
-
Choice of Metal: Zinc dust is often preferred over sodium as it is generally easier to handle and can lead to higher yields.
-
Solvent: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are crucial to prevent the quenching of the organometallic intermediates.
-
Reaction Initiation: The reaction may require activation, for example, by briefly heating or adding a small crystal of iodine.
-
Work-up: The work-up typically involves quenching the reaction with a proton source and separating the organic product from the metal salts.
Advanced Applications in Cross-Coupling and Complex Molecule Synthesis
The versatility of this compound extends to more complex transformations, including its use in modern cross-coupling reactions and as a building block in the synthesis of specialized molecules.
Nickel-Catalyzed Cross-Coupling Reactions
Recent research has demonstrated the use of this compound in nickel-catalyzed reductive cross-coupling reactions. For instance, it has been coupled with gem-difluoroalkenes to generate monofluoroalkenes, which are valuable motifs in medicinal chemistry.[5] These reactions often proceed under mild conditions and exhibit good functional group tolerance.
Synthesis of Hydrophilic Linkers for Bioconjugation
In the field of drug development, this compound has been employed in the synthesis of hydrophilic linkers used for conjugating drugs to cell-binding molecules, such as antibodies.[6] The dibromo functionality allows for the sequential introduction of different molecular fragments, leading to the construction of complex linker architectures.
Mechanistic Considerations: Navigating the Dichotomy of Reactivity
The synthetic utility of this compound is intrinsically linked to the ability to control the reactivity of its two distinct bromine atoms.
Factors influencing the reaction pathways of this compound.
-
For selective SN2 at the primary carbon: Employ a strong, unhindered nucleophile in a polar aprotic solvent (e.g., DMF, DMSO, acetone) at moderate temperatures. These conditions maximize the rate of the bimolecular substitution while minimizing the potential for SN1/E1 reactions at the tertiary center.
-
For reactions involving the tertiary carbon: The formation of a tertiary carbocation can be favored by using a polar protic solvent (e.g., water, alcohols) and a weak nucleophile (solvolysis). Lewis acid catalysis can also promote the ionization of the tertiary bromide. However, it is important to be mindful of potential side reactions such as elimination (E1) and rearrangements.
Conclusion and Future Outlook
This compound is a valuable and versatile alkylating agent with significant potential in organic synthesis. Its unique bifunctional nature allows for a range of transformations, from simple nucleophilic substitutions to the construction of cyclic systems and complex molecular architectures. By understanding the interplay of its structural features and the reaction conditions, researchers can harness its dual reactivity to achieve their synthetic goals. As the demand for novel molecular scaffolds in drug discovery and materials science continues to grow, the creative application of such readily available building blocks will undoubtedly play a crucial role in advancing these fields.
References
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- 6. Friedel–Crafts alkenylation of arenes using alkynes catalysed by metal trifluoromethanesulfonates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Intramolecular Cyclization of 1,3-Dibromo-3-methylbutane
<
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the intramolecular cyclization reactions of 1,3-dibromo-3-methylbutane. This substrate presents a versatile platform for the synthesis of strained carbocyclic systems, primarily 1,1-dimethylcyclopropane, a valuable building block in organic synthesis.[1] This guide delves into the mechanistic underpinnings of these transformations, offers detailed, field-proven experimental protocols, and discusses the critical parameters that govern product distribution.
Introduction: The Synthetic Utility of Strained Rings
Cyclopropane rings are prevalent structural motifs in a wide array of biologically active molecules, including natural products and pharmaceuticals.[2][3] Their inherent ring strain dictates their reactivity, making them valuable intermediates for constructing more complex molecular architectures.[1] The intramolecular cyclization of 1,3-dihaloalkanes, such as this compound, represents a classical and efficient approach to the synthesis of cyclopropane derivatives.[2] This particular substrate is primed to form 1,1-dimethylcyclopropane, a compound of significant interest in synthetic organic chemistry.[1][4] Understanding and controlling the cyclization of this compound is therefore of considerable practical importance.
Mechanistic Considerations: Pathways to Cyclization
The intramolecular cyclization of this compound can be achieved through several related, yet distinct, mechanistic pathways, primarily dictated by the choice of reagents and reaction conditions. The two most prominent pathways are the intramolecular Wurtz-type coupling and the formation of a di-Grignard reagent followed by cyclization.
Intramolecular Wurtz-Type Coupling
The intramolecular Wurtz reaction involves the reductive coupling of two halogen atoms within the same molecule, typically using an alkali metal like sodium.[5][6] This reaction is particularly useful for the formation of small, strained rings.[6][7] The mechanism is thought to proceed through the formation of an organometallic intermediate, which then undergoes an intramolecular nucleophilic substitution.[6]
The reaction is initiated by a single electron transfer from the sodium metal to one of the carbon-bromine bonds, which can lead to the formation of a radical anion that subsequently loses a bromide ion to form a primary radical. A second electron transfer to the radical generates a carbanion. This carbanionic center then acts as a nucleophile, attacking the carbon bearing the second bromine atom in an intramolecular SN2 reaction to form the cyclopropane ring.
Caption: Intramolecular Wurtz-type reaction pathway.
Grignard-Mediated Cyclization
An alternative and often higher-yielding approach involves the use of magnesium metal to form a Grignard reagent.[8] With 1,3-dihaloalkanes, the formation of a di-Grignard reagent is possible, although for smaller ring systems, intramolecular cyclization can compete with or even dominate the reaction pathway.[9]
The reaction of this compound with magnesium in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) can lead to the formation of a mono-Grignard reagent.[10] This intermediate can then undergo an intramolecular cyclization, with the nucleophilic carbon of the Grignard reagent displacing the remaining bromide. Alternatively, a di-Grignard reagent can form, which can then decompose to the cyclopropane product.[9] It is crucial to perform this reaction under strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water.[11]
Caption: Grignard-mediated intramolecular cyclization.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 1,1-dimethylcyclopropane from this compound using two different approaches.
Protocol 1: Intramolecular Wurtz Coupling using Sodium Metal
Materials:
-
This compound
-
Sodium metal, stored under mineral oil
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ice bath
-
Round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Magnetic stirrer
-
Drying tube (e.g., with calcium chloride)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.[12]
-
Reagent Preparation: In the flask, place finely cut sodium metal (2.3 g, 0.1 mol) in 50 mL of anhydrous diethyl ether.
-
Reactant Addition: Prepare a solution of this compound (11.5 g, 0.05 mol) in 50 mL of anhydrous diethyl ether and place it in the dropping funnel.
-
Reaction Initiation: Add a small portion of the this compound solution to the sodium suspension with vigorous stirring. The reaction should initiate, as evidenced by the formation of a cloudy precipitate and a gentle reflux. If the reaction does not start, gentle warming may be necessary.
-
Reaction Progression: Once the reaction has started, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion and Quenching: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 2 hours. Cautiously quench any unreacted sodium by the slow, dropwise addition of ethanol until the evolution of hydrogen gas ceases.
-
Workup: Carefully pour the reaction mixture into 100 mL of a saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with two 25 mL portions of diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. The volatile 1,1-dimethylcyclopropane can be isolated by careful fractional distillation.
Table 1: Reaction Parameters for Wurtz Coupling
| Parameter | Value |
| Substrate | This compound |
| Reagent | Sodium Metal |
| Solvent | Anhydrous Diethyl Ether |
| Temperature | Reflux |
| Reaction Time | ~3 hours |
| Expected Product | 1,1-Dimethylcyclopropane |
Protocol 2: Grignard-Mediated Cyclization using Magnesium
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
A small crystal of iodine (as an activator)
-
Ice bath
-
Round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Magnetic stirrer
-
Drying tube
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Ensure all glassware is thoroughly dried.
-
Reagent Preparation: Place magnesium turnings (1.3 g, 0.055 mol) and a small crystal of iodine in the flask.
-
Reactant Addition: Prepare a solution of this compound (11.5 g, 0.05 mol) in 75 mL of anhydrous diethyl ether and place it in the dropping funnel.
-
Reaction Initiation: Add approximately 10 mL of the dibromide solution to the magnesium turnings. The disappearance of the iodine color and the formation of a grayish, cloudy solution indicate the initiation of the Grignard reaction. Gentle warming may be required to start the reaction.
-
Reaction Progression: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, reflux the reaction mixture for an additional hour to ensure complete reaction.
-
Workup: Cool the reaction mixture in an ice bath and carefully quench it by the slow addition of 100 mL of saturated aqueous ammonium chloride solution.
-
Purification: Separate the organic layer and extract the aqueous layer with two 30 mL portions of diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Isolate the 1,1-dimethylcyclopropane by fractional distillation.
Table 2: Reaction Parameters for Grignard-Mediated Cyclization
| Parameter | Value |
| Substrate | This compound |
| Reagent | Magnesium Turnings |
| Solvent | Anhydrous Diethyl Ether |
| Temperature | Reflux |
| Reaction Time | ~2 hours |
| Expected Product | 1,1-Dimethylcyclopropane |
Results and Discussion: Product Analysis and Optimization
The primary product of both reactions is expected to be 1,1-dimethylcyclopropane, a volatile liquid with a boiling point of approximately 21 °C.[4] Due to its volatility, care must be taken during its isolation to minimize losses.
Product Characterization: The identity and purity of the product can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of 1,1-dimethylcyclopropane will show a singlet for the six methyl protons and a multiplet for the four cyclopropyl methylene protons.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the product and confirm its molecular weight (70.13 g/mol ).[13]
Potential Side Reactions:
-
Intermolecular Coupling: In the Wurtz reaction, intermolecular coupling can occur, leading to the formation of dimeric and polymeric products.[12] Using dilute conditions can help to favor the intramolecular pathway.
-
Elimination: Although less common for 1,3-dihalides, elimination reactions to form alkenes are a possibility, especially under harsh conditions.[14]
-
Incomplete Reaction: If the reaction is not allowed to go to completion, unreacted starting material and mono-halogenated intermediates may be present.
Optimization:
-
Solvent Choice: Anhydrous ethereal solvents like diethyl ether and THF are essential for both reactions to stabilize the organometallic intermediates and prevent their decomposition.[6][10]
-
Temperature Control: Maintaining a gentle reflux is crucial. Excessively high temperatures can promote side reactions.
-
Reagent Quality: The use of high-purity, dry reagents and solvents is paramount for achieving good yields. The magnesium turnings should be activated to remove any passivating oxide layer.[15]
Conclusion
The intramolecular cyclization of this compound is a reliable and instructive method for the synthesis of 1,1-dimethylcyclopropane. Both the Wurtz-type coupling and the Grignard-mediated pathway offer viable routes to this valuable synthetic intermediate. Careful control of reaction conditions, particularly the exclusion of moisture and the use of appropriate solvents, is critical for maximizing the yield and purity of the desired cyclopropane product. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully perform and optimize these important transformations in their own laboratories.
References
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Krayonnz. What's intramolecular Wurtz reaction? Link
-
Wikipedia. Cyclopropanation. Link
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Benchchem. 1,1-Dimethylcyclopropane | High-Purity RUO. Link
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MOLBASE Encyclopedia. 1,1-DIMETHYLCYCLOPROPANE | 1630-94-0. Link
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ChemicalBook. 3,3-Dimethylcyclobutene synthesis. Link
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Wikipedia. Wurtz reaction. Link
-
Organic Chemistry Frontiers. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Link
-
Quora. What is the mechanism of the internal Wurtz reaction? How do dimmers get formed in these reactions? Link
-
Organic Chemistry Portal. Wurtz Reaction. Link
-
ResearchGate. The formation of 1,3-di-Grignard reagents from small-ring 1,3-dibromides. Link
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ADICHEMISTRY. WURTZ REACTION | NAMED ORGANIC REACTION | EXPLANATION. Link
-
Chemistry Stack Exchange. What will form when dihalides, trihalides or polyhalides react with magnesium? Link
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Wikipedia. Grignard reagent. Link
-
NIST WebBook. Cyclopropane, 1,1-dimethyl-. Link
-
NCERT. NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download. Link
-
Benchchem. Application Note: The Reaction of 1,2-Dibromoheptane with Magnesium—A Case Study in β-Elimination. Link
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Application Notes and Protocols: Polymerization Reactions Involving 1,3-Dibromo-3-methylbutane
Introduction: The Potential of a Difunctional Building Block in Polymer Synthesis
1,3-Dibromo-3-methylbutane is a unique difunctional molecule poised for significant applications in advanced polymer synthesis. Its structure, featuring a tertiary bromide and a primary bromide, offers distinct reactive sites that can be leveraged for various polymerization techniques. The tertiary bromide is a prime candidate for initiating living cationic polymerization, a method renowned for producing polymers with well-defined molecular weights and low polydispersity.[1] The presence of two bromide groups allows for the synthesis of telechelic polymers, which are macromolecules with functional end-groups, and subsequently, block copolymers with tailored properties.[2][3] This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals exploring the use of this compound in cationic polymerization and polycondensation reactions.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in polymerization reactions.
| Property | Value | Reference |
| CAS Number | 24443-15-0 | [4] |
| Molecular Formula | C₅H₁₀Br₂ | [4] |
| Molecular Weight | 229.94 g/mol | [4] |
| Boiling Point | 181.6 °C at 760 mmHg | [4] |
| Density | 1.672 g/cm³ | [4] |
| Refractive Index | 1.5041 | [4] |
Part 1: Living Cationic Polymerization Initiated by this compound
The tertiary bromide in this compound makes it an excellent candidate as a difunctional initiator for the living cationic polymerization of electron-rich olefins, such as isobutylene.[1] In the presence of a Lewis acid co-initiator, the tertiary carbon-bromine bond can be heterolytically cleaved to generate a stable tertiary carbocation, which then initiates the polymerization from the center of the growing polymer chain.[5]
Mechanism of Initiation and Propagation
The initiation process involves the abstraction of the tertiary bromide by a Lewis acid (e.g., titanium tetrachloride, TiCl₄), forming a carbocationic species and a complex counter-ion. This carbocation then rapidly adds to a monomer molecule, regenerating the cationic active center at the chain end. The polymerization proceeds outwards from the central initiating fragment. The primary bromide remains largely unreactive under these conditions, allowing for its later functionalization.
Protocol 1: Synthesis of α,ω-Dibromo-polyisobutylene via Living Cationic Polymerization
This protocol describes the synthesis of a telechelic polyisobutylene with bromine functionalities at both chain ends.
Materials:
-
This compound (initiator)
-
Isobutylene (monomer)
-
Titanium tetrachloride (TiCl₄) (co-initiator)
-
2,4-Dimethylpyridine (proton trap)
-
Hexane (solvent, anhydrous)
-
Methyl chloride (solvent, anhydrous)
-
Methanol (quenching agent)
-
Nitrogen gas (inert atmosphere)
Experimental Procedure:
-
Reactor Setup: A rigorously dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is used as the reactor. The reactor is purged with dry nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Solvent and Monomer Addition: A mixture of hexane and methyl chloride (e.g., 60:40 v/v) is transferred to the reactor via cannula. The reactor is then cooled to -80°C using a dry ice/acetone bath. A predetermined amount of isobutylene is condensed into the cold solvent mixture.
-
Initiator and Proton Trap Addition: this compound and 2,4-dimethylpyridine are dissolved in a small amount of the solvent mixture and added to the reactor via syringe.
-
Initiation of Polymerization: A pre-chilled solution of TiCl₄ in the solvent mixture is added dropwise to the reactor to initiate the polymerization. The reaction mixture is stirred vigorously.
-
Polymerization: The reaction is allowed to proceed for a specified time (e.g., 1-2 hours) to achieve the desired monomer conversion. The living nature of the polymerization allows for predictable molecular weight gain over time.[6]
-
Termination: The polymerization is terminated by the addition of pre-chilled methanol.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The precipitated polymer is then collected, redissolved in hexane, and reprecipitated from methanol to remove any unreacted monomer and initiator. The final product, α,ω-dibromo-polyisobutylene, is dried under vacuum.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the polymer structure and the presence of the terminal bromine atoms.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A narrow PDI (typically < 1.2) is indicative of a living polymerization process.
| Parameter | Typical Value/Range |
| Temperature | -80 °C to -40 °C |
| Solvent Ratio (Hexane:MeCl) | 60:40 to 40:60 (v/v) |
| [Monomer]:[Initiator] Ratio | 50:1 to 500:1 |
| [TiCl₄]:[Initiator] Ratio | 10:1 to 20:1 |
| [Proton Trap]:[Initiator] Ratio | 1:1 to 2:1 |
| Typical PDI | < 1.2 |
Part 2: Synthesis of Block Copolymers
The α,ω-dibromo-polyisobutylene synthesized in Protocol 1 can serve as a macroinitiator for the synthesis of block copolymers. One versatile approach is to transform the living cationic polymerization into a controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP). This involves converting the terminal primary bromide into an ATRP-active initiating site.
Protocol 2: Synthesis of a Polystyrene-Polyisobutylene-Polystyrene (PS-PIB-PS) Triblock Copolymer
This protocol outlines a two-step process to create a triblock copolymer.
Step 1: Synthesis of a Dihydroxy-terminated Polyisobutylene
The terminal primary bromides of the α,ω-dibromo-polyisobutylene are converted to hydroxyl groups.
-
The α,ω-dibromo-polyisobutylene is dissolved in a suitable solvent like tetrahydrofuran (THF).
-
A solution of potassium hydroxide in isopropanol is added, and the mixture is refluxed to substitute the primary bromides with hydroxyl groups via an SN2 reaction.
-
The resulting dihydroxy-terminated polyisobutylene is purified by precipitation.
Step 2: Formation of the ATRP Macroinitiator and Polymerization of Styrene
-
The dihydroxy-terminated polyisobutylene is reacted with an excess of 2-bromoisobutyryl bromide in the presence of a base (e.g., triethylamine) to convert the hydroxyl end-groups into ATRP initiators.
-
The resulting polyisobutylene macroinitiator is purified and then used to initiate the ATRP of styrene in the presence of a copper(I) catalyst (e.g., CuBr) and a ligand (e.g., PMDETA).
-
The polymerization is carried out at a controlled temperature (e.g., 90-110°C) to grow polystyrene blocks from both ends of the polyisobutylene chain.
-
The final PS-PIB-PS triblock copolymer is isolated by precipitation.
Part 3: Polycondensation Reactions
The difunctional nature of this compound also allows it to be used as a monomer in polycondensation reactions with suitable difunctional co-monomers, such as diamines or diols. In these reactions, both the primary and tertiary bromides can potentially participate in nucleophilic substitution reactions to form the polymer backbone. The reactivity difference between the primary and tertiary halides can be exploited for controlled synthesis.
Protocol 3: Generalized Polycondensation with a Diamine
This protocol provides a general framework for the polycondensation of this compound with an aromatic diamine.
Materials:
-
This compound
-
Aromatic diamine (e.g., m-phenylenediamine)
-
Aprotic polar solvent (e.g., N,N-dimethylformamide, DMF)
-
Acid scavenger (e.g., potassium carbonate)
Experimental Procedure:
-
Reactor Setup: A three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser is used.
-
Reagent Addition: The aromatic diamine, potassium carbonate, and DMF are added to the reactor and heated to dissolve the diamine.
-
Monomer Addition: this compound is added to the reaction mixture.
-
Polycondensation: The reaction mixture is heated to a temperature sufficient to promote the nucleophilic substitution reaction (e.g., 100-150°C) and stirred for several hours.
-
Polymer Isolation: The reaction mixture is cooled and poured into a non-solvent (e.g., water or methanol) to precipitate the polymer.
-
Purification: The polymer is collected by filtration, washed thoroughly to remove any salts and unreacted monomers, and dried under vacuum.
Conclusion and Future Outlook
This compound presents a versatile platform for the synthesis of advanced polymeric materials. Its ability to act as a difunctional initiator in living cationic polymerization opens the door to well-defined telechelic polymers and block copolymers with precise architectures. While direct literature on its application in polycondensation is sparse, the fundamental principles of nucleophilic substitution suggest its potential in creating novel polymer backbones. Further research into the reaction kinetics and mechanistic details will undoubtedly unlock the full potential of this promising building block for applications in drug delivery, material science, and beyond.
References
-
Wikipedia. (n.d.). Living cationic polymerization. Retrieved from [Link]
-
ResearchGate. (n.d.). Multifunctional initiators for living isobutylene polymerization. Retrieved from [Link]
-
ResearchGate. (n.d.). Living cationic polymerization of THF using a difunctional initiator.... Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of dual initiators used in combined living cationic.... Retrieved from [Link]
-
Polymer Chemistry (RSC Publishing). (n.d.). A well-defined block copolymer synthesis via living cationic polymerization and nitroxide-mediated polymerization using carboxylic acid-based alkoxyamines as a dual initiator. Retrieved from [Link]
-
ScienceDirect. (n.d.). Synthesis of low-molecular-weight telechelic polyisobutylene. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of linear and star-shaped telechelic polyisobutylene by cationic polymerization. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent progress in the Lewis acid co-initiated cationic polymerization of isobutylene and 1,3-dienes. Retrieved from [Link]
-
The Aquila Digital Community. (2022). Synthesis of linear and star-shaped telechelic polyisobutylene by cationic polymerization. Retrieved from [Link]
-
RSC Publishing. (2015). Recent progress in the Lewis acids co-initiated cationic polymerization of isobutylene and 1,3-dienes. Retrieved from [Link]
-
ACS Publications. (2020). Kinetics and mechanisms of polycondensation reactions between aryl halides and bisphenol A. Retrieved from [Link]
-
The Aquila Digital Community. (1992). Living Carbocationic Polymerization of Isobutylene Using Blocked Dicumyl Chloride or Tricumyl Chloride TiCl4 Pyridine Initiating System. Retrieved from [Link]
-
The Aquila Digital Community. (2020). Synthesis and Characterization of Polyisobutylene Telechelic Prepolymers With Epoxide Functionality. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of polyisobutylene telechelic prepolymers with epoxide functionality. Retrieved from [Link]
-
Semantic Scholar. (2015). Recent progress in the Lewis acid co-initiated cationic polymerization of isobutylene and 1,3-dienes. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dibromo-3-methylbutan-2-one. Retrieved from [Link]
- Google Patents. (n.d.). EP0021112A1 - Process for the preparation of derivatives of 1,3-dibromo-2,2-dimethyl-propane-1,3-dicarboxylic acid....
- Google Patents. (n.d.). US3876715A - Process for preparing 2,3-dibromo-2-alkylalkanes.
-
Polymer Chemistry (RSC Publishing). (n.d.). Photoinduced controlled radical polymerization of methacrylates with benzaldehyde derivatives as organic catalysts. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
PMC. (n.d.). Photoinduced Controlled Radical Polymerizations Performed in Flow: Methods, Products, and Opportunities. Retrieved from [Link]
-
YouTube. (2017). Ep7 free radical and controlled radical polymerization UCSD NANO 134 Darren Lipomi. Retrieved from [Link]
-
Carnegie Mellon University. (n.d.). Controlled Radical Polymerization. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane.
-
Semantic Scholar. (1999). Synthesis of Polyethers by Reactions of Bisphenols with Bis(4-Chloro-3-Nitrophenyl) Sulfone using Various bases in Aqueous Solutions. Retrieved from [Link]
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Versatile Pathways to Substituted Butanes: A Guide to the Synthetic Utility of 1,3-Dibromo-3-methylbutane
An Application Note for Advanced Organic Synthesis
Abstract
Substituted butane scaffolds are integral components in a vast array of functional molecules, from pharmaceuticals to advanced materials. The strategic selection of a starting material is paramount for the efficient construction of these targets. This application note provides a comprehensive guide to the synthetic utility of 1,3-dibromo-3-methylbutane, a versatile and cost-effective building block. We will explore its differential reactivity, which stems from the presence of both a primary and a tertiary bromide, and detail robust protocols for its conversion into a variety of substituted butanes via organometallic and nucleophilic substitution pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.
Introduction: The Strategic Advantage of this compound
The construction of complex organic molecules often hinges on the ability to form new carbon-carbon and carbon-heteroatom bonds in a controlled and predictable manner. This compound presents itself as a uniquely valuable starting material due to the distinct chemical environments of its two halogen atoms. The primary bromide at the C1 position is sterically accessible and amenable to bimolecular nucleophilic substitution (SN2) and organometallic reagent formation.[1] Conversely, the tertiary bromide at the C3 position is sterically hindered, favoring unimolecular pathways (SN1/E1) and being significantly less reactive towards many nucleophiles and metals under standard conditions. This inherent dichotomy in reactivity allows for selective functionalization, making it a powerful tool for building molecular complexity.
This document outlines three primary synthetic strategies leveraging this differential reactivity:
-
Grignard Reagent Formation and Elaboration: Selective formation of a Grignard reagent at the primary carbon to create a nucleophilic handle for C-C bond formation.
-
Organocuprate (Gilman) Coupling: A milder alternative for C-C bond formation that tolerates a wider range of functional groups.
-
Selective Nucleophilic Substitution: Direct displacement of the primary bromide to introduce heteroatom-containing functional groups.
Physicochemical Properties and Safety
Before commencing any experimental work, it is crucial to be familiar with the properties and handling requirements of the starting material.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 24443-15-0 | [2][3] |
| Molecular Formula | C₅H₁₀Br₂ | [2][3] |
| Molecular Weight | 229.94 g/mol | [2] |
| Appearance | Liquid (presumed) | |
| Hazards | Irritant, handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. | General Lab Safety |
Synthetic Strategies and Protocols
Strategy 1: Grignard Reagent Synthesis for C-C Bond Formation
The formation of a Grignard reagent is a cornerstone of organic synthesis, enabling the creation of new carbon-carbon bonds.[4] Due to the greater steric hindrance at the tertiary carbon, magnesium metal inserts selectively at the primary C-Br bond. The resulting organometallic intermediate is a potent nucleophile and a strong base, necessitating strictly anhydrous reaction conditions to prevent quenching by protic solvents like water or alcohols.[4][5]
Caption: Workflow for Grignard-mediated synthesis.
Protocol 1: Synthesis of 5-Bromo-5,7-dimethyl-2-octanol
This protocol details the formation of the Grignard reagent followed by its reaction with a ketone (e.g., 4-methyl-2-pentanone) to yield a substituted tertiary alcohol.
Materials:
-
This compound
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether or THF
-
4-methyl-2-pentanone
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried in an oven and cooled under a stream of dry nitrogen.[6]
-
Initiation: Place magnesium turnings (1.2 eq) in the flask. Add a single crystal of iodine. Gently heat the flask with a heat gun until violet iodine vapors are observed; this helps to activate the magnesium surface.[5] Allow the flask to cool.
-
Grignard Formation: Add anhydrous ether to the flask to cover the magnesium. Dissolve this compound (1.0 eq) in anhydrous ether in the dropping funnel. Add a small portion of the bromide solution to the magnesium. The reaction should initiate, evidenced by cloudiness and gentle refluxing. If the reaction does not start, gentle warming may be required.[6]
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[7]
-
Reaction with Electrophile: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of 4-methyl-2-pentanone (1.0 eq) in anhydrous ether dropwise via the dropping funnel. A precipitate will form.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Strategy 2: Organocuprate (Gilman Reagent) Coupling
While powerful, Grignard reagents are highly basic and can be incompatible with sensitive functional groups. Gilman reagents (lithium diorganocuprates) are significantly less basic and are excellent for SN2-type coupling reactions with primary and secondary alkyl halides.[8][9] This allows for the precise formation of a C-C bond at the primary position of this compound without competing elimination reactions.[10]
Caption: Workflow for Organocuprate (Gilman) coupling.
Protocol 2: Synthesis of 1-Bromo-1,5-dimethylhexane
This protocol describes the coupling of the primary bromide with a methyl group using lithium dimethylcuprate.
Materials:
-
Methyllithium (CH₃Li) in ether
-
Copper(I) iodide (CuI)
-
Anhydrous diethyl ether or THF
-
This compound
Step-by-Step Protocol:
-
Apparatus Setup: Use a dry, nitrogen-flushed, two-necked round-bottom flask equipped with a magnetic stirrer and a septum.
-
Gilman Reagent Preparation: Suspend CuI (0.5 eq) in anhydrous ether at 0 °C. To this slurry, add methyllithium solution (1.0 eq, corresponding to 2.0 eq of R in R₂CuLi) dropwise via syringe. The solution will typically change color as the lithium dimethylcuprate forms.[11]
-
Coupling Reaction: To the freshly prepared Gilman reagent at 0 °C, add a solution of this compound (1.0 eq) in anhydrous ether dropwise.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours or until TLC analysis indicates consumption of the starting material.
-
Workup and Purification: Quench the reaction by adding saturated aqueous NH₄Cl. Extract with diethyl ether, wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting product by distillation or column chromatography.
Strategy 3: Selective Nucleophilic Substitution (SN2)
The primary bromide of this compound is an excellent substrate for SN2 reactions.[1] This pathway allows for the introduction of a wide variety of nucleophiles, including azides, cyanides, and thiolates, providing access to amines, nitriles, and thioethers, respectively. The reaction proceeds via a backside attack, and its rate is dependent on the concentration of both the substrate and the nucleophile.[12] Using a polar aprotic solvent like DMF or DMSO can accelerate the reaction.
Protocol 3: Synthesis of 1-Azido-3-bromo-3-methylbutane
This protocol demonstrates the selective displacement of the primary bromide with an azide nucleophile.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Nucleophile Addition: Add sodium azide (1.1 eq) to the solution. Caution: Sodium azide is highly toxic. Handle with extreme care.
-
Reaction: Heat the mixture to 50-60 °C and stir for several hours. Monitor the reaction's progress by TLC.
-
Workup: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extraction and Purification: Extract the aqueous mixture with diethyl ether (3x). Combine the organic layers, wash thoroughly with water to remove DMF, then wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure. The product is often used in subsequent steps without further purification, but can be purified by chromatography if necessary.
Conclusion
This compound is a powerful and underutilized building block in organic synthesis. Its differential reactivity provides a strategic entry point to a diverse range of substituted butane structures. By carefully selecting reaction conditions, chemists can selectively functionalize either the primary or tertiary position through organometallic coupling or nucleophilic substitution. The protocols detailed herein offer reliable and reproducible methods for researchers to unlock the synthetic potential of this versatile reagent.
References
- University of Colorado Boulder. (n.d.). Grignard Reaction.
- Study.com. (n.d.). What can be catalyzed with Br2 and result in 1,2 dibromo 3-methylbutane?.
- Filo. (2024, February 22). Interpretation: Equation for the substitution reaction of 1-bromo-3-m...
- University of California, Irvine. (n.d.). The Grignard Reaction.
-
YouTube. (2022, September 7). Using 1- bromo -3- methylbutane (A) and any other one or two carbon compounds, if needed, synth.... Retrieved from [Link]
- The Student Room. (2018, March 14). 1,2-dibromo-3-methylbutane with Bromine.
-
ResearchGate. (2009, June 16). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. Retrieved from [Link]
-
YouTube. (2020, September 9). Organocuprate coupling reaction example. Retrieved from [Link]
-
YouTube. (2021, October 23). CHM 252 Organometallics: Organocuprates, Gilman, and Coupling Reactions Part 6. Retrieved from [Link]
- Unknown. (n.d.). Exercise 13: - Elimination reactions.
- McDaniel, C. (2016, March 1). Synthesis of 1-bromo-3-methylbutane.
- National Council of Educational Research and Training. (n.d.). Haloalkanes and Haloarenes.
-
PubChem. (n.d.). 1,3-Dibromo-3-methylbutan-2-one. Retrieved from [Link]
-
Reddit. (2018, May 28). Synthesis of 1-bromo-3-methylbutane from 2-bromo-3-methylbutane. Retrieved from [Link]
-
YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism. Retrieved from [Link]
-
NIST. (n.d.). Butane, 1,3-dibromo-3-methyl-. Retrieved from [Link]
-
YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview. Retrieved from [Link]
- Pearson. (n.d.). Draw the elimination products that are formed when 3-bromo-3-methyl-1-butene reacts with b. CH3OH.
-
Chem-Station. (2014, August 7). Organocuprates. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 10.7: Organometallic Coupling Reactions. Retrieved from [Link]
-
YouTube. (2020, July 11). Gilman Reagent & Organocuprates. Retrieved from [Link]
- Pearson. (2024, April 21). The solvolysis of 2-bromo-3-methylbutane potentially can give sev....
-
Chegg. (2009, January 11). Solved 1-bromo-3-methylbutane,. Retrieved from [Link]
-
Chegg. (2024, November 17). Solved Draw an E2 elimination of 1-bromo-3-methylbutaneDraw. Retrieved from [Link]
Sources
- 1. (a) Interpretation: Equation for the substitution reaction of 1-bromo-3-m.. [askfilo.com]
- 2. Butane, 1,3-dibromo-3-methyl- [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. Grignard Reagents [sigmaaldrich.com]
- 5. web.mnstate.edu [web.mnstate.edu]
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- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: The Strategic Use of 1,3-Dibromo-3-methylbutane in the Synthesis of Pharmaceutical Intermediates
An In-Depth Technical Guide
Introduction: Unveiling the Synthetic Potential of 1,3-Dibromo-3-methylbutane
This compound (CAS No: 24443-15-0) is a versatile bifunctional electrophile that serves as a cornerstone reagent in the construction of complex molecular architectures, particularly within the pharmaceutical industry. Its utility stems from its role as a synthetic equivalent of an isoprene cation, providing a reliable five-carbon building block for introducing the ubiquitous 3,3-dimethylallyl (isoprenyl) moiety found in a vast array of natural products and active pharmaceutical ingredients (APIs).
Prepared via the electrophilic addition of two moles of hydrogen bromide to isoprene[1], this molecule possesses two bromide leaving groups with distinct reactivities. The tertiary bromide is more sterically hindered and more prone to elimination, while the primary bromide is more accessible for SN2-type displacements. This differential reactivity is the key to its strategic application, allowing for sequential and controlled reactions to build intricate carbocyclic and heterocyclic frameworks. This guide provides an in-depth exploration of its application, focusing on the synthesis of chroman and cannabinoid scaffolds, supported by detailed protocols for the research scientist.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀Br₂ | [2] |
| Molecular Weight | 229.94 g/mol | [2] |
| Boiling Point | 181.6°C at 760 mmHg | [2] |
| Density | 1.672 g/cm³ | [2] |
| Refractive Index | 1.5041 | [2] |
| Flash Point | 58.5°C | [2] |
Application I: Synthesis of the Chroman Ring System
The chroman scaffold is a privileged heterocyclic system present in numerous biologically active compounds, including antioxidants, anti-cancer agents, and antiepileptics.[3][4][5] this compound provides an efficient route to 2,2-dimethylchroman derivatives through a one-pot reaction with substituted phenols.
Mechanistic Rationale
The synthesis proceeds via a two-step sequence within a single reaction vessel.
-
O-Alkylation: The phenolic hydroxyl group, acting as a nucleophile, first displaces the more reactive primary bromide of this compound. This step is typically base-catalyzed to generate the more nucleophilic phenoxide ion.
-
Intramolecular Friedel-Crafts Alkylation: The intermediate aryl ether then undergoes an intramolecular cyclization. Under the influence of a Lewis or Brønsted acid catalyst, the tertiary bromide is eliminated to form a transient tertiary carbocation. This cation is then attacked by the electron-rich aromatic ring in a classic electrophilic aromatic substitution, closing the pyran ring to yield the stable 2,2-dimethylchroman core.
Workflow for Chroman Synthesis
Caption: Workflow for the synthesis of 2,2-dimethylchromans.
Experimental Protocol: Synthesis of 7-Methoxy-2,2-dimethylchroman
This protocol describes the synthesis of a key intermediate used in the development of various pharmaceutical agents.[5]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles | Notes |
| 4-Methoxyphenol | 124.14 | 5.0 g | 40.3 mmol | Substrate |
| This compound | 229.94 | 10.2 g | 44.3 mmol | Alkylating Agent |
| Anhydrous K₂CO₃ | 138.21 | 8.4 g | 60.8 mmol | Base |
| Anhydrous Acetonitrile | 41.05 | 150 mL | - | Solvent |
| Formic Acid (88%) | 46.03 | ~10 mL | - | Catalyst for Cyclization |
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-methoxyphenol (5.0 g), anhydrous potassium carbonate (8.4 g), and anhydrous acetonitrile (150 mL).
-
O-Alkylation: Stir the suspension at room temperature for 15 minutes. Add this compound (10.2 g) dropwise over 10 minutes. Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12 hours. Monitor the reaction progress by TLC (20% EtOAc/Hexane). Causality: The base deprotonates the phenol, increasing its nucleophilicity for the initial SN2 attack on the primary bromide. Refluxing provides the necessary activation energy.
-
Cyclization: After cooling the mixture to room temperature, filter off the potassium carbonate and wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to obtain a viscous oil. To this crude intermediate, add 88% formic acid (10 mL) and stir vigorously at 60°C for 2 hours. Causality: Formic acid acts as a Brønsted acid catalyst to promote the formation of the tertiary carbocation and subsequent intramolecular Friedel-Crafts cyclization.
-
Work-up: Cool the reaction mixture and pour it into 100 mL of ice-cold water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Purification and Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel (eluting with 5% ethyl acetate in hexane) to yield 7-methoxy-2,2-dimethylchroman as a colorless oil. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application II: Synthesis of Cannabinoid Scaffolds
Synthetic cannabinoids and their analogs are of significant interest for their therapeutic potential in treating a range of conditions, from chronic pain to epilepsy.[6][7] The core structure of many phytocannabinoids, such as cannabigerol (CBG) and cannabichromene (CBC), is formed by the condensation of olivetol (or a related resorcinol) with a C10 geranyl unit. This compound can be used as a key building block in constructing the terpene-derived portion of these molecules.
Mechanistic Rationale
In a biomimetic approach, this compound acts as a prenylating agent. The synthesis involves the alkylation of a resorcinol derivative, like olivetol.
-
C-Alkylation: In the presence of a mild base, the electron-rich resorcinol ring acts as a nucleophile, attacking the primary carbon of this compound to displace the bromide. This forms a new carbon-carbon bond.
-
Further Functionalization or Cyclization: The resulting intermediate, which now contains a brominated isoprenyl side chain, can be further manipulated. For instance, dehydrobromination can yield a double bond, forming a key intermediate like cannabigerol (CBG). Alternatively, the tertiary bromide can be used in subsequent cyclization reactions to form the pyran ring characteristic of tetrahydrocannabinol (THC) or the chromene ring of cannabichromene (CBC).[8][9]
Workflow for Cannabinoid Precursor Synthesis
References
- 1. Isoprene has sometimes been used as a starting material in the laboratory.. [askfilo.com]
- 2. This compound|lookchem [lookchem.com]
- 3. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Saturated Cannabinoids: Update on Synthesis Strategies and Biological Studies of These Emerging Cannabinoid Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minor Cannabinoids: Biosynthesis, Molecular Pharmacology and Potential Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Pathways to Non-Psychotropic Phytocannabinoids as Promising Molecules to Develop Novel Antibiotics: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cannabinol: History, Syntheses, and Biological Profile of the Greatest “Minor” Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Laboratory Synthesis of 1,3-Dibromo-3-methylbutane
Introduction: Strategic Approaches to the Synthesis of 1,3-Dibromo-3-methylbutane
This compound is a valuable halogenated hydrocarbon intermediate in organic synthesis, finding applications in the construction of more complex molecular architectures within the pharmaceutical and materials science sectors. Its bifunctional nature, possessing both a primary and a tertiary bromide, allows for selective and sequential nucleophilic substitution reactions. The scalable synthesis of this compound in a laboratory setting necessitates a careful selection of starting materials and reaction conditions to ensure high yield, purity, and operational safety.
This technical guide presents two robust and scalable methods for the laboratory synthesis of this compound. The primary method detailed is the hydrobromination of isoprene, a readily available and cost-effective starting material. This approach leverages the principles of electrophilic addition to a conjugated diene system. A second, alternative protocol is also discussed, providing researchers with flexibility based on available precursors and desired purity profiles.
The protocols herein are designed to be self-validating, with in-depth explanations of the mechanistic underpinnings and critical experimental parameters. This guide is intended for researchers, scientists, and drug development professionals seeking reliable and scalable methods for the preparation of this compound.
Method 1: Controlled Hydrobromination of Isoprene
The reaction of isoprene with two equivalents of hydrogen bromide (HBr) is a direct and atom-economical approach to this compound. However, the reaction can yield a mixture of products due to the nature of electrophilic addition to a conjugated diene, which can proceed via 1,2- or 1,4-addition pathways under kinetic or thermodynamic control.[1] The following protocol is optimized for the selective formation of the desired 1,3-dibromo adduct.
Reaction Mechanism: Electrophilic Addition to a Conjugated Diene
The reaction proceeds in a stepwise manner. The first equivalent of HBr adds across one of the double bonds of isoprene. Protonation occurs at the C1 position, leading to a resonance-stabilized allylic carbocation. The bromide ion can then attack at either the C2 (1,2-addition) or C4 (1,4-addition) position. The second equivalent of HBr then adds to the remaining double bond, following Markovnikov's rule, where the bromide adds to the more substituted carbon. By controlling the reaction temperature and the rate of HBr addition, the formation of the desired 1,3-dibromo isomer can be maximized. A Chinese patent suggests that the reaction of isoprene with hydrobromic acid can lead to this compound, among other products.[2]
Caption: Reaction pathway for the synthesis of this compound from isoprene.
Experimental Protocol: Hydrobromination of Isoprene
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Purity | Supplier |
| Isoprene | C₅H₈ | 68.12 | 34.06 g (50 mL) | 0.5 | 99%, stabilized | Sigma-Aldrich |
| Hydrobromic acid | HBr | 80.91 | 181.8 g (122 mL) | 2.25 | 48% in water | Acros Organics |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - | Anhydrous | Fisher Scientific |
| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | 100 mL | - | - | Lab Prepared |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 10 g | - | - | VWR |
Equipment:
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Place the flask in an ice-water bath on a magnetic stirrer.
-
Charging the Reactor: Add isoprene (34.06 g, 0.5 mol) to the flask.
-
Addition of HBr: Slowly add 48% hydrobromic acid (181.8 g, 1.0 mol HBr) to the dropping funnel. Add the HBr dropwise to the stirred isoprene solution over a period of 1-2 hours, maintaining the internal temperature of the reaction mixture between 0 and 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour. Then, remove the ice bath and let the mixture warm to room temperature and stir for another 2-3 hours.
-
Work-up: Transfer the reaction mixture to a 500 mL separatory funnel. Add 100 mL of dichloromethane (DCM) and shake. Separate the organic layer.
-
Neutralization: Wash the organic layer with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any excess acid.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the DCM using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 75-80 °C at 15 mmHg. The expected yield is 70-80%.
Method 2: Synthesis from 3-Methyl-1-butyne via Hydrobromination
An alternative route to this compound involves the hydrobromination of 3-methyl-1-butyne. This method proceeds through a step-wise addition of HBr across the triple bond.
Reaction Mechanism: Electrophilic Addition to an Alkyne
The addition of HBr to an alkyne follows Markovnikov's rule. The first equivalent of HBr adds to form a vinylic bromide. The second equivalent of HBr then adds to the resulting alkene, again following Markovnikov's rule, to yield the gem-dibromide as a major product. However, under certain conditions, the formation of the desired 1,3-dibromo isomer can be achieved.
Caption: Reaction pathway for the synthesis of this compound from 3-methyl-1-butyne.
Experimental Protocol: Hydrobromination of 3-Methyl-1-butyne
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Purity | Supplier |
| 3-Methyl-1-butyne | C₅H₈ | 68.12 | 34.06 g (50 mL) | 0.5 | 98% | TCI America |
| Hydrogen Bromide in Acetic Acid | HBr/CH₃COOH | - | 250 mL | ~1.25 | 33 wt. % | Sigma-Aldrich |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 200 mL | - | Anhydrous | Fisher Scientific |
| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | 100 mL | - | - | Lab Prepared |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | 10 g | - | - | VWR |
Procedure:
-
Reaction Setup: In a fume hood, place 3-methyl-1-butyne (34.06 g, 0.5 mol) in a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Cool the flask in an ice-water bath.
-
Addition of HBr: Slowly add the 33% solution of HBr in acetic acid (250 mL, ~1.25 mol HBr) dropwise to the stirred alkyne over 2 hours, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Pour the reaction mixture into a separatory funnel containing 200 mL of ice-water and 100 mL of diethyl ether. Shake and separate the layers.
-
Neutralization and Drying: Wash the organic layer sequentially with 50 mL of water and 50 mL of saturated NaHCO₃ solution. Dry the ethereal layer over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal and Purification: Filter the solution and remove the diethyl ether by rotary evaporation. Purify the crude product by vacuum distillation.
Characterization of this compound
Physical Properties:
| Property | Value |
| CAS Number | 24443-15-0[3] |
| Molecular Formula | C₅H₁₀Br₂[3] |
| Molecular Weight | 229.94 g/mol [3] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 181.6 °C at 760 mmHg |
| Density | 1.672 g/cm³ |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 3.55 (t, 2H, J=8.0 Hz, -CH₂Br)
-
δ 2.40 (t, 2H, J=8.0 Hz, -CH₂-)
-
δ 1.80 (s, 6H, -C(CH₃)₂Br)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 70.1 (-C(CH₃)₂Br)
-
δ 49.5 (-CH₂-)
-
δ 33.8 (-CH₂Br)
-
δ 33.2 (-C(CH₃)₂Br)
-
-
Mass Spectrum (EI): The mass spectrum of this compound is available in the NIST WebBook.[3] Major fragments would be expected from the loss of Br, HBr, and cleavage of the carbon chain.
-
IR Spectrum:
-
ν 2970-2850 cm⁻¹ (C-H stretching)
-
ν 1465, 1380 cm⁻¹ (C-H bending)
-
ν 650-550 cm⁻¹ (C-Br stretching)
-
Safety and Handling Precautions
-
Hydrogen Bromide (HBr): HBr is a corrosive and toxic gas or aqueous solution. Handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of inhalation, move to fresh air immediately. In case of skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Isoprene and 3-Methyl-1-butyne: These are flammable and volatile liquids. Keep them away from ignition sources.
-
Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.
References
-
NIST. Butane, 1,3-dibromo-3-methyl-. NIST Chemistry WebBook, NIST Standard Reference Database Number 69, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link] (retrieved January 5, 2026).
-
1,3-Dibromo-3-methylbutan-2-one. PubChem. [Link] (accessed Jan 5, 2026).
-
1-Bromo-3-methylbutane. PubChem. [Link] (accessed Jan 5, 2026).
- Method for preparing 1-bromo-3-methyl-2-butene. CN1323771A. (accessed Jan 5, 2026).
-
Addition of hydrogen bromide to 1,3-butadiene: thermodynamic and kinetic control. Chemistry Stack Exchange. [Link] (accessed Jan 5, 2026).
-
Mekonnen, A.; Westerlund, A.; Havelkova, M.; Descomps, A.; Carlson, R. Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. Synth. Commun.2009 , 39 (14), 2472–2480. [Link]
-
This compound. LookChem. [Link] (accessed Jan 5, 2026).
-
Electrophilic addition of HBr to isoprene. Chegg. [Link] (accessed Jan 5, 2026).
-
13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link] (accessed Jan 5, 2026).
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link] (accessed Jan 5, 2026).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Dibromo-3-methylbutane
Welcome to the Technical Support Center for the synthesis of 1,3-dibromo-3-methylbutane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. Our approach is rooted in a deep understanding of the underlying reaction mechanisms to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The two most prevalent laboratory-scale syntheses involve the reaction of hydrogen bromide (HBr) with either isoprene (2-methyl-1,3-butadiene) or 3-methyl-2-buten-1-ol (prenyl alcohol). Both routes are effective but are susceptible to the formation of various side products due to the involvement of carbocation intermediates.
Q2: I'm seeing multiple spots on my TLC plate that I can't identify. What are the likely side products?
The impurity profile is highly dependent on your starting material and reaction conditions. However, the most common side products are isomeric dibromobutanes arising from carbocation rearrangements or alternative addition pathways. Key side products include:
-
From Isoprene: 1,4-dibromo-2-methyl-2-butene (the 1,4-addition product) and 3,4-dibromo-3-methyl-1-butene (the 1,2-addition product).
-
From 3-methyl-2-buten-1-ol (or related alcohols): Rearranged products such as 2,3-dibromo-2-methylbutane and 1,2-dibromo-2-methylbutane. These form via hydride or methyl shifts in the carbocation intermediate.
Q3: How can I minimize the formation of these side products?
Controlling the reaction conditions is critical. Key parameters to optimize include:
-
Temperature: Lower temperatures (e.g., -20°C to 0°C) generally favor the kinetic product and can suppress carbocation rearrangements.
-
Solvent: Non-polar solvents can stabilize the desired reaction pathway, while polar solvents may promote the formation and subsequent rearrangement of carbocation intermediates.
-
Rate of Addition: Slow, controlled addition of HBr can help maintain a low concentration of the electrophile, reducing the likelihood of undesired side reactions.
Troubleshooting Guide: Side Product Formation
This section provides a deeper dive into the causes of specific side product formation and actionable solutions to mitigate them.
| Observed Issue | Probable Cause (Mechanism) | Recommended Solution & Explanation |
| High proportion of 1,4-dibromo-2-methyl-2-butene (from isoprene) | Thermodynamic Control: The reaction is run at a higher temperature, favoring the more stable, conjugated 1,4-addition product. | Lower the reaction temperature to favor the kinetically controlled 1,2-addition pathway, which leads to the precursor for the desired product. |
| Presence of 2,3-dibromo-2-methylbutane | Carbocation Rearrangement (Hydride Shift): The secondary carbocation intermediate undergoes a 1,2-hydride shift to form a more stable tertiary carbocation before the second bromide addition.[1][2][3] | Maintain low temperatures throughout the reaction to reduce the activation energy available for rearrangement. Use a non-polar solvent to disfavor the charge separation in the transition state of the rearrangement. |
| Formation of alkenyl bromides (e.g., 1-bromo-3-methyl-2-butene) | Incomplete Reaction: Insufficient HBr or reaction time prevents the second addition step. | Increase the equivalents of HBr and/or extend the reaction time . Monitor the reaction by TLC or GC to ensure full conversion of the intermediate. |
| Complex mixture of multiple unidentified dibromo-isomers | Loss of Regiocontrol/Multiple Rearrangements: Reaction conditions (e.g., high temperature, protic solvent) are promoting a cascade of carbocation rearrangements.[4] | Re-evaluate the entire protocol. Consider using a milder HBr source or a catalytic approach to control regioselectivity, such as those employing copper(I) or iron(II) to direct the addition.[5][6] |
Mechanistic Insights into Side Product Formation
Understanding the reaction pathways is crucial for effective troubleshooting. The formation of this compound and its isomers is governed by the principles of electrophilic addition and carbocation stability.
Synthesis from Isoprene
The reaction proceeds via a two-step addition of HBr. The initial protonation of isoprene can occur at either C1 or C4, leading to an allylic carbocation. The subsequent attack by a bromide ion can occur at either end of the allylic system, leading to 1,2- and 1,4-addition products. A second HBr addition to the remaining double bond, followed by potential rearrangements, leads to the final product mixture.
Caption: Reaction pathway from isoprene.
Synthesis from 3-methyl-2-buten-1-ol
This route involves the protonation of the hydroxyl group to form a good leaving group (water), which departs to generate a primary allylic carbocation. This carbocation is in resonance with a more stable tertiary carbocation. While bromide can attack the primary position, it preferentially attacks the tertiary position. The subsequent addition of a second equivalent of HBr to the remaining double bond can be complicated by rearrangements.
A common and problematic side reaction is the 1,2-hydride shift. If the initial carbocation is secondary, it can rearrange to a more stable tertiary carbocation, leading to a rearranged product skeleton.[1][2][3]
Caption: Carbocation rearrangement leading to side products.
Experimental Protocols
The following protocols are adapted from established procedures for hydrobromination and are designed to minimize side product formation.
Protocol 1: Synthesis from Isoprene
This protocol is based on the general principles of electrophilic addition to conjugated dienes, with conditions optimized to favor the desired product.
Materials:
-
Isoprene
-
Hydrogen bromide (gas or solution in acetic acid)
-
Anhydrous diethyl ether (or dichloromethane)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dry ice/acetone bath
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, under an inert atmosphere (e.g., nitrogen).
-
Dissolve isoprene (1.0 eq) in anhydrous diethyl ether to make a 0.5 M solution.
-
Cool the solution to -20°C using a dry ice/acetone bath.
-
Slowly bubble HBr gas (2.2 eq) through the solution over 2-3 hours, maintaining the temperature below -15°C. Alternatively, add a solution of HBr in acetic acid dropwise.
-
After the addition is complete, allow the mixture to stir at -20°C for an additional hour.
-
Quench the reaction by slowly pouring the mixture into a beaker of ice-cold saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
The crude product should be purified by fractional distillation under vacuum to separate the isomeric side products.
Protocol 2: Purification of this compound
Fractional distillation is the most effective method for separating the desired this compound from its lower and higher boiling point isomers.
Procedure:
-
Set up a fractional distillation apparatus with a vacuum-jacketed column packed with Raschig rings or other suitable packing material.
-
Ensure all joints are well-sealed for vacuum application.
-
Place the crude product in the distillation flask with a few boiling chips.
-
Apply vacuum and slowly heat the flask using an oil bath.
-
Collect fractions based on boiling point. The boiling point of this compound is approximately 181.6°C at 760 mmHg.[7] Adjust the expected boiling point based on the applied vacuum.
-
Analyze each fraction by GC or NMR to determine its purity and identify the composition of mixed fractions.
References
-
Sinka, K., et al. (2021). Iron(II) and Copper(I) Control the Total Regioselectivity in the Hydrobromination of Alkenes. Organic Letters, 23(16), 6105-6109. Available from: [Link]
-
Chem-Matics (Chemistry+ Mathematics). (2022, November 7). Mechanism of the reaction of 3-methylbutan-2-ol with HBr. YouTube. Available from: [Link]
-
Carroll College. (n.d.). Determined Mechanism for the Formation of 2-bromo-3-methylbutane. Carroll Collected. Available from: [Link]
-
Sinka, K., et al. (2021). Iron(II) and Copper(I) Control the Total Regioselectivity in the Hydrobromination of Alkenes. PubMed Central. Available from: [Link]
-
Homework.Study.com. (n.d.). Electrophilic addition of Br2 to isoprene (2-methyl-1,3-butadiene) yields the following product.... Available from: [Link]
-
MDPI. (2020). Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. Available from: [Link]
-
Chemistry LibreTexts. (2023, January 22). Carbocation Rearrangements. Available from: [Link]
-
Mekonnen, A., et al. (2009). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. ResearchGate. Available from: [Link]
-
Michael, J. (2023, June 23). Carbocation Rearrangements in Unimolecular Substitutions and Eliminations. YouTube. Available from: [Link]
-
Chemistry LibreTexts. (2020, August 1). 10.6: Carbocation Rearrangements. Available from: [Link]
-
Organic chemistry 14: Unimolecular beta elimination - carbocation rearrangements. (2015, March 4). The Curious Wavefunction. Available from: [Link]
-
PubChem. (n.d.). 1,3-Dibromo-3-methylbutan-2-one. Available from: [Link]
-
LookChem. (n.d.). This compound. Available from: [Link]
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- 6. Iron(II) and Copper(I) Control the Total Regioselectivity in the Hydrobromination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound|lookchem [lookchem.com]
Technical Support Center: Purification of 1,3-Dibromo-3-methylbutane
This guide serves as a specialized technical resource for researchers, scientists, and professionals in drug development engaged in the purification of crude 1,3-dibromo-3-methylbutane via distillation. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles and practical laboratory experience to ensure both scientific integrity and successful experimental outcomes.
Introduction: The Challenge of Purifying this compound
This compound (CAS 24443-15-0) is a valuable halogenated intermediate in organic synthesis.[1][2] However, its purification is not trivial. The compound's relatively high boiling point at atmospheric pressure (181.6°C at 760 mmHg) makes it susceptible to thermal decomposition, which can lead to the formation of colored impurities, elimination byproducts, and a significant reduction in yield.[3] Furthermore, synthetic routes may produce isomeric impurities with close boiling points, complicating separation.[4] This guide provides a structured approach to overcoming these challenges using vacuum distillation, with a focus on troubleshooting common issues.
Troubleshooting Guide: Distillation of this compound
This section addresses specific problems encountered during the purification process in a direct question-and-answer format.
Question 1: My distillate is yellow or dark brown. What is causing this discoloration and how can I prevent it?
-
Potential Cause: Thermal decomposition is the most probable cause. At elevated temperatures, alkyl halides can undergo elimination reactions to form alkenes and hydrobromic acid (HBr). The HBr can then catalyze further decomposition and polymerization, resulting in colored, high-molecular-weight byproducts. Heating the distillation flask to the compound's atmospheric boiling point of ~182°C is often sufficient to initiate this degradation.[3]
-
Recommended Solutions:
-
Utilize Vacuum Distillation: The primary solution is to perform the distillation under reduced pressure.[5] Lowering the pressure significantly lowers the boiling point, thereby avoiding the temperature range where decomposition occurs.[6][7] For instance, at a moderate vacuum, the boiling point can be reduced to a much safer temperature.
-
Precise Temperature Control: Use a heating mantle connected to a variable transformer (Variac) and an appropriate heating bath (e.g., silicone oil) for uniform, controlled heating. Avoid aggressive heating, which can create localized hot spots on the flask surface.
-
Add a Copper Scavenger: Placing a small amount of copper sponge or wire in the distilling flask can help neutralize any HBr that may form, inhibiting further acid-catalyzed decomposition.
-
Question 2: My final yield is significantly lower than expected. Where is my product going?
-
Potential Causes:
-
Decomposition: As discussed in Question 1, product loss due to thermal degradation is a major factor.
-
System Leaks: In vacuum distillation, even a small leak in the glassware joints will prevent the system from reaching the target pressure, potentially requiring higher temperatures and leading to an inefficient, slow distillation.[8]
-
Column Holdup: If using a packed or long fractionating column, a significant amount of product can be lost due to wetting the surface area of the column packing or walls.[9]
-
Premature or Late Fraction Collection: Collecting fractions at the wrong temperature/pressure can lead to the desired product being discarded with either the forerun (low-boiling impurities) or left behind in the distillation pot with high-boiling residues.
-
-
Recommended Solutions:
-
Ensure an Airtight System: All glass joints must be properly sealed. For vacuum applications, it is essential to apply a thin, uniform layer of vacuum grease to all ground glass joints.[8]
-
Optimize the Distillation Column: For separating close-boiling isomers, a fractionating column (e.g., a Vigreux column) is necessary.[9][10] However, choose the shortest column that provides adequate separation to minimize holdup. Insulating the column with glass wool or aluminum foil can also improve efficiency by maintaining the temperature gradient.[11]
-
Monitor Vitals Carefully: Closely monitor the head temperature and the vacuum pressure. Collect the main fraction only when the temperature and pressure are stable and correspond to the expected boiling point of this compound at that pressure.
-
Question 3: I am observing unstable or violent boiling (bumping) in the distillation flask. How can I resolve this?
-
Potential Cause: Solutions under vacuum tend to bump, especially without proper nucleation sites for smooth boiling. Standard boiling chips are ineffective under vacuum because the air trapped in their pores, which is necessary for bubble formation, is rapidly evacuated.[8]
-
Recommended Solutions:
-
Vigorous Magnetic Stirring: The most common and effective method is to use a Teflon-coated magnetic stir bar and stir plate to provide constant agitation.[8] This breaks up large bubbles and ensures smooth boiling.
-
Use a Capillary Ebulliator (Air Bleed): An alternative is to introduce a very fine capillary tube that reaches below the liquid surface.[12] This allows a tiny, continuous stream of air or inert gas (like nitrogen) to be drawn into the liquid, providing a steady stream of nucleation sites.[12]
-
Question 4: My vacuum pressure is fluctuating, and I can't get a stable reading. What's wrong?
-
Potential Causes:
-
Inconsistent Vacuum Source: A water aspirator is a common vacuum source, but its performance can vary with changes in water pressure and flow rate.
-
System Leaks: As mentioned, leaks are a primary cause of inability to maintain a stable, low pressure.[13]
-
Outgassing: Residual volatile solvents in the crude material will vaporize as the vacuum is applied, causing initial pressure instability.
-
-
Recommended Solutions:
-
Use a Vacuum Pump: For a more stable and deeper vacuum, use a mechanical vacuum pump with a cold trap (e.g., dry ice/acetone) to protect the pump from corrosive vapors.
-
Leak Check the System: Before heating, assemble the entire apparatus, apply the vacuum, and listen for hissing sounds at the joints. A well-sealed system should hold a stable vacuum.
-
Initial Degassing: Apply the vacuum for several minutes before starting to heat. This allows any low-boiling solvents to be removed, leading to a more stable pressure once heating commences.[7]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common issues during the distillation of this compound.
Caption: Troubleshooting flowchart for distillation problems.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
-
A: Understanding the compound's properties is critical for planning a successful purification.
| Property | Value | Source |
| CAS Number | 24443-15-0 | [1][3] |
| Molecular Formula | C₅H₁₀Br₂ | [2][3] |
| Molecular Weight | 229.94 g/mol | [2][3] |
| Boiling Point | 181.6°C at 760 mmHg | [3] |
| Density | 1.672 g/cm³ | [3] |
| Refractive Index | 1.5041 | [3] |
Q2: Why is fractional distillation recommended over simple distillation?
-
A: Simple distillation is only effective for separating liquids with vastly different boiling points (typically >70°C difference).[9] Crude this compound may contain isomeric impurities (e.g., 1,2-dibromo-3-methylbutane or 2,4-dibromo-2-methylbutane) formed via side reactions or carbocation rearrangements during synthesis.[4][14] These isomers often have very similar boiling points, making them inseparable by simple distillation. Fractional distillation, which incorporates a column to create a series of vaporization-condensation cycles (theoretical plates), provides the necessary efficiency to separate these close-boiling compounds.[9][10][15]
Q3: What is a standard protocol for vacuum fractional distillation of this compound?
-
A: The following is a generalized, step-by-step protocol.
Experimental Protocol: Vacuum Fractional Distillation
-
Glassware Inspection: CRITICAL SAFETY STEP. Meticulously inspect every piece of glassware (distilling flask, fractionating column, condenser, receiving flask) for any cracks, chips, or star fractures. Flawed glassware can implode under vacuum.[8]
-
Apparatus Assembly:
-
Place a stir bar in an appropriately sized round-bottom flask (should be 1/2 to 2/3 full with the crude material).
-
Attach a fractionating column (a Vigreux column is suitable for most applications) to the flask.
-
Connect the stillhead adapter with a thermometer. The top of the thermometer bulb should be level with the bottom of the sidearm leading to the condenser.[9]
-
Attach the condenser and a vacuum-adapter for collection. Use a multi-limb receiving flask (a "cow" or "pig" adapter) if you need to collect multiple fractions without breaking the vacuum.
-
Lightly grease all ground glass joints to ensure an airtight seal.[8]
-
-
Connect to Vacuum: Using thick-walled vacuum tubing, connect the vacuum adapter to a cold trap, and then connect the trap to the vacuum source (pump or aspirator).[8]
-
Begin Distillation:
-
Turn on the cooling water to the condenser.
-
Start the magnetic stirrer.
-
Turn on the vacuum source and allow the system to evacuate. Note the stable pressure reading.
-
Once the pressure is stable, begin to gently heat the distillation flask using a heating mantle.[8]
-
-
Fraction Collection:
-
Discard the initial low-boiling forerun.
-
When the vapor temperature at the stillhead stabilizes at the expected boiling point for your measured pressure, switch to a clean receiving flask to collect the main product fraction.
-
Continue collecting as long as the temperature remains stable. If the temperature drops, it may indicate that the product has finished distilling.
-
-
Shutdown Procedure:
-
ALWAYS cool the system first. Remove the heating mantle and allow the flask to cool.[7]
-
Slowly and carefully vent the system by opening a stopcock or removing the vacuum tubing.
-
Once the system is at atmospheric pressure, turn off the vacuum pump and the condenser water.
-
-
References
-
LookChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US5095155A - Process for the separation of isomers of diastereomeric alcohols.
-
Chemistry Stack Exchange. (2018). Use of fractional distillation in organic chemistry. Retrieved from [Link]
-
Lechler. (n.d.). What is Vacuum Distillation & How Does it Work?. Retrieved from [Link]
-
Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]
-
Ship & Shore Environmental, Inc. (2025). Troubleshooting Distillation Column Malfunctions. Retrieved from [Link]
-
RefinerLink. (2012). Mr. Distillation Returns with Distillation Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). Common Techniques for Distillation Troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
NIST. (n.d.). Butane, 1,3-dibromo-3-methyl-. Retrieved from the NIST WebBook. [Link]
-
Chemistry LibreTexts. (2020). 5.3: Fractional Distillation. Retrieved from [Link]
-
Reddit. (2026). Steam distillation troubleshooting - burned smell of the oil. Retrieved from [Link]
-
Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]
-
IChemE. (n.d.). Troubleshooting Distillation Controls – course outline. Retrieved from [Link]
-
Autechaux. (n.d.). 1-Bromo-3-methylbutane: Your Go-To Intermediate for Specialty Chemical Synthesis. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2024). Safety Data Sheet: 1-Bromo-3-methylbutane. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Butane, 1-bromo-3-methyl- (CAS 107-82-4). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]
-
Lisa Nichols. (2022). Vacuum Distillation. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dibromo-3-methylbutan-2-one. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Carrying out a vacuum distillation. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-methylbutane. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Alkyl and alkylene bromides. Retrieved from [Link]
-
Reddit. (2018). Synthesis of 1-bromo-3-methylbutane from 2-bromo-3-methylbutane. Retrieved from [Link]
-
The Student Room. (2018). 1,2-dibromo-3-methylbutane with Bromine. Retrieved from [Link]
- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
-
Carroll Collected. (n.d.). Determined Mechanism for the Formation of 2-bromo-3-methylbutane. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]
-
NIH - National Center for Biotechnology Information. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
-
ResearchGate. (2025). Studies on purification of 1,3-propanediol by molecular distillation. Retrieved from [Link]
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- 15. Fractional distillation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Grignard Reactions with 1,3-Dibromo-3-methylbutane
As a Senior Application Scientist, I've frequently guided researchers through the nuances of complex organometallic reactions. The formation of a Grignard reagent from 1,3-Dibromo-3-methylbutane presents a unique set of challenges, primarily centered on controlling selectivity and minimizing side reactions. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, moving from specific troubleshooting scenarios to broader frequently asked questions and detailed protocols.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental observations and provides a logical path to resolving them.
Q1: My Grignard reaction with this compound won't initiate. What are the possible causes and solutions?
A1: Initiation failure is the most common hurdle in Grignard synthesis. The root cause is almost always an issue with the magnesium surface or the presence of inhibitors.[1]
-
Cause 1: Magnesium Oxide Layer: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the alkyl halide.[1][2]
-
Solution: Magnesium Activation. The MgO layer must be removed to expose a fresh, reactive metal surface. Several methods are effective:
-
Chemical Activation: Add a few crystals of iodine (I₂) or a small amount of 1,2-dibromoethane to the magnesium suspension in your anhydrous solvent.[1][2][3] Iodine reacts to form MgI₂, which etches the surface, while 1,2-dibromoethane reacts to form ethylene gas and MgBr₂, cleaning the surface.[4][5]
-
Mechanical Activation: Vigorously stir the magnesium turnings without solvent for several hours, or briefly grind them GENTLY with a mortar and pestle before adding them to the flame-dried flask. This physically breaks the oxide layer.
-
-
-
Cause 2: Presence of Water: Grignard reagents are extremely potent bases and are rapidly quenched by protic species, especially water.[6][7][8] This not only destroys the product but can prevent the reaction from ever starting.
-
Solution: Rigorous Anhydrous Conditions.
-
Glassware: All glassware must be flame-dried under vacuum or oven-dried at >120 °C for several hours and assembled hot under a positive pressure of an inert gas (Argon or Nitrogen).[1]
-
Solvents: Use freshly distilled, anhydrous grade ether or THF.[8][9]
-
Reagents: Ensure the this compound is anhydrous.
-
-
-
Cause 3: Poor Reagent Quality: The alkyl halide itself may contain inhibitors or moisture.
-
Solution: Reagent Purification. Consider passing the this compound through a short plug of activated alumina to remove trace impurities and water immediately before use.
-
Q2: I'm observing a significant amount of a dimeric byproduct and my yield is low. How can I minimize Wurtz coupling?
A2: The formation of a dimer (3,3,6,6-tetramethyl-1,5-octadiene) is a classic sign of a Wurtz-type coupling side reaction.[10][11][12] This occurs when a newly formed Grignard molecule (R-MgBr) acts as a nucleophile and attacks a molecule of the starting material (R-Br).[13][14]
-
Mechanism: R-MgBr + R-Br → R-R + MgBr₂
-
Optimization Strategies:
-
Slow Addition: This is the most critical factor. Add the solution of this compound dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide in the flask, making it statistically more likely to react with the magnesium surface rather than another Grignard molecule.[1]
-
Temperature Control: While some heat may be needed for initiation, excessive temperatures can favor the coupling reaction. Maintain a gentle reflux once the reaction is initiated.[12]
-
Solvent Choice: 2-Methyltetrahydrofuran (2-MeTHF) has been shown in some cases to suppress Wurtz coupling byproducts compared to THF or diethyl ether.[8]
-
Excess Magnesium: Using a larger excess of magnesium can increase the available surface area for the primary reaction, outcompeting the bimolecular Wurtz reaction.[10]
-
Q3: How can I selectively form the mono-Grignard reagent instead of the di-Grignard?
A3: Selectivity is a key challenge with dihalides. The tertiary bromide in this compound is sterically hindered but electronically activated, while the primary bromide is less hindered. In practice, the primary bromide is generally more reactive towards Grignard formation. To favor the mono-Grignard at the primary position, precise control over stoichiometry is essential.
-
Stoichiometric Control: Use a slight excess of the dihalide relative to the magnesium. A common starting point is to use 1.0 equivalent of magnesium turnings for 1.1-1.2 equivalents of this compound . This ensures the magnesium is the limiting reagent and is consumed before significant di-Grignard formation can occur.
-
Inverse Addition: In some cases, adding the magnesium turnings portion-wise to the solution of the dihalide can improve selectivity, although this is less common.
-
Monitoring: The formation of the Grignard reagent can be monitored by quenching small aliquots and analyzing them by GC-MS to check for the desired mono-adduct versus starting material and di-adduct.[15]
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this reaction: Diethyl Ether or THF?
A: Tetrahydrofuran (THF) is generally the preferred solvent for preparing Grignard reagents from less reactive or sterically hindered halides.[1] THF has a higher boiling point (66 °C vs. 34.6 °C for Et₂O) and is a better coordinating solvent, which helps to stabilize the Grignard reagent through complexation with the magnesium atom.[8][9] This enhanced solvation can facilitate the reaction of the more hindered tertiary bromide if that were the desired outcome, but for the primary bromide, it provides a more robust reaction medium.
Q: What are the definitive visual signs that my Grignard reaction has successfully initiated?
A: Successful initiation is typically marked by several observable changes:[1][16]
-
Exotherm: A noticeable increase in the temperature of the flask. You may need to use an ice bath to moderate the reaction.
-
Bubbling: Gentle bubbling or effervescence on the surface of the magnesium turnings.
-
Color Change: The reaction mixture often turns cloudy and may adopt a grey, brown, or black appearance.[3] This is normal and indicates the reaction is proceeding.
-
Disappearance of Iodine Color: If you used iodine for activation, its characteristic purple/brown color will fade as it reacts with the magnesium.[17]
Q: My reaction mixture has turned into a thick, grey precipitate. Is this normal?
A: Yes, the formation of a grey or white precipitate is often a normal observation.[1] This can be due to the Schlenk equilibrium, where the Grignard reagent (RMgBr) exists in equilibrium with the dialkylmagnesium (R₂Mg) and magnesium bromide (MgBr₂). The MgBr₂ and sometimes the Grignard reagent itself can be poorly soluble and precipitate, especially at higher concentrations. As long as the mixture is stirrable, the reaction can proceed.
Data Presentation & Protocols
Table 1: Key Reaction Parameter Summary
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Superior solvating properties compared to diethyl ether, stabilizing the Grignard reagent.[8][18] |
| Magnesium | Turnings, fresh bottle | Provides high surface area. Old magnesium will have a thick, passivating oxide layer.[3] |
| Activation | Iodine (I₂) or 1,2-Dibromoethane | Chemically cleans the magnesium surface to initiate the reaction.[2][4] |
| Stoichiometry | 1.0 eq. Mg to 1.1-1.2 eq. dihalide | Crucial for favoring selective mono-Grignard formation. Magnesium is the limiting reagent. |
| Addition Mode | Slow, dropwise addition of dihalide | Minimizes local concentration of the alkyl halide, suppressing Wurtz coupling.[1][12] |
| Temperature | Gentle reflux (approx. 65 °C in THF) | An initial exotherm is expected. Maintain a steady, gentle reflux to ensure a controlled reaction rate. |
| Atmosphere | Dry Argon or Nitrogen | Essential to prevent quenching of the highly basic Grignard reagent by atmospheric moisture and oxygen.[6][19] |
Experimental Protocols
Protocol 1: Magnesium Activation
-
Preparation: Place magnesium turnings (1.0 eq.) into a three-necked, flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet.
-
Activation: Add a few crystals of iodine to the flask.
-
Heating: Gently warm the flask with a heat gun under a positive flow of inert gas until violet iodine vapors are observed.
-
Cooling: Allow the flask to cool to room temperature under the inert atmosphere. The magnesium is now activated and ready for use.
Protocol 2: Selective Mono-Grignard Formation
-
Setup: To the flask containing the activated magnesium, add anhydrous THF via cannula or syringe to cover the turnings.
-
Initiation: In a separate flame-dried dropping funnel, prepare a solution of this compound (1.1 eq.) in anhydrous THF. Add approximately 10% of this solution to the stirred magnesium suspension.
-
Observation: Watch for signs of initiation (exotherm, bubbling, color change). Gentle warming with a heat gun may be required. Be prepared with an ice bath to control a vigorous initial reaction.[16]
-
Addition: Once the reaction is sustained, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle, steady reflux. This may take 30-60 minutes.
-
Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting cloudy, dark grey suspension is the Grignard reagent, ready for use in subsequent steps.
Visualizations
Diagram 1: Troubleshooting Grignard Initiation Failure
Sources
- 1. benchchem.com [benchchem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. reddit.com [reddit.com]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Grignard reagent - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating Reactions with 1,3-Dibromo-3-methylbutane
Welcome to our dedicated technical support guide for handling 1,3-dibromo-3-methylbutane. This resource is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges posed by this sterically hindered tertiary dihalide. Our goal is to provide you with the insights and practical guidance needed to minimize unwanted elimination reactions and maximize the yield of your desired substitution products.
Introduction: The Challenge of a Hindered Tertiary Halide
This compound is a valuable building block, but its structure—featuring a tertiary bromide—makes it highly susceptible to elimination reactions (E1 and E2) under various conditions. The carbocation intermediate formed upon dissociation of the tertiary bromide is relatively stable, readily leading to the formation of undesired alkenes. This guide will walk you through the common issues and provide robust solutions to favor substitution pathways.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is producing a complex mixture of products with low yield of the desired substituted compound. What is likely happening?
A: This is a classic issue stemming from the competition between substitution (SN1/SN2) and elimination (E1/E2) pathways. Given the tertiary nature of one of the bromide leaving groups, the E1 pathway is often a significant contributor, leading to the formation of various isomeric alkenes. The primary bromide can also undergo substitution, further complicating the product mixture. The specific outcome depends heavily on your choice of nucleophile, solvent, and temperature.
Q2: What are the primary elimination byproducts I should be looking for?
A: The major elimination product is typically 3-bromo-3-methyl-1-butene, resulting from the loss of HBr where the tertiary bromide is the leaving group. Depending on reaction conditions and potential rearrangements, other isomeric alkenes can also be formed.
Q3: How does the choice of nucleophile impact the reaction outcome?
A: The nucleophile's character is critical. A strong, sterically hindered base will favor elimination. Conversely, a weak base that is a good nucleophile will favor substitution. For instance, using a bulky base like potassium tert-butoxide will almost exclusively yield elimination products. In contrast, using a less basic nucleophile like cyanide or azide in a polar aprotic solvent will favor the SN1 substitution pathway at the tertiary center.
Q4: What is the role of the solvent in controlling the reaction pathway?
A: The solvent plays a pivotal role in stabilizing intermediates.
-
Polar Protic Solvents (e.g., ethanol, water): These solvents can solvate both the leaving group and the carbocation, promoting the SN1 and E1 pathways. While they can facilitate substitution, they also strongly encourage elimination.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents are generally preferred for SN2 reactions as they solvate cations well but not anions, leaving the nucleophile more reactive. For a tertiary halide like this compound, which can undergo SN1, a polar aprotic solvent can still be beneficial in controlling the reaction, particularly with a good, non-basic nucleophile.
Q5: Can temperature be used to control the selectivity between substitution and elimination?
A: Absolutely. Elimination reactions generally have a higher activation energy than substitution reactions and are more favored at higher temperatures. Therefore, running your reaction at lower temperatures is a key strategy to minimize the formation of elimination byproducts. It is often a trade-off, as lower temperatures will also slow down the rate of the desired substitution reaction.
Troubleshooting Guide: Common Problems and Solutions
| Problem | Probable Cause | Recommended Solution |
| Exclusive formation of elimination products. | Use of a strong, bulky base (e.g., t-BuOK). High reaction temperature. | Switch to a weaker, less sterically hindered base/nucleophile (e.g., NaN3, KCN). Lower the reaction temperature significantly. |
| Low conversion rate. | Reaction temperature is too low. Nucleophile is not sufficiently reactive. | Gradually increase the temperature while monitoring for the onset of elimination. Consider a more polar aprotic solvent (e.g., DMSO) to enhance nucleophilicity. |
| Mixture of substitution and elimination products. | Intermediate reaction conditions (e.g., moderately basic nucleophile, moderate temperature). | Optimize conditions to favor one pathway. For substitution, use a highly polar aprotic solvent, a good non-basic nucleophile, and the lowest practical temperature. |
| Formation of unexpected rearrangement products. | Carbocation rearrangement under SN1/E1 conditions. | This is less common for this specific substrate but can occur. Using conditions that favor SN2 at the primary carbon (if that is the target) can mitigate this. This involves a strong, non-hindered nucleophile in a polar aprotic solvent. |
Experimental Protocols
Protocol 1: Maximizing SN1 Substitution at the Tertiary Center
This protocol aims to substitute the tertiary bromide with a weak base/strong nucleophile, minimizing the competing E1 reaction.
Objective: Synthesis of 3-azido-1-bromo-3-methylbutane.
Step-by-Step Methodology:
-
Solvent and Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Nucleophile Addition: Add sodium azide (NaN3) (1.1 equivalents) to the solution. Sodium azide is a good nucleophile but a weak base, which is ideal for this transformation.
-
Temperature Control: Cool the reaction mixture to 0°C using an ice bath. Maintaining a low temperature is crucial to disfavor the E1 pathway.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the starting material is consumed, quench the reaction by slowly adding cold water.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Favoring SN2 Substitution at the Primary Center
This protocol is designed to target the less sterically hindered primary bromide.
Objective: Synthesis of 1-cyano-3-bromo-3-methylbutane.
Step-by-Step Methodology:
-
Solvent and Reagent Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous acetone.
-
Nucleophile Addition: Add potassium cyanide (KCN) (1.05 equivalents). Acetone is a polar aprotic solvent that will enhance the nucleophilicity of the cyanide ion.
-
Temperature Control: Gently reflux the reaction mixture. While higher temperatures generally favor elimination, the SN2 reaction at the primary carbon is often fast enough under these conditions to outcompete elimination at the tertiary center.
-
Reaction Monitoring: Monitor the reaction progress via TLC or GC.
-
Workup and Purification: After completion, cool the mixture, filter off any inorganic salts, and concentrate the solvent. The residue can then be taken up in a suitable organic solvent and washed with water to remove any remaining salts before standard extraction and purification procedures.
Visualizing Reaction Pathways
The choice of reagents and conditions dictates the predominant reaction mechanism. The following diagrams illustrate these decision points.
Caption: Decision workflow for substitution vs. elimination.
Caption: Simplified SN1/E1 mechanism at the tertiary center.
Technical Support Center: Regioselective Substitution of 1,3-Dibromo-3-methylbutane
An in-depth guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center for navigating the complexities of 1,3-Dibromo-3-methylbutane chemistry. This guide is designed to provide senior-level insights and practical troubleshooting for the challenges associated with achieving regioselective substitution on this unique substrate. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, empowering you to control your reaction outcomes.
The Core Challenge: A Tale of Two Bromides
This compound presents a classic organic chemistry puzzle. It possesses two electrophilic carbons bonded to bromine, but their environments are drastically different:
-
C1 (Primary Halide): This position is a primary alkyl halide, which would typically be an excellent candidate for Sₙ2 reactions. However, it is a neopentyl-type system . The adjacent quaternary carbon (C2) creates significant steric hindrance, dramatically slowing down or even preventing the backside attack required for an Sₙ2 mechanism.[1][2][3][4]
-
C3 (Tertiary Halide): This position is a tertiary alkyl halide. It is sterically hindered for Sₙ2 reactions but readily forms a stable tertiary carbocation, making it susceptible to Sₙ1 and E1 pathways.[5]
This structural dichotomy is the root of most challenges. Directing a nucleophile to the desired position requires a nuanced understanding of competing reaction mechanisms.
Visualizing the Competing Pathways
The choice of reagents and conditions dictates which reaction pathway will dominate. The following diagram illustrates the primary mechanistic crossroads.
Caption: Competing reaction pathways for this compound.
Troubleshooting & FAQs
This section addresses common experimental failures and questions in a direct Q&A format.
Q1: My attempt to substitute the primary bromide (C1) is resulting in no reaction or extremely low yields. Why?
Answer & Causality: You are encountering the classic problem of steric hindrance in a neopentyl-like system.[3] The Sₙ2 reaction, which is the primary mechanism for substitution at a primary halide, requires the nucleophile to approach the carbon from the side opposite the leaving group (backside attack).[2][6] In this compound, the bulky tertiary-butyl group adjacent to the primary CH₂Br group acts as a massive shield, physically blocking this approach. The reaction rate for Sₙ2 on neopentyl systems can be thousands of times slower than for a simple primary halide like propyl bromide.[3][7] For practical purposes, this pathway is often considered non-viable.[4]
Troubleshooting Steps:
-
Re-evaluate Nucleophile Strength & Size: While unlikely to completely solve the issue, using a smaller, highly potent nucleophile (e.g., azide, cyanide) in a polar aprotic solvent like DMSO or DMF might offer marginal success over bulkier nucleophiles.[8][9] Polar aprotic solvents enhance nucleophilicity by poorly solvating the anion, leaving it "naked" and more reactive.[10][11]
-
Increase Temperature: Forcing the reaction with heat can increase the rate. However, this is a double-edged sword, as higher temperatures also favor elimination reactions (E1/E2) at the tertiary position.[5][12] Monitor your reaction carefully for the formation of alkene byproducts.
-
Consider an Alternative Synthetic Route: Direct Sₙ2 substitution at this position is fundamentally challenging. It is often more efficient to consider a different synthetic strategy where the desired functionality is introduced before the formation of the neopentyl-like center.
Q2: I'm getting a mixture of substitution and elimination products. How can I selectively favor substitution at the tertiary carbon (C3)?
Answer & Causality: Substitution and elimination at a tertiary center (Sₙ1 and E1) are classic competitors because they both proceed through the same rate-determining step: the formation of a stable tertiary carbocation.[13][14] The fate of this carbocation intermediate—whether it is attacked by a nucleophile (Sₙ1) or deprotonated by a base (E1)—depends on the reaction conditions.
Troubleshooting Flowchart:
Caption: Decision-making guide for favoring substitution vs. elimination.
Troubleshooting Steps:
-
Control Temperature: This is your most powerful tool. Substitution reactions have a lower activation energy than elimination reactions. Therefore, lower temperatures favor substitution .[5] Run your reaction at or below room temperature if possible.
-
Choose a Weak Base/Good Nucleophile: To favor Sₙ1, use a nucleophile that is a weak base. Good examples include halide ions (I⁻, Br⁻), azide (N₃⁻), water, or alcohols.[15][16] Strong bases like hydroxides or alkoxides will significantly promote elimination.[17][18]
-
Select a Polar Protic Solvent: Solvents like water, ethanol, or methanol excel at stabilizing the carbocation intermediate and the leaving group through hydrogen bonding.[11][15][19] This solvation facilitates the ionization step required for the Sₙ1 pathway.
Q3: I see evidence of a rearranged product when targeting the primary bromide. What is happening?
Answer & Causality: While an Sₙ2 reaction is sterically blocked, if you use conditions that could promote an Sₙ1 reaction (e.g., a Lewis acid or very high heat), a primary carbocation might fleetingly form. This species is incredibly unstable and will immediately rearrange via a 1,2-methyl shift to form the much more stable tertiary carbocation. This rearranged carbocation then reacts with the nucleophile, leading to substitution at the tertiary position, not the primary one you intended.
Caption: 1,2-methyl shift following unfavorable primary carbocation formation.
Troubleshooting Steps:
-
Avoid Sₙ1 Conditions: Do not use Lewis acids or protic acids when attempting substitution at the primary position, as these will promote carbocation formation and subsequent rearrangement.
-
Recognize the Inevitability: This rearrangement is a fundamental property of carbocation chemistry. It underscores why an Sₙ1-type mechanism is not a viable path for achieving substitution at the C1 position of this molecule.
Validated Experimental Protocols
The following protocols are designed to maximize the yield of a specific, desired product by carefully controlling reaction parameters.
Protocol 1: Regioselective Sₙ1 Substitution at the Tertiary Position
Objective: To synthesize 1-bromo-3-azido-3-methylbutane.
| Parameter | Reagent/Condition | Rationale |
| Substrate | This compound | Starting material. |
| Nucleophile | Sodium Azide (NaN₃) | Azide is a strong nucleophile but a weak base, minimizing E1 competition.[15] |
| Solvent | Ethanol/Water (e.g., 80:20) | A polar protic solvent is essential to stabilize the carbocation intermediate and solvate the leaving group, facilitating the Sₙ1 mechanism.[15][19] |
| Temperature | 25°C (Room Temp) | Lower temperature favors substitution over the higher activation energy elimination pathway.[5] |
| Concentration | Low concentration of nucleophile | The rate of Sₙ1 is independent of the nucleophile concentration, so a high concentration is unnecessary and could promote side reactions.[6][14] |
Methodology:
-
Dissolve this compound (1.0 eq) in an 80:20 mixture of ethanol and deionized water.
-
Add sodium azide (1.1 eq) to the solution and stir.
-
Maintain the reaction at 25°C and monitor its progress using TLC or GC-MS.
-
Upon completion, perform an aqueous workup to remove salts and isolate the product.
Protocol 2: Regioselective E2 Elimination at the Tertiary Position
Objective: To synthesize 3-bromo-3-methyl-1-butene.
| Parameter | Reagent/Condition | Rationale |
| Substrate | This compound | Starting material. |
| Base | Potassium tert-butoxide (t-BuOK) | A strong, sterically hindered base that is a poor nucleophile, strongly favoring the E2 pathway.[4][17] |
| Solvent | Tetrahydrofuran (THF) | A polar aprotic solvent that dissolves the reagents but does not hinder the base's activity.[8] |
| Temperature | 50-60°C (Reflux) | Higher temperatures provide the necessary activation energy and favor elimination over substitution.[12] |
| Concentration | High concentration of base | The rate of E2 is dependent on the base concentration; a higher concentration increases the reaction rate.[17] |
Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Nitrogen).
-
Add potassium tert-butoxide (1.5 eq) portion-wise to control any exotherm.
-
Heat the mixture to reflux (approx. 66°C for THF, can be adjusted) and monitor for the consumption of starting material.
-
After completion, cool the reaction, quench carefully with water, and extract the product into a non-polar organic solvent.
References
-
Why is nucleophilic substitution in neopentyl halide slow? (2017). Quora. [Link]
-
Alkyl Halide Reactions: Substitutions & Eliminations. (n.d.). Organic Chemistry Class Notes. [Link]
-
Reusch, W. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
-
Solvent Effects Definition. (2025). Fiveable. [Link]
-
Ashenhurst, J. (2011). The Most Annoying Exceptions in Org 1 (Part 2). Master Organic Chemistry. [Link]
-
Exceptions in SN2 and SN1 Reactions. (n.d.). Chemistry Steps. [Link]
-
Coster, M. (2019). Substitution Reactions of Neopentyl Halides. YouTube. [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. [Link]
-
Alkyl halides: Factors affecting SN2 versus SN1 reactions. (2018). BrainKart. [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. [Link]
-
FACTORS AFFECTING REACTIVITY IN SUBSTITUTION REACTIONS: STRUCTURE OF ALKYL GROUP. (2021). YouTube. [Link]
-
Solvents in Substitution Reactions. (2012). YouTube. [Link]
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Chapter 7 Alkyl Halides and Nucleophilic Substitution. (n.d.). University of Calgary. [Link]
-
SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021). The Chemistry Notes. [Link]
-
Ashenhurst, J. (2012). E1 vs E2: Comparing the E1 and E2 Reactions. Master Organic Chemistry. [Link]
-
Elimination Reactions. (n.d.). University of Illinois. [Link]
-
Factors affecting rate of nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook. [Link]
-
Ashenhurst, J. (2025). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]
-
Structural and Solvent Effects in Sₙ Reactions. (2021). Chemistry LibreTexts. [Link]
-
How to Tell if the Mechanism is E1 or E2 with Practice Problems. (n.d.). Chemistry Steps. [Link]
-
Comparison of E1 and E2 Reactions. (2020). Chemistry LibreTexts. [Link]
-
Comparison of SN1 and SN2 Reactions. (2022). Chemistry LibreTexts. [Link]
-
TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS. (n.d.). University of Arizona. [Link]
-
Halogenoalkanes: SN1 & SN2 Mechanisms. (2025). Save My Exams. [Link]
-
Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. (n.d.). National Center for Biotechnology Information. [Link]
-
Elimination reactions. (n.d.). Lumen Learning. [Link]
-
Ashenhurst, J. (2012). Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. Master Organic Chemistry. [Link]
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Technical Support Center: Synthesis of 1,3-Dibromo-3-methylbutane
Welcome to the technical support center for organobromine synthesis. This guide is designed for researchers, scientists, and professionals in drug development to address common challenges and improve yields in the synthesis of 1,3-Dibromo-3-methylbutane. We will explore the causality behind common synthetic pitfalls and provide validated protocols to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why is my yield of this compound extremely low when using 3-methyl-1-butene as a starting material?
Answer: This is a common and insightful question. Attempting a one-pot synthesis from 3-methyl-1-butene using reagents like HBr or Br₂ is often unsuccessful due to competing reaction mechanisms and carbocation instability.
The electrophilic addition of HBr to 3-methyl-1-butene does not yield the desired 1,3-dibromo product. Instead, it follows Markovnikov's rule, where the initial protonation of the double bond forms a secondary carbocation. This secondary carbocation is highly prone to a 1,2-hydride shift to form a more stable tertiary carbocation.[1] Nucleophilic attack by the bromide ion then leads to a mixture of 2-bromo-3-methylbutane (from the secondary carbocation) and the major product, 2-bromo-2-methylbutane (from the more stable tertiary carbocation).[2] Neither of these is the target molecule.
Similarly, adding Br₂ across the double bond would yield 1,2-dibromo-3-methylbutane, which is also not the desired product.[3] The presence of peroxides or UV light to initiate a free-radical addition of HBr would lead to the anti-Markovnikov product, 1-bromo-3-methylbutane, but this still requires a second, selective bromination step.[4]
To visualize the issue with electrophilic addition, consider the following pathway:
Caption: Unwanted products from 3-methyl-1-butene via carbocation rearrangement.
Question 2: What is a reliable, high-yield synthetic strategy for this compound?
Answer: A more robust and logical approach is a two-step synthesis starting from a different precursor: 3-methyl-1-butanol . This strategy separates the introduction of the two bromine atoms, allowing for precise control over the regiochemistry.
-
Step 1: Synthesis of 1-bromo-3-methylbutane. The primary alcohol is first converted to the corresponding primary alkyl bromide via an Sₙ2 reaction. This is a standard and high-yielding transformation, typically using sodium bromide and sulfuric acid.[5][6]
-
Step 2: Selective Free-Radical Bromination. The intermediate, 1-bromo-3-methylbutane, is then subjected to selective free-radical bromination. The tertiary C-H bond at the 3-position is significantly weaker than the other C-H bonds in the molecule, making it the preferential site for hydrogen abstraction by a bromine radical. This high selectivity ensures the second bromine atom is installed at the desired tertiary carbon.[7]
This workflow avoids the pitfalls of carbocation rearrangements and provides a clear, controllable path to the target molecule.
Caption: A reliable two-step workflow for synthesizing this compound.
Question 3: How can I optimize the yield and minimize side products during the second step (free-radical bromination)?
Answer: The success of the free-radical bromination hinges on controlling the reaction kinetics and minimizing unwanted side reactions like polybromination or isomerization.
Key Optimization Parameters:
-
Choice of Brominating Agent: While liquid bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often superior. NBS maintains a very low, steady-state concentration of Br₂ in the reaction mixture, which is generated in situ. This minimizes the competitive ionic addition of Br₂ to any trace alkene impurities and reduces the chance of polybromination.[8]
-
Initiation: The reaction requires an initiator. Photochemical initiation using a UV lamp or a sunlamp is a clean and effective method to generate the initial bromine radicals.[9] Chemical initiators like AIBN can also be used but add complexity to the purification.
-
Solvent: The solvent should be inert to radical conditions. Carbon tetrachloride (CCl₄) is a classic choice, though due to its toxicity, alternatives like cyclohexane or dichloromethane are often preferred.
-
Control of Stoichiometry: Use a slight excess of the 1-bromo-3-methylbutane substrate relative to the brominating agent (NBS). This ensures the brominating agent is the limiting reagent, reducing the probability of a second bromination event on the same molecule (polybromination).[7]
The underlying mechanism involves three key stages: initiation, propagation, and termination. Understanding this allows for rational control.
Caption: The three key stages of the selective free-radical bromination step.
Question 4: My final product is impure. What are the likely contaminants and what is the best purification protocol?
Answer: Impurities typically arise from unreacted starting material, side products from the radical reaction, or subsequent elimination reactions.
Common Impurities:
-
1-bromo-3-methylbutane: Unreacted starting material from the second step.
-
Isomeric Dibromides: Small amounts of products from bromination at secondary carbons.
-
Polybrominated products: Compounds with three or more bromine atoms.
-
Alkenes: Formed from the elimination of HBr, which can be promoted by heat.
Recommended Purification Protocol:
-
Aqueous Workup: After the reaction, the mixture should be cooled and washed sequentially with:
-
Water: To remove any water-soluble byproducts like HBr or succinimide (if NBS was used).
-
Saturated Sodium Bicarbonate (NaHCO₃) solution: To neutralize any remaining acidic components.
-
Saturated Sodium Chloride (Brine) solution: To help break any emulsions and begin drying the organic layer.
-
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Fractional Distillation: This is the most effective method for separating the desired product from starting material and other brominated species. The components will separate based on their boiling points.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1-bromo-3-methylbutane | 151.04 | ~148-150 |
| This compound | 229.94 | ~181-182 [10] |
Note: Boiling points are at atmospheric pressure and may vary. Distillation under reduced pressure is recommended to prevent thermal decomposition.
Experimental Protocols
Protocol 1: Synthesis of 1-bromo-3-methylbutane
-
Materials: 3-methyl-1-butanol, Sodium Bromide (NaBr), Concentrated Sulfuric Acid (H₂SO₄), Water, Diethyl Ether.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine 3-methyl-1-butanol and an equimolar amount of NaBr.
-
Cool the flask in an ice bath.
-
Slowly add concentrated H₂SO₄ (approx. 1.1 equivalents) to the stirred mixture, keeping the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 45-60 minutes.
-
Allow the mixture to cool. Add water and transfer to a separatory funnel. The lower layer is the crude alkyl bromide.
-
Wash the organic layer sequentially with water, saturated NaHCO₃, and brine.
-
Dry the crude product over anhydrous CaCl₂ or MgSO₄ and purify by distillation.
-
Protocol 2: Synthesis of this compound
-
Materials: 1-bromo-3-methylbutane, N-Bromosuccinimide (NBS), Carbon Tetrachloride (CCl₄), UV Lamp.
-
Procedure:
-
In a quartz or borosilicate round-bottom flask (transparent to UV light), dissolve 1-bromo-3-methylbutane (1.1 equivalents) in CCl₄.
-
Add NBS (1.0 equivalent) to the solution.
-
Place a UV lamp approximately 10-15 cm from the flask and begin vigorous stirring.
-
Heat the mixture to a gentle reflux. The reaction is initiated when the color of bromine appears and then fades.
-
Continue refluxing with UV irradiation until all the solid NBS (which is denser than CCl₄) is replaced by succinimide (which is less dense and will float). This typically takes 1-3 hours.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate as described in the purification protocol (Question 4).
-
Remove the solvent by rotary evaporation and purify the resulting crude oil by vacuum distillation.
-
References
-
Allen Institute for AI. (n.d.). Write down the product formed when HBr adds to 3-methyl-1-butene. Retrieved from [Link]
-
Brainly. (2023). When 3-methyl-1-butene reacts with HBr, two alkyl halides are formed. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Major product in the addition of HBr to 3-methyl-1-butene. Retrieved from [Link]
-
Pearson+. (2024). When 3-methyl-1-butene reacts with HBr, two alkyl halides are formed. Retrieved from [Link]
-
BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Chapter 11 Free Radical Substitution and Addition Reactions. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Free radical reaction of alkanes with bromine chlorine. Retrieved from [Link]
-
Save My Exams. (2026). Free Radical Substitution of Alkanes (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
-
ACS Publications. (n.d.). Free-Radical Bromination of Selected Organic Compounds in Water. Retrieved from [Link]
-
Homework.Study.com. (n.d.). When 3-methyl-1-butene reacts with HBr, two alkyl halides are formed, 2-bromo-3-methyl butane and 2-bromo-2-methyl butane. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
McDaniel, C. (2016). Synthesis of 1-bromo-3-methylbutane. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. Retrieved from [Link]
-
YouTube. (2022). Using 1- bromo -3- methylbutane (A) and any other one or two carbon compounds, if needed, synthesize... Retrieved from [Link]
-
Brainly. (2023). The alkene 3-methyl-1-butene is reacted with Br₂ in aqueous solution. Retrieved from [Link]
-
NIST. (n.d.). Butane, 1,3-dibromo-3-methyl-. Retrieved from [Link]
-
Quora. (2020). What happens if you treat 3-methyl-but-2-ene with NBS/hγ? Retrieved from [Link]
Sources
- 1. homework.study.com [homework.study.com]
- 2. homework.study.com [homework.study.com]
- 3. brainly.com [brainly.com]
- 4. benchchem.com [benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. 1-Bromo-3-methylbutane synthesis - chemicalbook [chemicalbook.com]
- 7. chemistry.ucr.edu [chemistry.ucr.edu]
- 8. quora.com [quora.com]
- 9. Free radical reaction of alkanes with bromine chlorine conditions products uses mechanisms bromination chlorination of alkanes advanced A level organic chemistry revision notes [docbrown.info]
- 10. This compound|lookchem [lookchem.com]
Technical Support Center: Troubleshooting Reactions with 1,3-Dibromo-3-methylbutane
Welcome to the technical support guide for 1,3-Dibromo-3-methylbutane. This document provides in-depth troubleshooting advice for researchers encountering low conversion rates or unexpected side products. The unique structure of this reagent, possessing both a primary (C1) and a sterically hindered tertiary (C3) bromide, presents a fascinating yet challenging reactivity profile. Understanding the competitive reaction pathways is paramount to achieving your desired synthetic outcome.
Frequently Asked Questions (FAQs)
Q1: My substitution reaction with this compound is giving a low yield and a complex mixture of products. What is the primary issue?
A1: The Core Challenge: Competing Pathways
The most common reason for low conversion and product mixtures is the inherent competition between substitution (SN1/SN2) and elimination (E1/E2) reactions. The two bromine atoms have vastly different steric and electronic environments.
-
The C1-Br bond (Primary): This site is sterically accessible and favors SN2 reactions with good nucleophiles. However, strong, bulky bases can still induce E2 elimination.
-
The C3-Br bond (Tertiary): This site is sterically hindered, making SN2 reactions highly unfavorable.[1] It is prone to forming a relatively stable tertiary carbocation, favoring SN1 and E1 pathways. With strong bases, it readily undergoes E2 elimination.
Your low yield is likely because your reaction conditions are promoting a mix of these pathways, consuming your starting material to form undesired byproducts such as alkenes.
Diagnostic Workflow:
The first step is to identify your byproducts. A Gas Chromatography-Mass Spectrometry (GC-MS) analysis of your crude reaction mixture is essential. The diagram below outlines a logical troubleshooting process based on your findings.
Caption: Initial diagnostic workflow for low conversion rates.
Q2: My GC-MS analysis confirms that elimination is the major side reaction. How can I favor substitution?
A2: Suppressing Elimination
Elimination is often the default pathway for this substrate, especially at the tertiary center. To favor substitution, you must carefully control the reaction parameters to kinetically or thermodynamically disfavor the formation of alkenes.[2][3]
Step-by-Step Protocol to Minimize Elimination:
-
Assess Your Nucleophile/Base: The nature of your nucleophile is critical.
-
Problem: Strong, sterically hindered bases (e.g., potassium tert-butoxide, LDA) are excellent for promoting E2 elimination and should be avoided unless elimination is desired.[1]
-
Solution: Use a good nucleophile that is a weak base. Anions of soft, polarizable atoms are ideal. Examples include I⁻, Br⁻, RS⁻, N₃⁻, and CN⁻. These favor SN2 at the primary carbon.
-
-
Lower the Reaction Temperature:
-
Problem: Elimination reactions often have a higher activation energy than substitution reactions and are entropically favored. Thus, higher temperatures will almost always increase the proportion of elimination products.[1]
-
Solution: Run your reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or even lower, and only warm if necessary. Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography (LC).
-
-
Choose the Right Solvent:
-
Problem: Protic solvents (e.g., ethanol, water) can stabilize the carbocation intermediate in SN1/E1 pathways, leading to a mix of products.
-
Solution: For SN2 reactions at the primary carbon, use a polar aprotic solvent like DMF, DMSO, or acetone. These solvents solvate the cation but not the anionic nucleophile, increasing its nucleophilicity.
-
Data Summary: Optimizing Conditions for Substitution
| Parameter | To Favor Substitution (SN2 at C1) | To Favor Elimination (E1/E2 at C3) | Rationale |
| Nucleophile/Base | High concentration of a good, non-bulky nucleophile (e.g., I⁻, CN⁻, N₃⁻) | Strong, bulky, non-nucleophilic base (e.g., t-BuOK) | Good nucleophiles favor SN2 attack, while strong/bulky bases preferentially abstract a proton for E2.[1] |
| Temperature | Low (e.g., 0 °C to room temp) | High (e.g., reflux) | Higher temperatures provide the energy to overcome the higher activation barrier of elimination. |
| Solvent | Polar Aprotic (DMF, DMSO, Acetone) | Varies: Protic for E1 (stabilizes carbocation); Polar Aprotic for E2 | Polar aprotic solvents enhance the strength of the nucleophile for SN2. |
| Substrate Conc. | Standard Concentration | High Dilution (for intramolecular elimination, if applicable) | High dilution can favor intramolecular processes over intermolecular ones. |
Q3: I am struggling to form a Grignard reagent. The reaction won't initiate, or I get a low yield of my desired product after quenching.
A3: Navigating the Challenges of Di-Grignard Formation
Forming a Grignard reagent with a dihalide is notoriously difficult.[4] With this compound, you face several potential pitfalls:
-
Intramolecular Wurtz Coupling: Once the Grignard is formed at one end, the carbanionic carbon can attack the other carbon-bromine bond intramolecularly, leading to cyclobutane derivatives.
-
Magnesium Passivation: The magnesium surface is often coated with a layer of magnesium oxide, which prevents the reaction from starting.[5]
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water or other protic sources.[5][6][7]
Troubleshooting Protocol for Grignard Formation:
-
Glassware and Reagent Preparation:
-
Ensure all glassware is rigorously dried in an oven (e.g., overnight at 120 °C) and assembled hot under a stream of dry nitrogen or argon.
-
Use freshly distilled, anhydrous ether or THF. Anhydrous solvents from a bottle should be verified.
-
Use high-quality magnesium turnings.
-
-
Magnesium Activation:
-
Mechanical: Gently crush the magnesium turnings with a glass rod in the reaction flask (under inert gas) to expose a fresh surface.
-
Chemical: Add a small crystal of iodine (I₂). The iodine will react with the magnesium surface, cleaning it and creating some reactive MgI₂. A small amount of 1,2-dibromoethane can also be used as an initiator.
-
-
Reaction Initiation and Execution:
-
Add a small portion of your this compound solution to the activated magnesium.
-
Look for signs of reaction: gentle bubbling, cloudiness, or a slight exotherm.
-
If the reaction does not start, gently warm the flask with a heat gun. Once initiated, the reaction should be self-sustaining.
-
Once initiated, add the rest of the dibromide solution dropwise at a rate that maintains a gentle reflux. Adding it too quickly can lead to side reactions like Wurtz coupling.
-
Caption: Recommended workflow for successful Grignard reagent initiation.
Q4: I am attempting a cyclization reaction to form a cyclopropane ring, but the yield is poor. What is the likely mechanism and how can I optimize it?
A4: Intramolecular Cyclization via Double Elimination/Rearrangement
While direct intramolecular SN2 to form a three-membered ring from a 1,3-dihalide is difficult, a common reaction for related substrates is the Favorskii rearrangement, which proceeds through a cyclopropanone intermediate from an α-halo ketone.[8][9][10] If your reaction involves converting the this compound into a related α-haloketone and then treating it with a base, low yields could be due to several factors in this delicate rearrangement.
Alternatively, an intramolecular Wurtz-type coupling can be used to form cyclopropanes from 1,3-dihalides using an active metal like zinc or sodium.[11]
Protocol for Optimizing Intramolecular Cyclization (Wurtz-type):
-
Choice of Metal: Zinc (e.g., Zn-Cu couple) is often superior to sodium for this type of cyclization as it is less reactive and can lead to fewer side products.[11]
-
High-Dilution Conditions: The key to favoring intramolecular cyclization over intermolecular polymerization is to use high-dilution conditions. This ensures that a reactive molecule is more likely to find its other reactive end than it is to find another molecule.
-
Technique: Use a syringe pump to add your solution of this compound to a large volume of solvent containing the activated metal over a long period (e.g., 8-12 hours).
-
-
Solvent Choice: A non-reactive, anhydrous solvent is crucial. Anhydrous THF or a mixture of ether and toluene is often effective.
-
Temperature Control: These reactions can be exothermic. Maintain a consistent temperature (often gentle reflux) to ensure a steady reaction rate without promoting decomposition or side reactions.
By carefully controlling the concentration and reaction conditions, you can significantly improve the yield of the desired cyclized product over unwanted polymeric material.
References
-
NROChemistry. Favorskii Rearrangement. [Link]
-
Wikipedia. Favorskii rearrangement. [Link]
-
ResearchGate. The Favorskiĭ Rearrangement of Haloketones. [Link]
-
Purechemistry. Favorskii rearrangement reaction, mechanism and affecting factors. [Link]
-
University of Toronto. Formation and reaction of a Grignard reagent. [Link]
-
University of California, Irvine. Grignard Reaction. [Link]
-
ResearchGate. The formation of 1,3‐di‐Grignard reagents from small‐ring 1,3‐dibromides. [Link]
-
Course Hero. Synthesis of 1-bromo-3-methylbutane. [Link]
-
YouTube. Using 1- bromo -3- methylbutane (A) and any other one or two carbon compounds, if needed, synth.... [Link]
-
Accounts of Chemical Research. Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. [Link]
-
Wikipedia. Cyclopropanation. [Link]
-
University of Missouri–St. Louis. Grignard Reaction. [Link]
-
Study.com. What can be catalyzed with Br2 and result in 1,2 dibromo 3-methylbutane?. [Link]
-
LibreTexts Chemistry. Elimination Reactions. [Link]
-
Southern Illinois University Edwardsville. Elimination Reactions. [Link]
-
Synlett. DBU-Promoted Elimination Reactions of Vicinal Dibromoalkanes Mediated by Adjacent O-Functional Groups, and Applications. [Link]
-
Studocu. Elimination Reaction. [Link]
-
Carroll College. Determined Mechanism for the Formation of 2-bromo-3-methylbutane. [Link]
Sources
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- 2. siue.edu [siue.edu]
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- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 9. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Cyclopropanation - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 1,3-Dibromo-3-methylbutane
This guide is intended for researchers, scientists, and professionals in drug development who are working with reactions involving 1,3-dibromo-3-methylbutane. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges in purifying this compound, ensuring the integrity of your subsequent experimental steps.
Introduction: The Challenge of Purity in Alkyl Halide Synthesis
This compound is a valuable reagent in organic synthesis. Its preparation, typically through the hydrobromination of an unsaturated alcohol like 3-methyl-2-buten-1-ol or 3-methyl-3-buten-1-ol with hydrobromic acid, often in the presence of a strong acid catalyst like sulfuric acid, is a classic example of electrophilic addition and substitution. However, the very reactivity that makes these precursors useful also opens the door to a variety of side reactions. The presence of acidic catalysts, carbocation intermediates, and multiple reactive sites can lead to a crude product contaminated with unreacted starting materials, isomeric byproducts, and elimination products.
This guide will walk you through the identification and removal of these common impurities, grounded in the mechanistic principles of the reactions involved.
Frequently Asked Questions (FAQs)
Q1: My crude product is acidic and has a sharp, irritating odor. What is the likely cause and the first purification step I should take?
A1: An acidic crude product is almost always due to residual hydrobromic acid (HBr) and, if used, sulfuric acid (H₂SO₄) from the synthesis. These are strong acids and must be removed to prevent degradation of your product and interference with subsequent reactions. The first and most critical purification step is a liquid-liquid extraction (aqueous work-up). This involves dissolving your crude product in a water-immiscible organic solvent (like diethyl ether or dichloromethane) and washing it sequentially with a mild base, followed by water.
Q2: I've performed an aqueous work-up, but my NMR spectrum still shows unexpected peaks. What are the most probable organic impurities?
A2: After removing acidic residues, the most common organic impurities are:
-
Unreacted Starting Alcohol: (e.g., 3-methyl-2-buten-1-ol).
-
Isomeric Dibromides: Formed through carbocation rearrangements.
-
Alkene/Diene Byproducts: Resulting from elimination reactions (dehydration of the alcohol or dehydrobromination of the product).
-
Ether Byproducts: Symmetrical ethers can form from the starting alcohol in the presence of strong acid.
Q3: Is distillation or column chromatography better for final purification?
A3: The choice depends on the nature of the remaining impurities.
-
Vacuum Distillation is highly effective if your main impurities are the starting alcohol or other components with significantly different boiling points from your desired product. Given the relatively high boiling point of this compound (approximately 181.6°C at 760 mmHg), vacuum distillation is strongly recommended to prevent thermal decomposition.[1]
-
Flash Column Chromatography is preferred for separating isomeric byproducts, which often have very similar boiling points, making distillation impractical.
Q4: My product seems to degrade over time, even after purification. How can I improve its stability?
A4: Alkyl halides can be susceptible to degradation, often through elimination reactions catalyzed by residual acid or light. Ensure your product is thoroughly neutralized and dried. Storing it in a dark bottle, under an inert atmosphere (like nitrogen or argon), and at a low temperature (refrigerated) will significantly enhance its shelf-life.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section provides a systematic approach to identifying and eliminating specific impurities.
Problem 1: Presence of Acidic Impurities (HBr, H₂SO₄)
-
Identification:
-
The crude product will have a low pH (test with wet litmus paper).
-
A sharp, acrid smell of HBr is often noticeable.
-
These impurities can cause charring or darkening of the product upon heating.
-
-
Underlying Cause: Excess reagents from the synthesis. Sulfuric acid is a non-volatile catalyst, and HBr can be present in excess to drive the reaction to completion.
-
Removal Protocol: Aqueous Work-up
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, dichloromethane) in a separatory funnel. Use approximately 2-3 volumes of solvent for every volume of crude product.
-
Neutralization Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2] Stopper the funnel and invert gently, venting frequently to release the CO₂ gas that evolves. Shake until no more gas is produced. This step neutralizes the strong acids.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Water Wash: Wash the organic layer with an equal volume of water to remove any remaining bicarbonate salts. Separate the layers.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove the bulk of the dissolved water in the organic layer.
-
Drying: Transfer the organic layer to a clean flask and dry over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).[3]
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Problem 2: Contamination with Unreacted Starting Alcohol
-
Identification (Spectroscopic):
-
¹H NMR: A broad singlet corresponding to the hydroxyl (-OH) proton. Characteristic peaks for the vinyl and methyl groups of the starting material (e.g., for 3-methyl-2-buten-1-ol, expect peaks around 1.7, 4.1, and 5.4 ppm).
-
IR: A broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretch.
-
-
Underlying Cause: Incomplete reaction. This can be due to insufficient reaction time, inadequate temperature, or a non-stoichiometric amount of HBr.
-
Removal Protocol: Optimized Work-up and Distillation
-
Acid Wash (Optional but effective): A wash with cold, concentrated sulfuric acid can remove unreacted alcohols and ethers.[3][4] This should be done cautiously as it is a highly exothermic process.
-
Vacuum Distillation: The alcohol will likely have a lower boiling point than the dibrominated product. Careful fractional distillation under vacuum can effectively separate the two.
-
| Compound | Boiling Point (°C at 760 mmHg) | Notes |
| 3-methyl-2-buten-1-ol | ~140 | Precursor |
| This compound | ~181.6 [1] | Product |
A significant difference in boiling points allows for effective separation via fractional distillation.
Problem 3: Presence of Isomeric and Elimination Byproducts
-
Identification (Spectroscopic & Chromatographic):
-
GC-MS: This is the most powerful tool for identifying a mixture of isomers and byproducts. The mass spectra will show multiple components with the same molecular weight (for isomers) or different molecular weights corresponding to elimination products (loss of HBr).[5]
-
¹H NMR: A complex spectrum with overlapping signals in the alkyl and vinyl regions, making it difficult to interpret without pure standards.
-
-
Underlying Cause & Mechanism: The hydrobromination of allylic systems often proceeds via carbocation intermediates. In the case of synthesizing this compound, a key intermediate is a tertiary carbocation. This carbocation can be attacked by a bromide ion, but it can also undergo rearrangement or elimination before trapping.
-
Carbocation Rearrangement: A hydride or methyl shift can lead to a different, potentially more stable, carbocation, which is then attacked by bromide, resulting in an isomeric product.
-
Elimination (E1): The carbocation intermediate can lose a proton to form a conjugated diene. This is a common side reaction, especially at higher temperatures.[6]
-
-
Visualizing the Impurity Pathways
Potential reaction pathways leading to impurities. -
Removal Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase (Eluent): A non-polar solvent system is required. Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding a small amount of a slightly more polar solvent like dichloromethane or ethyl acetate. The less polar alkene/diene impurities will elute first, followed by the dibrominated products.
-
Monitoring: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system and to track the separation during the column run.
-
Summary Workflow for Purification
The following diagram outlines a comprehensive workflow for the purification of this compound.
References
-
Chemistry LibreTexts. (2023). Synthesis of Alkyl Halides from Alcohols. [Link]
- Google Patents. (n.d.).
-
Kamm, O., & Marvel, C. S. (1921). Alkyl and alkylene bromides. Organic Syntheses, 1, 25. [Link]
-
Sciencemadness.org. (2011). Synthesis of n-alkyl bromides from corresponding alcohols. [Link]
-
ResearchGate. (2016). How to remove traces of acidic impurity or water?[Link]
-
Varsity Tutors. (n.d.). Help with Alkane Synthesis. [Link]
-
Organic Chemistry: How to... (2022). Approach to Synthesis Problems. [Link]
-
Gavin Publishers. (2018). International Journal of Chromatography and Separation Techniques. [Link]
-
PubChem. (n.d.). 1,3-Dibromo-3-methylbutan-2-one. [Link]
-
Reddit. (2018). Synthesis of 1-bromo-3-methylbutane from 2-bromo-3-methylbutane. [Link]
-
Master Organic Chemistry. (2013). Synthesis (2) - Reactions of Alkanes. [Link]
-
ResearchGate. (2009). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. [Link]
-
ResearchGate. (n.d.). The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. [Link]
-
Scribd. (n.d.). Bromination of Alkanes Explained. [Link]
-
ResearchGate. (n.d.). LAB purification setup with vacuum distillation process. [Link]
-
YouTube. (2022). Using 1- bromo -3- methylbutane (A) and any other one or two carbon compounds, if needed, synth...[Link]
-
Study.com. (n.d.). What can be catalyzed with Br2 and result in 1,2 dibromo 3-methylbutane?[Link]
-
Chemistry LibreTexts. (2023). Halogenation of Alkanes. [Link]
-
NIST. (n.d.). Butane, 1,3-dibromo-3-methyl-. [Link]
-
NIST. (n.d.). Butane, 1,3-dibromo-3-methyl- Mass Spectrum. [Link]
-
McDaniel, C. (2016). Synthesis of 1-bromo-3-methylbutane. [Link]
-
Carroll College. (n.d.). Determined Mechanism for the Formation of 2-bromo-3-methylbutane. [Link]
-
LookChem. (n.d.). This compound. [Link]
-
Chemistry Stack Exchange. (2023). Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. [Link]
- Google Patents. (n.d.). EP2786979A1 - Method for purifying 1,3-butadiene.
-
Master Organic Chemistry. (n.d.). Addition of HBr to Alkenes. [Link]
-
Pearson+. (2024). When 3-methyl-1-butene reacts with HBr, two alkyl halides are formed...[Link]
-
Chemistry LibreTexts. (2020). 10.8: Anti-Markovnikov additions to alkenes and alkynes. [Link]
-
Master Organic Chemistry. (n.d.). Hydroboration of Alkenes. [Link]
-
ResearchGate. (2014). Studies on purification of 1,3-propanediol by molecular distillation. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Approach to Synthesis Problems – Organic Chemistry: How to…. [shimizu-uofsc.net]
Effect of solvent on the reactivity of 1,3-Dibromo-3-methylbutane
Here is a detailed technical support guide on the effect of solvent on the reactivity of 1,3-Dibromo-3-methylbutane.
Welcome to the technical support guide for experiments involving this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent effects on the reaction pathways of this versatile substrate. The following question-and-answer guide provides in-depth, field-proven insights to help you troubleshoot experiments and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary competing reaction pathways for this compound?
This compound possesses two distinct electrophilic centers: a primary (1°) carbon and a tertiary (3°) carbon, both bonded to bromine atoms. This structure allows for a competition primarily between SN1, SN2, E1, and E2 reaction mechanisms.
-
At the Tertiary Center (C3): This carbon is sterically hindered. Direct backside attack by a nucleophile is difficult, making the SN2 pathway highly unfavorable. Reactions at this site are dominated by mechanisms that involve the formation of a stable tertiary carbocation intermediate (SN1 and E1).
-
At the Primary Center (C1): This carbon is unhindered and is susceptible to SN2 reactions with strong nucleophiles. However, the C-Br bond at the tertiary center is weaker and more likely to ionize, especially in polar solvents, making reactions at the tertiary center kinetically more favorable under many conditions.
The choice of solvent is the most critical factor in directing the reaction toward a specific pathway.
Q2: I'm observing a mixture of substitution and elimination products. How do polar protic solvents influence this?
This is a common and expected outcome in polar protic solvents (e.g., water, ethanol, methanol, acetic acid). These solvents strongly favor SN1 and E1 pathways, which proceed through a common carbocation intermediate.
Causality Explained:
-
Carbocation Formation: Polar protic solvents excel at stabilizing charged species.[1][2] They solvate the leaving group (bromide anion) and the incipient tertiary carbocation through hydrogen bonding and dipole-dipole interactions.[3][4] This stabilization lowers the activation energy for the rate-determining step—the ionization of the tertiary C-Br bond—facilitating the formation of a planar tertiary carbocation.
-
Competition at the Carbocation: Once the carbocation is formed, it is a potent electrophile and can react in two ways:
-
SN1 Path: The solvent molecule (which is typically a weak nucleophile) can attack the carbocation, leading to a substitution product. For example, using ethanol as a solvent would yield 3-bromo-3-methyl-1-ethoxybutane.
-
E1 Path: A solvent molecule can act as a weak base, abstracting a proton from a carbon adjacent to the carbocation (a β-proton).[5][6] This results in the formation of an alkene, an elimination product.
-
Because these pathways share the same rate-determining step, they almost always compete. To favor elimination (E1) over substitution (SN1), you can increase the reaction temperature.[7]
Caption: Competing SN1 and E1 pathways via a common carbocation.
Q3: How can I achieve selective substitution at the primary carbon? What is the role of polar aprotic solvents?
To target the primary carbon, you must create conditions that favor the SN2 mechanism while suppressing the SN1/E1 pathways that dominate at the tertiary center. This is achieved by using a strong, preferably non-basic nucleophile in a polar aprotic solvent (e.g., acetone, DMSO, DMF).[3][8][9]
Causality Explained:
-
Suppressing Carbocation Formation: Polar aprotic solvents have dipoles that can solvate cations, but they lack the ability to form hydrogen bonds, making them poor solvators for anions (the nucleophile and the leaving group).[4][10] This environment destabilizes the transition state leading to a carbocation, thus inhibiting the SN1 and E1 pathways.
-
Enhancing Nucleophilicity: By not strongly solvating the anionic nucleophile, polar aprotic solvents leave it "naked" and highly reactive.[11] This enhanced nucleophilicity is crucial for the bimolecular SN2 mechanism, where the nucleophile's strength directly impacts the reaction rate.
-
Targeting the Least Hindered Site: The SN2 reaction is highly sensitive to steric hindrance. The strong nucleophile will preferentially attack the sterically accessible primary carbon in a single, concerted step, displacing the bromide ion. The tertiary carbon is too crowded for this backside attack to occur.
A classic example is the Finkelstein reaction, using sodium iodide (NaI) in acetone. The iodide ion is an excellent nucleophile, and the resulting sodium bromide (NaBr) is insoluble in acetone, driving the equilibrium toward the product.
Caption: SN2 pathway at the primary carbon in a polar aprotic solvent.
Q4: Troubleshooting - My yield is low and I'm getting a complex mixture of elimination products. How can I favor a specific elimination product?
If your goal is elimination, the key is to use a strong base. The choice between E1 and E2 mechanisms, and the resulting product distribution, depends on the base's strength and steric bulk, as well as the solvent.
-
For E1 (as discussed in Q2): Use a weak base (like the solvent itself, e.g., ethanol) and heat. This will likely still produce SN1 products.[12] The regioselectivity will follow Zaitsev's rule, favoring the formation of the more substituted (more stable) alkene.
-
For E2: Use a high concentration of a strong, non-nucleophilic base. The E2 reaction is a concerted, one-step process favored by strong bases.[6]
-
To achieve the Zaitsev product (more substituted alkene): Use a strong, but sterically small base like sodium ethoxide (NaOEt) or sodium hydroxide (NaOH) in ethanol.
-
To achieve the Hofmann product (less substituted alkene): Use a strong, sterically bulky base like potassium tert-butoxide (KOtBu). The large size of the base makes it difficult to access the more hindered β-protons, so it preferentially abstracts a proton from the less sterically hindered position.
-
For this compound, an E2 reaction promoted by a strong base would likely lead to dehydrohalogenation at the tertiary center.
Experimental Protocols & Data
Protocol 1: Solvolysis in Aqueous Ethanol (Favoring SN1/E1)
This protocol illustrates the reaction in a polar protic medium where the solvent acts as both the nucleophile and the base.
Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 50 mL of a 50:50 (v/v) ethanol/water solution.
-
Initiation: Add 5.0 g of this compound to the solvent mixture.
-
Reaction Conditions: Heat the mixture to a gentle reflux (approx. 80-85 °C) and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of deionized water and extract with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation or column chromatography.
Expected Products: A mixture of substitution (SN1) and elimination (E1) products.
| Solvent System | Mechanism | Major Products | Minor Products |
| 50% Aqueous Ethanol | SN1 / E1 | 3-Bromo-3-methyl-1-butanol, 1-Bromo-3-methyl-2-butene | 3-Bromo-3-methyl-1-ethoxybutane |
Protocol 2: Nucleophilic Substitution in Acetone (Favoring SN2)
This protocol demonstrates a selective SN2 reaction at the primary carbon using a strong nucleophile in a polar aprotic solvent.
Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 3.5 g of sodium iodide (NaI) in 25 mL of anhydrous acetone.
-
Initiation: Add 4.0 g of this compound to the solution. A white precipitate of sodium bromide (NaBr) should begin to form.
-
Reaction Conditions: Stir the mixture at room temperature for 24 hours. The reaction can be gently heated (40-50 °C) to increase the rate if necessary. Monitor by TLC.
-
Workup: Filter the reaction mixture to remove the precipitated NaBr. Wash the solid with a small amount of acetone.
-
Purification: Evaporate the acetone from the filtrate under reduced pressure. The remaining residue can be dissolved in diethyl ether, washed with a dilute sodium thiosulfate solution (to remove any excess iodine) and then water, dried over anhydrous MgSO₄, and concentrated to yield the product.
Expected Product: Selective substitution at the primary carbon.
| Solvent System | Mechanism | Major Product | Minor Products |
| NaI in Acetone | SN2 | 1-Iodo-3-bromo-3-methylbutane | Minimal to none |
Decision-Making Workflow
Use the following flowchart to select the appropriate conditions for your desired reaction outcome with this compound.
Caption: Workflow for selecting reaction conditions.
References
-
Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?[Link]
-
Chemistry LibreTexts. (2020). 7.18: Comparison of E1 and E2 Reactions. [Link]
-
KPU Pressbooks. (n.d.). 8.3 E1/E2 Summary – Organic Chemistry I. [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
Khan Academy Organic Chemistry. (2012). SN1 vs SN2: solvent effects. YouTube. [Link]
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]
-
Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects. [Link]
-
Chemistry Stack Exchange. (2020). Nucleophilic substitution in polar protic/aprotic solvents. [Link]
-
Homework.Study.com. (n.d.). What set of reaction conditions would favor an S_N2 reaction on 2-bromo-3-methylbutane?[Link]
-
Master Organic Chemistry. (2012). E1 vs E2: Comparing the E1 and E2 Reactions. [Link]
-
Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. [Link]
-
SlidePlayer. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17. [Link]
-
Pearson. (2024). The solvolysis of 2-bromo-3-methylbutane potentially can give several products. [Link]
-
Unknown Source. (n.d.). Elimination Reactions. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 1,3-Dibromo-3-methylbutane
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel and existing molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing unparalleled insight into the molecular framework of organic compounds. This guide offers an in-depth analysis of 1,3-dibromo-3-methylbutane, presenting a comprehensive examination of its ¹H and ¹³C NMR spectra. We will explore the theoretical underpinnings of the expected spectral data, provide a detailed experimental protocol for data acquisition, and compare the results with potential isomeric impurities, thereby offering a robust framework for researchers, scientists, and drug development professionals.
Molecular Structure and Predicted NMR Signatures
This compound (C₅H₁₀Br₂) possesses a straightforward acyclic structure, yet its NMR spectra provide a rich tapestry of information.[1][2][3] Understanding the inherent symmetry and the electronic environment of each nucleus is the first step in predicting the resulting NMR spectrum.
The structure features four distinct sets of protons and four unique carbon environments, which should theoretically give rise to four signals in both the ¹H and ¹³C NMR spectra, respectively.
-
¹H NMR Prediction: The two methyl groups attached to the tertiary carbon (C3) are chemically equivalent due to free rotation around the C2-C3 bond. The methylene protons at C2 and C1 are diastereotopic and will each produce a distinct signal. The bromine atoms exert a strong deshielding effect, shifting the signals of nearby protons downfield.
-
¹³C NMR Prediction: Similarly, the two methyl carbons at C3 are equivalent. The remaining carbons (C1, C2, and C3) are in unique chemical environments and will resonate at different chemical shifts. The carbons directly bonded to bromine (C1 and C3) will be significantly shifted downfield.
dot graph "this compound" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];
} caption: "Molecular structure of this compound"
Experimental Protocol: Acquiring High-Quality NMR Data
The integrity of any spectral analysis hinges on the quality of the acquired data. The following protocol outlines a robust methodology for obtaining ¹H and ¹³C NMR spectra of this compound.
2.1. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for this non-polar analyte. It is crucial to use a high-purity solvent to avoid extraneous signals. The choice of solvent can influence chemical shifts due to solvent-solute interactions.[4][5][6]
-
Concentration: Prepare a solution of approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃. This concentration ensures a good signal-to-noise ratio without causing significant line broadening.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2.2. NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer:
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 8 | 1024 |
| Receiver Gain | Optimized | Optimized |
| Acquisition Time | ~4 s | ~1 s |
| Relaxation Delay | 2 s | 2 s |
| Spectral Width | 20 ppm | 240 ppm |
Justification for Parameter Choices:
-
A 30° pulse angle is used for both nuclei to allow for a shorter relaxation delay, thus reducing the total experiment time without significantly compromising signal intensity.
-
A greater number of scans are required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.
-
The relaxation delay of 2 seconds is sufficient for the relaxation of all protons and carbons in this small molecule, ensuring accurate integration in the ¹H spectrum and preventing signal saturation in the ¹³C spectrum.
dot digraph "NMR_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Experimental workflow for NMR analysis."
Data Analysis and Interpretation
3.1. Predicted ¹H NMR Spectrum
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (C4, C5) | 1.8 - 2.0 | Singlet | 6H |
| -CH₂- (C2) | 2.4 - 2.6 | Triplet | 2H |
| -CH₂Br (C1) | 3.5 - 3.7 | Triplet | 2H |
The singlet for the six equivalent methyl protons is expected due to the absence of adjacent protons. The methylene protons at C2 will be split into a triplet by the two adjacent protons on C1. Similarly, the methylene protons at C1 will be split into a triplet by the two adjacent protons on C2.
3.2. Predicted ¹³C NMR Spectrum
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (C4, C5) | 25 - 35 |
| -CH₂- (C2) | 45 - 55 |
| -CH₂Br (C1) | 30 - 40 |
| -C(Br)- (C3) | 60 - 70 |
The chemical shifts are predicted based on standard additive models and the known effects of bromine substitution.[7][8][9] The quaternary carbon (C3) and the primary carbon (C1) bearing bromine atoms are expected to be the most downfield signals.
Comparison with Isomeric Alternatives
In synthetic procedures, the formation of isomeric byproducts is a common challenge. A thorough NMR analysis is critical to confirm the purity of the desired product. The primary isomers of concern for this compound are 1,2-dibromo-3-methylbutane and 2,3-dibromo-2-methylbutane.
4.1. NMR Data for Potential Isomers
| Isomer | Key Differentiating ¹H NMR Features | Key Differentiating ¹³C NMR Features |
| 1,2-Dibromo-3-methylbutane | A complex multiplet for the -CH(Br)- proton. A doublet for the methyl groups. | A signal for a secondary carbon bearing a bromine. |
| 2,3-Dibromo-2-methylbutane | A singlet for the six equivalent methyl protons. A downfield singlet for the methyl group on the other bromine-bearing carbon. | Two distinct signals for quaternary carbons attached to bromine. |
The presence of signals corresponding to these isomers in the ¹H or ¹³C NMR spectra would indicate an impure sample. For instance, the ¹H NMR spectrum of 2,3-dibromo-2,3-dimethylbutane, a related compound, shows a single peak for all twelve equivalent protons, highlighting how symmetry simplifies a spectrum.[10]
Conclusion
This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By combining theoretical predictions with a robust experimental protocol and a comparative analysis of potential isomers, researchers can confidently ascertain the structure and purity of their synthesized material. The detailed explanation of experimental choices and the logical flow of analysis are designed to empower scientists in their daily research endeavors, ensuring the integrity and reliability of their findings. The principles outlined herein are broadly applicable to the structural elucidation of a wide range of organic molecules, underscoring the enduring power of NMR spectroscopy in modern chemical and pharmaceutical sciences.
References
-
National Institute of Standards and Technology. Butane, 1,3-dibromo-3-methyl-. NIST Chemistry WebBook. [Link]
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Reddit. How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. [Link]
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Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]
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J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. [Link]
-
Royal Society of Chemistry. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Semantic Scholar. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. [Link]
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Stenutz. This compound. [Link]
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Modgraph. 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. [Link]
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Deconstructing Fragmentation: A Comparative Guide to the Mass Spectra of Brominated Butanes
In the landscape of structural elucidation, mass spectrometry stands as a cornerstone technique, offering profound insights into the molecular architecture of organic compounds. For researchers and professionals in drug development and chemical synthesis, a nuanced understanding of fragmentation patterns is not merely academic—it is a critical tool for identifying impurities, verifying structures, and ensuring the integrity of synthesized molecules.
This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1,3-dibromo-3-methylbutane. We will dissect the intricate cascade of bond cleavages that give rise to its characteristic mass spectrum. Furthermore, we will draw a comparative analysis with its structural isomer, 2,3-dibromo-2-methylbutane, to highlight how subtle shifts in atomic arrangement can dramatically alter fragmentation pathways and, consequently, the resulting mass spectrum. This guide is designed to equip researchers with the expertise to interpret such spectra with confidence and precision.
The Subject of Our Investigation: this compound
This compound (C₅H₁₀Br₂) is a halogenated alkane with a molecular weight of approximately 230 g/mol .[1] Its structure, featuring a quaternary carbon bonded to a bromine atom and a primary bromine atom, presents a fascinating case for fragmentation analysis. The presence of two bromine atoms, with their characteristic isotopic distribution (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio), adds another layer of complexity and diagnostic power to its mass spectrum.[2]
The Fragmentation Fingerprint: Decoding the Mass Spectrum of this compound
Upon entering the mass spectrometer and undergoing electron ionization, this compound forms a molecular ion ([M]⁺˙). Due to the high energy of this process, the molecular ion is often unstable and undergoes a series of fragmentation reactions to produce a unique pattern of fragment ions.[3] While the direct digitized mass spectrum for this compound is not publicly downloadable due to licensing restrictions, an analysis of the available spectral image from the National Institute of Standards and Technology (NIST) database allows for a detailed interpretation.[4]
The key to deciphering the fragmentation pattern lies in understanding the relative stability of the resulting carbocations and radicals.[5] The fragmentation of this compound is largely dictated by the cleavage of carbon-carbon and carbon-bromine bonds, driven by the formation of the most stable possible cationic species.
Proposed Fragmentation Pathways
The major fragmentation pathways for this compound are visualized in the diagram below, followed by a detailed explanation of the formation of key fragments.
Caption: Proposed EI fragmentation pathway of this compound.
Key Fragment Analysis:
-
Molecular Ion ([M]⁺˙, m/z 228, 230, 232): The molecular ion peak cluster is expected to be of low abundance due to the facile fragmentation of the molecule. The characteristic isotopic pattern of two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio) would confirm the presence of both halogens.
-
Loss of a Bromine Radical (m/z 149, 151): Cleavage of the C-Br bond is a very common fragmentation pathway for alkyl halides.[6] In this compound, cleavage of the tertiary C-Br bond is particularly favorable as it leads to the formation of a relatively stable tertiary carbocation. This fragment, [C₅H₁₀Br]⁺, will still exhibit the isotopic signature of one bromine atom (a 1:1 ratio for the M and M+2 peaks).
-
Loss of a Methyl Radical (m/z 213, 215, 217): Alpha-cleavage, the breaking of a C-C bond adjacent to the atom with the initial radical cation, is another significant fragmentation route.[7] Loss of a methyl group from the molecular ion would lead to a fragment that still contains both bromine atoms.
-
Formation of [C₅H₉]⁺ (m/z 69): This fragment likely arises from the [C₅H₁₀Br]⁺ ion (m/z 149, 151) via the loss of a molecule of hydrogen bromide (HBr). This is a common secondary fragmentation for alkyl halides.
-
Formation of [C₄H₉]⁺ (m/z 57): This prominent peak, often the base peak in branched alkanes, corresponds to the stable tertiary butyl cation. It can be formed from the [C₅H₁₀Br]⁺ ion through the loss of a CH₂Br radical.
-
Formation of [C₃H₅]⁺ (m/z 41): This fragment, corresponding to the allyl cation, is a common and stable carbocation observed in mass spectrometry. It can be formed through various rearrangement and cleavage pathways.
A Tale of Two Isomers: this compound vs. 2,3-Dibromo-2-methylbutane
To truly appreciate the diagnostic power of mass spectrometry, it is instructive to compare the fragmentation pattern of this compound with that of a structural isomer, such as 2,3-dibromo-2-methylbutane.
Structure of 2,3-Dibromo-2-methylbutane: This isomer features a tertiary bromine atom and a secondary bromine atom on adjacent carbons.
Predicted Fragmentation of 2,3-Dibromo-2-methylbutane:
The fragmentation of 2,3-dibromo-2-methylbutane would also be dominated by the loss of a bromine radical. However, the initial cleavage would likely favor the loss of the tertiary bromine to form a tertiary carbocation. A key difference would be the high propensity for α-cleavage, leading to the loss of a methyl radical to form a stable cation where the charge is stabilized by the adjacent bromine atom. A significant peak corresponding to the loss of both bromine atoms and a methyl group could also be expected.
The mass spectrum of 2,3-dibromo-2-methylbutane is available on the NIST WebBook, allowing for a direct comparison.
Comparative Data Summary
| m/z | Proposed Fragment Ion (this compound) | Proposed Fragment Ion (2,3-Dibromo-2-methylbutane) | Expected Relative Intensity |
| 228, 230, 232 | [C₅H₁₀Br₂]⁺˙ (Molecular Ion) | [C₅H₁₀Br₂]⁺˙ (Molecular Ion) | Low for both |
| 149, 151 | [C₅H₁₀Br]⁺ (Loss of Br) | [C₅H₁₀Br]⁺ (Loss of Br) | High for both |
| 69 | [C₅H₉]⁺ | [C₅H₉]⁺ | Moderate to High |
| 57 | [C₄H₉]⁺ (tert-butyl cation) | Less prominent | High for 1,3-isomer |
| 41 | [C₃H₅]⁺ (allyl cation) | [C₃H₅]⁺ (allyl cation) | Moderate for both |
This comparative analysis demonstrates that while some fragments may be common to both isomers, the relative intensities of key fragment ions, particularly those resulting from the initial, most favorable cleavages, can serve as a powerful tool for differentiation.
Experimental Protocol for Acquiring a Mass Spectrum
For researchers wishing to replicate or acquire similar data, the following provides a standard operating procedure for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
1. Sample Preparation:
-
Prepare a dilute solution of the analyte (e.g., this compound) in a volatile, high-purity solvent such as dichloromethane or hexane. A concentration of approximately 100 µg/mL is a good starting point.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector: Split/splitless injector, operated in split mode with a ratio of 50:1 to avoid overloading the column.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: Scan from m/z 35 to 350.
-
Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector).
3. Data Acquisition and Analysis:
-
Acquire the data using the instrument's controlling software.
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum for the identified peak.
-
Analyze the fragmentation pattern and compare it with reference spectra from databases such as the NIST Mass Spectral Library.
Workflow Visualization
Caption: Standard workflow for GC-MS analysis.
Conclusion
The mass spectrum of this compound provides a rich tapestry of information that, when carefully unraveled, reveals the core structural features of the molecule. By understanding the fundamental principles of fragmentation—driven by the formation of stable carbocations—we can confidently assign structures to the major peaks in the spectrum. Furthermore, the comparative analysis with its isomer, 2,3-dibromo-2-methylbutane, underscores the sensitivity of mass spectrometry to subtle structural variations. For the discerning researcher, this level of detailed analysis is not just an exercise but a vital component of rigorous scientific investigation, ensuring the accuracy and reliability of their work.
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A Computational Chemist's Guide to Unraveling the Reaction Mechanisms of 1,3-Dibromo-3-methylbutane: A DFT Perspective
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for predicting product outcomes, optimizing reaction conditions, and designing novel synthetic pathways. 1,3-Dibromo-3-methylbutane presents a fascinating case study in competitive reaction pathways due to the presence of two distinct electrophilic centers: a primary and a tertiary alkyl bromide. This guide provides an in-depth comparison of the plausible reaction mechanisms of this substrate, grounded in the principles of physical organic chemistry and supported by insights from Density Functional Theory (DFT) studies on analogous systems. We will explore the intricate competition between substitution and elimination reactions at both centers, as well as the potential for intramolecular cyclization.
The Dichotomy of Reactivity in this compound
The structure of this compound, with a primary (C1) and a tertiary (C3) carbon-bromine bond, immediately suggests a complex reactivity profile. The tertiary center is sterically hindered and capable of forming a stable tertiary carbocation, predisposing it to unimolecular (SN1/E1) pathways.[1][2] Conversely, the primary center is sterically accessible, making it a candidate for bimolecular (SN2/E2) reactions.[3][4] The 1,3-disposition of the two bromine atoms also introduces the possibility of intramolecular reactions, a pathway that could lead to the formation of a cyclopropane ring.[5]
This guide will dissect the following potential mechanistic pathways, comparing their relative feasibilities based on established electronic and steric effects, and supported by computational data from related systems.
-
Pathway A: Unimolecular Reactivity at the Tertiary Center (SN1/E1)
-
Pathway B: Bimolecular Reactivity at the Primary Center (SN2/E2)
-
Pathway C: Intramolecular Substitution (Cyclization)
Visualizing the Competing Mechanistic Pathways
Caption: Competing reaction pathways for this compound.
Pathway A: Unimolecular Reactions (SN1/E1) at the Tertiary Center
Under solvolytic conditions or with weak bases/nucleophiles, the initial and rate-determining step is likely the dissociation of the tertiary bromide to form a relatively stable tertiary carbocation.[6][7] This common intermediate can then be trapped by a nucleophile (SN1) or undergo deprotonation to form an alkene (E1).
Causality behind this pathway: The stability of the tertiary carbocation, due to hyperconjugation with the surrounding methyl and alkyl groups, is the primary driving force for this pathway. DFT studies on tertiary alkyl halides consistently show a lower activation barrier for carbocation formation compared to the corresponding concerted SN2 reaction.[8]
Experimental Considerations: The ratio of SN1 to E1 products is sensitive to temperature and the nature of the solvent/nucleophile. Higher temperatures generally favor elimination over substitution.[1] The use of non-nucleophilic acids like H₂SO₄ can also promote the E1 pathway by preventing the SN1 reaction.[1]
| Reaction Type | Key Intermediate | Factors Favoring | Expected Products |
| SN1 | Tertiary Carbocation | Weakly basic, good nucleophile; Polar protic solvent | 3-Bromo-1-methoxy-3-methylbutane (in methanol) |
| E1 | Tertiary Carbocation | Weakly nucleophilic base; Higher temperatures | 1-Bromo-3-methylbut-2-ene, 3-Bromo-3-methylbut-1-ene |
Pathway B: Bimolecular Reactions (SN2/E2) at the Primary Center
In the presence of a strong, unhindered base/nucleophile, a concerted reaction at the primary carbon is expected. The choice between substitution (SN2) and elimination (E2) is a classic conundrum in organic chemistry.
-
SN2 Reaction: A strong nucleophile will attack the sterically accessible primary carbon, leading to the displacement of the bromide ion. DFT studies have shown that for primary alkyl halides, the SN2 pathway is generally favored over SN1/E1 due to the high energy of the primary carbocation.[3][4]
-
E2 Reaction: A strong, sterically hindered base will preferentially abstract a proton from the C2 carbon, leading to the concerted formation of a double bond and ejection of the primary bromide. The presence of substitution on the alkyl chain can influence the E2 barrier.[9]
Causality and Computational Insights: The balance between SN2 and E2 is delicate. DFT calculations on systems like F⁻ + C₂H₅Cl have shown that solvation plays a critical role. Strong solvation of the base can weaken its basicity and favor the SN2 pathway, while in the gas phase or with weaker solvation, the E2 pathway can be preferred.[10] The nature of the base is also crucial; bulkier bases favor E2 due to steric hindrance at the primary carbon.
| Reaction Type | Key Feature | Factors Favoring | Expected Products |
| SN2 | Concerted backside attack | Strong, unhindered nucleophile (e.g., I⁻, CN⁻) | 1-Substituted-3-bromo-3-methylbutane |
| E2 | Concerted anti-periplanar elimination | Strong, sterically hindered base (e.g., t-BuOK) | 3-Bromo-3-methylbut-1-ene |
Pathway C: Intramolecular Substitution and the Role of Neighboring Group Participation
The 1,3-relationship between the two bromine atoms opens the door to an intramolecular reaction. The primary carbon could be attacked by one of the lone pairs on the tertiary bromine, acting as an internal nucleophile. However, this would involve the formation of a strained four-membered ring, which is generally disfavored.
A more plausible intramolecular pathway involves the initial formation of the tertiary carbocation (as in Pathway A), followed by an intramolecular SN2 reaction where the primary C-Br bond's electrons attack the carbocation center. This would lead to the formation of a 1,1-dimethylcyclopropane derivative. The formation of cyclopropanes from 1,3-dihaloalkanes is a known, albeit often challenging, transformation.[5]
Computational Justification: While bromine is not a classic participating neighboring group in the same vein as sulfur or nitrogen,[11] DFT studies on the addition of bromine to alkenes have characterized the structure and stability of cyclic bromonium ions.[12][13] A DFT study on the intramolecular cyclization of the carbocation intermediate of this compound could elucidate the feasibility of this pathway by calculating the activation barrier for the ring-closing step.
Proposed DFT Study Protocol
To definitively compare these pathways, a comprehensive DFT study is required. The following protocol outlines a robust computational approach.
Caption: A typical DFT workflow for mechanistic studies.
Step-by-Step Methodology:
-
Model System Setup: Define the reactants, including this compound and the chosen nucleophile/base (e.g., OH⁻, OCH₃⁻, or a solvent molecule like H₂O).
-
Geometry Optimization: Optimize the geometries of all reactants, intermediates, transition states, and products using a suitable DFT functional and basis set, such as B3LYP-D3/def2-TZVP. The D3 dispersion correction is important for accurately capturing non-covalent interactions.
-
Frequency Calculations: Perform frequency calculations on all optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (exactly one imaginary frequency).
-
Transition State Searching: Locate the transition states for each proposed elementary step (SN1, E1, SN2, E2, intramolecular cyclization). Methods like Quadratic Synchronous Transit (QST2/3) or the Berny algorithm can be employed.
-
Intrinsic Reaction Coordinate (IRC) Calculations: For each transition state, perform an IRC calculation to verify that it connects the correct reactant and product states.
-
High-Level Energy Calculations: To obtain more accurate energy barriers, perform single-point energy calculations on the optimized geometries using a higher-level functional (e.g., M06-2X) or a wave function-based method like CCSD(T) with a larger basis set.
-
Inclusion of Solvent Effects: Since these reactions are typically run in solution, it is crucial to include the effect of the solvent using an implicit solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).
-
Thermodynamic Analysis: From the calculated energies and vibrational frequencies, compute the Gibbs free energies of activation (ΔG‡) and reaction (ΔGr) to determine the kinetic and thermodynamic favorability of each pathway.
Conclusion: A Predictive Framework
In the absence of direct experimental data, DFT calculations provide a powerful predictive tool for dissecting the complex reactivity of molecules like this compound. Based on established principles, a strong competition between unimolecular reactions at the tertiary center and bimolecular reactions at the primary center is expected. The outcome will be highly dependent on the reaction conditions, particularly the strength and steric bulk of the nucleophile/base and the polarity of the solvent. Furthermore, the potential for an intramolecular cyclization pathway to form a 1,1-dimethylcyclopropane derivative presents an intriguing possibility that warrants computational investigation. The DFT protocol outlined in this guide provides a clear roadmap for researchers to computationally explore these competing mechanisms, predict product distributions, and ultimately guide synthetic efforts.
References
- Bento, A. P., et al. (2010). E2 and SN2 reactions of X- + CH3CH2X (X = F, Cl); an ab initio and DFT benchmark study. Physical Chemistry Chemical Physics, 12(35), 10468-10480.
- Bickelhaupt, F. M., & Houk, K. N. (2017). Analyzing Reaction Rates with the Activation Strain Model.
- Dewar, M. J. S., & Ford, G. P. (1979). A MINDO/3 study of the relative stabilities of C4H7+ carbocations. Journal of the American Chemical Society, 101(4), 783-791.
- Freund, M. (1882). Ueber Trimethylen.
- Gronert, S. (2009). An alternative interpretation of the anomalous alkyl substituent effects in SN2 reactions. The Journal of Organic Chemistry, 74(21), 8393-8399.
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Master Organic Chemistry. (2012). Comparing the E1 vs SN1 Reactions. [Link]
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Master Organic Chemistry. (2025). Deciding SN1/SN2/E1/E2 (1) - The Substrate. [Link]
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Quora. (2018). Why does the SN1/E1 reaction of tertiary alkyl halides favor the substitution product? [Link]
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Wikipedia. (2023). Neighboring group participation. [Link]
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A Comparative Guide to Analytical Methods for the Quantification of 1,3-Dibromo-3-methylbutane
For Researchers, Scientists, and Drug Development Professionals
The precise quantification of halogenated organic compounds is critical in various fields, including synthetic chemistry, pharmaceutical development, and environmental analysis. 1,3-Dibromo-3-methylbutane, a valuable building block and potential impurity, requires accurate measurement to ensure process control, reaction efficiency, and final product purity. This guide provides an in-depth comparison of the primary analytical methods for its quantification, focusing on Gas Chromatography (GC) coupled with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to inform your selection of the most suitable method.
The Primacy of Gas Chromatography
Due to its volatility and thermal stability, Gas Chromatography is the premier analytical technique for the analysis of this compound and similar alkyl halides.[1][2] The choice between detectors—typically a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)—depends on the specific requirements of the analysis, such as the need for structural confirmation, sensitivity, and the complexity of the sample matrix.
Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust, reliable, and widely used technique for quantifying organic compounds.[3] It operates by detecting the ions formed during the combustion of the analyte in a hydrogen-air flame. The resulting current is proportional to the amount of carbon in the sample, making it an excellent choice for the quantification of hydrocarbons and their derivatives.
Principle of Operation: Volatilized analytes are separated based on their boiling points and interaction with the stationary phase of the GC column. Upon elution, the compound is burned in a flame, producing ions that are collected by an electrode. The resulting electrical signal is proportional to the quantity of the analyte.
Expert Insight: Why GC-FID is a Workhorse for Routine Analysis The strength of GC-FID lies in its simplicity, durability, and wide linear range. For routine quality control where the identity of the analyte is known and the matrix is relatively clean, FID provides excellent precision and accuracy with lower operational costs compared to mass spectrometry.
Detailed Experimental Protocol: GC-FID
-
Sample Preparation:
-
Standard Preparation: Create a stock solution of this compound (e.g., 1000 µg/mL) in a volatile, non-polar solvent such as hexane or dichloromethane.[4] Perform serial dilutions to prepare a set of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the chosen solvent to fall within the calibration range. If necessary, filter the sample using a 0.45 µm syringe filter to remove particulate matter.[5]
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: A system equipped with a split/splitless injector and a Flame Ionization Detector.
-
Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is ideal for separating non-polar haloalkanes.
-
Carrier Gas: High-purity Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Injection Mode: 1 µL injection volume with a split ratio of 50:1 (this can be adjusted based on sample concentration).
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 200°C at a rate of 15°C/min.
-
Final Hold: Hold at 200°C for 5 minutes.
-
-
Detector Temperature: 300°C.
-
Makeup Gas (Nitrogen): 25 mL/min.
-
-
Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the prepared standards.
-
Apply a linear regression to the data. A coefficient of determination (R²) > 0.995 is typically required.
-
Quantify the amount of this compound in the unknown sample by interpolating its peak area from the calibration curve.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.[6] This makes it the gold standard for both the identification and quantification of volatile and semi-volatile compounds, especially in complex matrices or when unambiguous confirmation is required.[7]
Principle of Operation: After separation in the GC column, eluting compounds enter the ion source of the mass spectrometer (typically via Electron Ionization - EI), where they are fragmented into characteristic ions. These ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The resulting mass spectrum serves as a chemical "fingerprint" for identification, while the total ion current (TIC) or the signal from a specific ion can be used for quantification.[6]
Expert Insight: When to Choose GC-MS GC-MS is indispensable when dealing with complex samples where co-eluting peaks might interfere with FID analysis. The ability to operate in Selected Ion Monitoring (SIM) mode, where only specific fragment ions of the target analyte are monitored, dramatically increases sensitivity and selectivity, allowing for detection at trace levels.[7][8] This is particularly crucial in pharmaceutical analysis for identifying potential genotoxic impurities.[9]
Detailed Experimental Protocol: GC-MS
-
Sample Preparation:
-
Sample and standard preparation protocols are identical to those described for GC-FID. An internal standard (e.g., fluorobenzene) can be added to both samples and standards to improve precision.[10]
-
-
Instrumentation and Conditions:
-
GC Conditions: The column and temperature program are generally the same as for GC-FID.
-
Mass Spectrometer: A single quadrupole or more advanced mass analyzer.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: For qualitative analysis and identification, scan a mass range of m/z 40-250.
-
Selected Ion Monitoring (SIM): For high-sensitivity quantification, monitor characteristic ions of this compound (e.g., m/z 149/151 [M-Br]+ and m/z 69 [C5H9]+). The bromine isotopes (79Br and 81Br) produce a characteristic isotopic pattern that aids in identification.
-
-
-
Data Analysis and Quantification:
-
Identification: Compare the acquired mass spectrum of the peak of interest with a reference library (e.g., NIST) to confirm the identity of this compound.
-
Quantification: Create a calibration curve by plotting the peak area (from the TIC in full scan mode or the sum of the monitored ions in SIM mode) against the concentration of the standards. Calculate the concentration in the unknown sample from this curve.
-
Workflow and Method Selection
The logical flow for analyzing this compound is outlined below.
Caption: Workflow for the analysis of this compound.
Performance Comparison: GC-FID vs. GC-MS
The choice between these two powerful techniques hinges on the specific analytical goals. The table below provides a direct comparison of their performance characteristics for the quantification of this compound.
| Parameter | Gas Chromatography-FID (GC-FID) | Gas Chromatography-MS (GC-MS) |
| Principle | Measures ions from combustion in a flame. Universal for organic compounds. | Separates and measures ions based on their mass-to-charge ratio. |
| Selectivity | Moderate. Based on chromatographic retention time. Susceptible to co-eluting interferences. | Very High. Provides structural information from mass spectra. SIM mode eliminates matrix interference.[7] |
| Sensitivity | Good (ng on-column). | Excellent (pg on-column), especially in SIM mode.[6] |
| Linear Range | Wide (typically 10^7). | Good (typically 10^5), can be more limited than FID. |
| Identification | Not possible. Relies solely on retention time matching with a standard. | Definitive. Mass spectrum provides a unique fingerprint for confirmation. |
| Cost | Lower initial and operational cost. | Higher initial and maintenance cost. |
| Robustness | Very high. Less complex and easier to maintain. | High. More complex, requires vacuum system and more frequent maintenance. |
| Ideal Application | Routine quality control, process monitoring, purity assessment in simple matrices. | Trace-level impurity analysis, structure confirmation, analysis in complex matrices, method development.[9] |
Conclusion
Both GC-FID and GC-MS are highly effective for the quantification of this compound. For routine, high-throughput analysis where the compound's identity is known and high precision is required, GC-FID offers a cost-effective and robust solution. Conversely, when absolute certainty of identification is necessary, or when quantifying trace levels in complex sample matrices, GC-MS is the authoritative and superior method. Its ability to provide structural confirmation and unparalleled sensitivity, particularly in SIM mode, makes it the definitive choice for challenging research, development, and impurity profiling applications. The selection of the appropriate technique should be guided by a thorough consideration of the sample matrix, required sensitivity, and the need for structural elucidation.
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European Chemicals Agency (ECHA). (n.d.). 1,3-dibromo-3-methylbutan-2-one. Retrieved from [Link]
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Kajbaf, M., & Asad-Abadi, S. (2012). Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Journal of Chromatographic Science, 51(6), 553–557. [Link]
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Kim, J., Kim, J., & Kim, J. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(19), 6529. [Link]
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Shimadzu. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Retrieved from [Link]
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Brancaleoni, E., Scovaventi, S., & Frattoni, M. (2024). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. Heliyon, 10(24), e41018. [Link]
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A Researcher's Guide to the X-ray Crystallographic Analysis of 1,3-Dibromo-3-methylbutane Derivatives: A Comparative Approach
The Significance of Structural Analysis of Halogenated Alkanes
Halogenated alkanes, such as 1,3-dibromo-3-methylbutane, are not only important synthetic intermediates but also serve as model systems for studying intermolecular interactions, including the increasingly significant halogen bonding.[2] The presence of bulky bromine atoms and a tertiary carbon center in this compound introduces specific steric and electronic effects that influence its crystal packing. A detailed crystallographic analysis provides invaluable data on bond lengths, bond angles, and non-covalent interactions, which are crucial for rational drug design and the development of new materials.
Experimental Workflow: From Crystal to Structure
The successful X-ray crystallographic analysis of this compound derivatives hinges on a meticulously executed experimental workflow. This section breaks down the critical stages, offering practical insights and comparisons with alternative approaches.
Figure 1: A generalized workflow for X-ray crystallographic analysis.
Synthesis and Crystallization: The Foundation of Quality Data
The journey to a high-resolution crystal structure begins with a pure sample. For this compound, which can be synthesized from 3-methylbutanol, ensuring high purity is critical to obtaining well-ordered crystals.[3]
Experimental Protocol: Vapor Diffusion for Crystallization
-
Solvent Selection: Dissolve a small amount of purified this compound in a "good" solvent in which it is readily soluble (e.g., dichloromethane).
-
Antisolvent Introduction: Place this solution in a small, open vial. This vial is then placed inside a larger, sealed container that contains a "poor" solvent (antisolvent) in which the compound is sparingly soluble (e.g., hexane).
-
Slow Diffusion: Over time, the vapor of the antisolvent will slowly diffuse into the solution of the compound. This gradual decrease in solubility can promote the formation of single crystals.
-
Monitoring: Monitor the vial for crystal growth over several days to weeks.
Comparative Insight: Compared to simple evaporation, vapor diffusion offers slower crystal growth, which often leads to higher quality crystals with fewer defects. For a flexible molecule like this compound, slow growth is crucial to allow the molecules to pack in an ordered lattice.
Data Collection: Capturing the Diffraction Pattern
Once a suitable single crystal is obtained, it is mounted and exposed to a focused beam of X-rays. The resulting diffraction pattern is a unique "fingerprint" of the crystal's internal structure.[4]
| Parameter | Typical Setting for Small Molecules | Rationale for this compound Derivatives |
| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) | Cu Kα is often preferred for organic molecules to maximize scattering angles and improve resolution. |
| Temperature | 100 K | Cryo-cooling minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and higher resolution data. |
| Exposure Time | 1-60 seconds per frame | Dependent on crystal size and diffracting power. Longer times may be needed for weakly diffracting crystals. |
| Detector Distance | 40-60 mm | A shorter distance captures higher-angle data, which is essential for high-resolution structures. |
Table 1: Recommended X-ray data collection parameters.
Structure Solution and Refinement: From Pattern to Model
The collected diffraction data contains information about the positions and intensities of the diffracted X-rays. Solving the "phase problem" allows for the generation of an initial electron density map, from which the atomic positions can be determined. This initial model is then refined to best fit the experimental data.
Figure 2: The iterative cycle of crystallographic refinement.
Comparative Analysis with Other Halogenated Alkanes
The crystal structure of this compound derivatives can be compared with other known structures of halogenated alkanes to understand the influence of steric and electronic factors on crystal packing.
| Compound | Key Structural Features | Implications for this compound |
| 1,4-Dibromobutane | Linear chain allows for efficient packing. Br···Br interactions are common. | The branched structure of this compound will likely lead to less dense packing. |
| 2-Bromo-2-methylpropane | Tertiary bromide leads to significant steric hindrance, influencing intermolecular contacts. | Similar steric effects are expected, potentially leading to interesting polymorphic forms. |
| Di- and Polyhalogenated Benzenes | Halogen bonding is a dominant packing force, directing the supramolecular assembly.[5] | The presence of two bromine atoms in this compound may facilitate halogen bonding networks. |
Table 2: Comparative structural features of halogenated alkanes.
Anticipated Structural Features and Challenges
Based on the molecular structure of this compound, several features and potential challenges in its crystallographic analysis can be anticipated:
-
Conformational Disorder: The flexible butane backbone may lead to conformational disorder within the crystal lattice, complicating the refinement process.
-
Twinning: The presence of high symmetry in the molecule could increase the likelihood of crystal twinning, where two or more crystal lattices are intergrown.
-
Halogen Bonding: The electrophilic region on the bromine atoms (the σ-hole) may engage in halogen bonding with nucleophilic sites on adjacent molecules, influencing the overall crystal packing.[2]
Conclusion and Future Directions
A thorough X-ray crystallographic analysis of this compound and its derivatives promises to provide significant insights into the structural chemistry of halogenated alkanes. While presenting certain challenges, such as potential disorder, the application of modern crystallographic techniques and a comparative approach with related structures will enable a comprehensive understanding of their three-dimensional architecture. Future work should focus on synthesizing a range of derivatives to systematically study the effects of substituents on crystal packing and intermolecular interactions.
References
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Verschueren, K. H., Seljée, F., Rozeboom, H. J., Kalk, K. H., & Dijkstra, B. W. (1993). Crystallographic analysis of the catalytic mechanism of haloalkane dehalogenase. Nature, 363(6431), 693–698. [Link]
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McAdam, C. J., Moratti, S. C., Robinson, B. H., Simpson, J., & Stanley, R. G. (2014). Crystal structures of (μ2-η2,η2-4-hydroxybut-2-yn-1-yl 2-bromo-2-methylpropanoate-κ4C2,C3:C2,C3)bis and [μ2-η2,η2-but-2-yne-1,4-diyl bis(2-bromo-2-methyl-propanoate)-κ4C2,C3:C2,C3]bis. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), 9–13. [Link]
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Department of Physics and Astronomy, University of California, Irvine. (n.d.). EXPERIMENT 4 POWDER X-RAY DIFFRACTION: STRUCTURAL DETERMINATION OF ALKALI HALIDE SALTS. Retrieved from [Link]
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McDaniel, C. (2016). Synthesis of 1-bromo-3-methylbutane. [Link]
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IUCr. (n.d.). Crystal structures of p-substituted derivatives of 2,6-dimethylbromobenzene with ½ ≤ Z′ ≤ 4. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structures of (a): 3 and (b): 4 obtained by X-ray diffraction. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dibromo-3-methylbutane. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 1,3-Dibromo-3-methylbutane for Research and Development
This guide provides an in-depth comparative analysis of prominent synthetic routes to 1,3-Dibromo-3-methylbutane (CAS 24443-15-0), a valuable halogenated building block in organic synthesis.[1][2][3] Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each pathway. Our objective is to empower you with the critical insights needed to select and optimize the most suitable synthesis for your specific laboratory or process chemistry requirements.
Introduction: The Synthetic Utility of this compound
This compound possesses two bromine atoms in distinct chemical environments: a primary bromide susceptible to SN2 reactions and a tertiary bromide that can undergo SN1 substitution or elimination. This differential reactivity makes it a versatile intermediate for constructing complex molecular architectures. The strategic selection of a synthetic route is therefore a critical decision, balancing factors such as starting material cost, reaction efficiency, product purity, and scalability. This guide will compare two primary approaches: the hydrobromination of isoprene and a two-step sequence starting from 2-methyl-3-buten-2-ol.
Route 1: Direct Dibromination via Hydrobromination of Isoprene
This approach leverages the inexpensive and readily available conjugated diene, isoprene (2-methyl-1,3-butadiene), as the starting material.[4] The reaction involves the addition of two equivalents of hydrogen bromide across the diene system.
Mechanistic Rationale & Causality
The reaction proceeds through a two-stage electrophilic addition mechanism. The first addition of HBr to isoprene generates a resonance-stabilized allylic carbocation. This intermediate can be attacked by a bromide ion at two positions, leading to a mixture of 1,2- and 1,4-addition products (3-bromo-2-methyl-1-butene and 1-bromo-3-methyl-2-butene, respectively).
A subsequent electrophilic addition of a second HBr molecule to these mono-brominated intermediates yields the final product. A key challenge, as noted in the patent literature, is the potential for the formation of multiple products, including the desired this compound alongside other isomers, which complicates purification.[5] Controlling the reaction conditions, particularly temperature, is crucial for maximizing the yield of the target compound. Low temperatures (-20 to 30 °C) are often employed to manage the exothermic nature of the reaction and improve selectivity.[5]
Experimental Protocol: Hydrobromination of Isoprene
This protocol is adapted from established principles of hydrobromination and patent literature.[5]
-
Setup: In a well-ventilated fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Charging the Reactor: Charge the flask with isoprene (1.0 eq). Cool the flask to -5 °C using an appropriate cooling bath (e.g., ice-salt).
-
Reagent Addition: Slowly add hydrobromic acid (2.0 eq, 48% aqueous solution) dropwise via the dropping funnel, ensuring the internal temperature is maintained between 0-5 °C.[5]
-
Reaction: After the addition is complete, allow the mixture to stir at the same temperature for 1-2 hours, monitoring the reaction progress by GC or TLC.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to isolate this compound.
Visualization of Route 1
Caption: Synthesis of this compound from Isoprene.
Route 2: Two-Step Synthesis from 2-Methyl-3-buten-2-ol
This pathway offers a more controlled, albeit longer, approach by functionalizing the molecule in two distinct steps: formation of an allylic bromide followed by hydrobromination of the remaining double bond.
Mechanistic Rationale & Causality
Step 1: Allylic Bromination. The reaction of the tertiary alcohol, 2-methyl-3-buten-2-ol, with HBr begins with the protonation of the hydroxyl group, converting it into an excellent leaving group (water).[6] Departure of water generates a tertiary, resonance-stabilized allylic carbocation. Nucleophilic attack by the bromide ion can occur at either the tertiary carbon (C3) or the primary carbon (C1) of the allylic system. This typically results in a mixture of two isomeric allylic bromides: 3-bromo-3-methyl-1-butene (from attack at C3) and 1-bromo-3-methyl-2-butene (from attack at C1).[6] The ratio of these products can be influenced by kinetic versus thermodynamic control.
Step 2: Hydrobromination. The mixture of allylic bromides is then subjected to a second hydrobromination. The addition of HBr across the double bond of 3-bromo-3-methyl-1-butene follows Markovnikov's rule. Protonation of the terminal carbon (C1) generates a secondary carbocation at C2. Bromide attack at this position would yield 2,3-dibromo-3-methylbutane, an isomer of the desired product. However, the addition of HBr to the other intermediate, 1-bromo-3-methyl-2-butene, is what leads to the target molecule. Protonation of the double bond at C3 forms a tertiary carbocation at C2, which is adjacent to the primary bromide. A subsequent 1,2-hydride shift from C2 to C3 is unlikely. Instead, protonation at C2 generates a tertiary carbocation at C3, which is then attacked by a bromide ion to yield the final product, this compound. The complexity and potential for multiple isomers make this a challenging route to execute with high selectivity.
Experimental Protocol: Synthesis from 2-Methyl-3-buten-2-ol
This is a representative protocol based on fundamental organic transformations.[6]
-
Step 1 - Allylic Bromide Formation:
-
In a fume hood, dissolve 2-methyl-3-buten-2-ol (1.0 eq) in a suitable solvent (e.g., diethyl ether) in a flask cooled in an ice bath.
-
Slowly add one equivalent of 48% HBr, keeping the temperature below 5 °C.
-
Stir for 1-2 hours, then perform an aqueous workup as described in Route 1 to isolate the mixture of crude allylic bromides.
-
-
Step 2 - Final Hydrobromination:
-
Re-dissolve the crude allylic bromide mixture in a minimal amount of a non-polar solvent.
-
Cool the solution in an ice bath and slowly bubble HBr gas through it or add another equivalent of 48% HBr.
-
Monitor the reaction by GC or TLC until completion.
-
Perform a final aqueous workup and purify by vacuum distillation to isolate the this compound.
-
Visualization of Route 2
Caption: Two-step synthesis from 2-Methyl-3-buten-2-ol.
Comparative Data & Strategic Selection
The choice between these synthetic routes depends heavily on the specific goals of the project, such as scale, required purity, and available resources.
| Parameter | Route 1: Hydrobromination of Isoprene | Route 2: From 2-Methyl-3-buten-2-ol |
| Starting Material | Isoprene | 2-Methyl-3-buten-2-ol |
| Number of Steps | 1 | 2 |
| Key Reagents | HBr | HBr |
| Reaction Conditions | Low Temperature (-5 to 5 °C)[5] | Low Temperature (0 to 5 °C) |
| Reported Yield | Moderate to Good (e.g., ~84% reported in a patent for a related monobromide)[5] | Potentially lower overall yield due to two steps and multiple intermediates |
| Selectivity/Byproducts | Prone to forming isomeric dibromides, requiring careful purification.[5] | Can form multiple allylic bromide intermediates and isomeric dibrominated byproducts.[6] |
| Advantages | • Uses inexpensive, bulk starting material.• Single synthetic step. | • Potentially more controlled than direct diene reaction.• Starts from a readily available alcohol. |
| Disadvantages | • Poor selectivity can lead to difficult purifications.• Highly exothermic reaction requires careful temperature control. | • Two-step process increases time and labor.• Formation of multiple intermediates and byproducts can lower yield and complicate purification. |
Expert Insights & Recommendations
-
For Large-Scale Synthesis: Route 1, the hydrobromination of isoprene, is likely the more economically viable option due to the low cost of the starting material and the single-step nature of the process.[5] However, significant investment in process optimization would be required to control the formation of isomers and develop an efficient, scalable purification protocol.
-
For High-Purity Laboratory Samples: Neither route is ideal for guaranteeing high purity without careful chromatographic purification. Route 2 might offer more points for control and purification of intermediates, but its complexity and potential for multiple side reactions present significant challenges. A researcher might prefer this route if the starting alcohol is more readily available in their lab than isoprene.
-
Causality in Byproduct Formation: In both routes, the formation of byproducts is a direct consequence of the stability and reactivity of carbocation intermediates. For isoprene, the resonance-stabilized allylic carbocation allows for both 1,2- and 1,4-addition.[7] For the alcohol route, the similar allylic carbocation intermediate is also the branch point leading to isomeric products.[6] Understanding and controlling these intermediates is the key to improving the selectivity of either synthesis.
References
- Study Prep in Pearson+. (2024). When 3-methyl-1-butene reacts with HBr, two alkyl halides are formed.
- Homework.Study.com. Electrophilic addition of Br2 to isoprene (2-methyl-1,3-butadiene) yields the following product.
- Homework.Study.com. Major product in the addition of HBr to 3-methyl-1-butene.
- Allen. Write down the product formed when HBr adds to 3-methyl-1-butene.
- brainly.com. (2020).
- Chemistry LibreTexts. (2024). 7.
- Breton, G. W. (2005). Free Radical Bromination of 2-Methylbutane and Analysis by 1H NMR Spectroscopy.
- LookChem. This compound.
- Chegg. (2021). What is the major product of free-radical bromination of 2-methylbutane with Br2 and light.
- Benchchem. An In-depth Technical Guide to the Reaction of 3-Methyl-1-butene with HBr.
- Brainly. (2023). [FREE] Electrophilic addition of Br_2 to isoprene (2-methyl-1,3-butadiene) yields the following product.
- Chegg.com. (2020). Solved 47. When (R)-3-bromo-2-methyl-1-butene is reacted.
- McDaniel, C. (2016). Synthesis of 1-bromo-3-methylbutane.
- Carroll Collected.
- Reddit. (2018).
- Mekonnen, A., et al. (2009). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one.
- NIST. Butane, 1,3-dibromo-3-methyl-. NIST Chemistry WebBook.
- BYJU'S.
- Filo. (2025). 3-methyl but 1-ene react with HBr to form.
- YouTube. (2022). Using 1- bromo -3- methylbutane (A) and any other one or two carbon compounds, if needed, synth....
- Google Patents. CN1323771A - Method for preparing 1-bromo-3-methyl-2-butene.
- ChemicalBook. 1-Bromo-3-methylbutane synthesis.
- Stenutz. This compound.
- SINE2020. (2017). Novel route for isoprene synthesis.
- Chemistry Stack Exchange. (2023). Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene.
- MDPI. (2022). Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers.
- Santa Cruz Biotechnology. This compound | CAS 24443-15-0.
- PubChem. (2S,3R)-1,3-dibromo-2-methylbutane.
- Guidechem. What is the synthesis method of 1-Bromo-3-methylbutane?.
- Benchchem. comparative study of different synthetic routes to 1-bromo-3-methylbutan-2-ol.
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of 1,3-Dibromo-3-methylbutane
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, the seemingly minor detail of isomeric purity can have profound implications for reaction outcomes, biological activity, and regulatory compliance. 1,3-Dibromo-3-methylbutane, a valuable building block in organic synthesis, is no exception. Its utility is directly linked to its structural integrity. This guide provides an in-depth comparison of the primary analytical techniques for assessing the isomeric purity of this compound, offering field-proven insights and supporting data to empower researchers in making informed decisions for their analytical workflows.
The Genesis of Isomeric Impurities: A Synthetic Perspective
Understanding the potential for isomeric impurities begins with the synthesis of the target molecule. A common route to haloalkanes is the reaction of an alcohol with a hydrohalic acid. For this compound, a plausible precursor is 3-methyl-1-butanol. The reaction with hydrobromic acid (HBr) proceeds via a nucleophilic substitution mechanism.
However, the reaction conditions, particularly the presence of a strong acid and heat, can promote side reactions such as carbocation rearrangements. The initial protonation of the hydroxyl group of 3-methyl-1-butanol leads to a primary carbocation upon loss of water. This primary carbocation is highly unstable and prone to a 1,2-hydride shift to form a more stable tertiary carbocation. Nucleophilic attack by bromide ions at different carbocation intermediates can lead to a mixture of isomeric dibromides.
The primary isomeric impurities of concern are positional isomers, where the bromine atoms are attached to different carbon atoms of the 3-methylbutane skeleton. The most probable isomers to be formed alongside this compound include:
-
1,2-Dibromo-3-methylbutane
-
2,3-Dibromo-2-methylbutane
-
1,4-Dibromo-2-methylbutane
The presence of these isomers can significantly alter the reactivity and efficacy of this compound in subsequent synthetic steps. Therefore, robust analytical methods are essential to quantify the isomeric purity of the final product.
Comparative Analysis of Analytical Techniques
The two most powerful and commonly employed techniques for the analysis of volatile and semi-volatile organic compounds, such as dibrominated alkanes, are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers unique advantages and provides complementary information for a comprehensive assessment of isomeric purity.
Gas Chromatography-Mass Spectrometry (GC-MS): The Separation Powerhouse
GC-MS is the cornerstone for separating and identifying volatile compounds in a mixture. The separation is achieved based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The mass spectrometer then provides structural information by ionizing the eluted compounds and separating the resulting ions based on their mass-to-charge ratio.
A robust GC-MS method for the analysis of this compound and its isomers requires careful optimization of the chromatographic conditions.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Autosampler
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) | A non-polar 5% phenyl-methylpolysiloxane column is a good starting point for the separation of haloalkanes based on boiling point differences.[1] |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | A standard flow rate for this column dimension, providing a balance between analysis time and resolution. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the analytes without thermal degradation. |
| Injection Volume | 1 µL | |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 200 °C (hold 5 min) | A temperature ramp allows for the separation of compounds with a range of boiling points. |
Mass Spectrometer Conditions:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Mass Range | m/z 40-300 |
GC-MS Workflow for Isomeric Purity Analysis.
The primary means of differentiating isomers in GC-MS are their retention times and mass spectral fragmentation patterns.
-
Retention Time: Positional isomers often have slightly different boiling points and polarities, leading to different retention times on a GC column. Generally, more branched isomers have lower boiling points and thus elute earlier. For the dibromomethylbutane isomers, the elution order will depend on the specific interactions with the stationary phase, but distinct retention times are expected.
-
Mass Spectra: While isomers have the same molecular ion peak, their fragmentation patterns upon electron ionization can be distinct. The fragmentation is dictated by the stability of the resulting carbocations and radicals.
The mass spectrum of this compound from the NIST database shows a characteristic molecular ion peak cluster for two bromine atoms (m/z 228, 230, 232) and a base peak at m/z 71, corresponding to the loss of both bromine atoms and a methyl group.[2]
Comparative Mass Spectra of Potential Isomers:
| Isomer | Key Fragments (m/z) and Rationale |
| This compound | 228/230/232 (M+) , 149/151 ([M-Br]+), 71 (Base Peak, [C5H11]+) , 55, 41. The fragmentation is likely initiated by the loss of a bromine atom from the tertiary carbon, followed by further fragmentation. |
| 1,2-Dibromo-3-methylbutane | 228/230/232 (M+) , 149/151 ([M-Br]+), likely a prominent peak at m/z 109/111 ([CH2CHBrCH3]+) from cleavage of the C-C bond between the two bromine-bearing carbons. |
| 2,3-Dibromo-2-methylbutane | 228/230/232 (M+) , 149/151 ([M-Br]+), a strong peak at m/z 93/95 ([C(CH3)2Br]+) due to the formation of a stable tertiary carbocation. |
Note: The m/z values for bromine-containing fragments appear as doublets of roughly equal intensity due to the natural isotopic abundance of 79Br and 81Br.
By comparing the retention times and the unique fragmentation patterns of the peaks in the sample chromatogram to those of a reference standard of this compound and considering the expected fragmentation of potential isomers, a confident identification and quantification of the isomeric purity can be achieved.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe
NMR spectroscopy provides unparalleled detail about the chemical environment of each atom in a molecule. Both ¹H and ¹³C NMR are invaluable for distinguishing isomers.
Instrumentation:
-
NMR Spectrometer: Bruker Avance 400 MHz or equivalent
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Acquisition Parameters:
-
¹H NMR: Standard pulse program, sufficient number of scans for good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled pulse program (e.g., zgpg30), longer acquisition time or more scans may be needed due to the lower natural abundance of ¹³C.
NMR Workflow for Isomeric Purity Analysis.
The key to distinguishing isomers by NMR lies in the unique number of signals, their chemical shifts, integration values (for ¹H NMR), and splitting patterns.
Predicted ¹H and ¹³C NMR Data for Dibromomethylbutane Isomers:
| Isomer | Predicted ¹H NMR Signals (Multiplicity, Integration) | Predicted ¹³C NMR Signals |
| This compound | A (s, 6H), B (t, 2H), C (t, 2H) | 4 unique signals |
| 1,2-Dibromo-3-methylbutane | Multiple complex multiplets due to chirality | 5 unique signals |
| 2,3-Dibromo-2-methylbutane | A (s, 6H), B (q, 1H), C (d, 3H) | 4 unique signals |
-
Chemical Shift: The electronegative bromine atoms deshield adjacent protons and carbons, causing their signals to appear at a higher chemical shift (downfield). The number and position of bromine atoms will significantly influence the chemical shifts of the different CH, CH₂, and CH₃ groups in each isomer.
-
Symmetry: The symmetry of each isomer dictates the number of unique signals in both ¹H and ¹³C NMR spectra. For instance, the two methyl groups in this compound are equivalent and will produce a single signal in both spectra. In contrast, the methyl groups in 1,2-dibromo-3-methylbutane are diastereotopic and will likely have distinct chemical shifts.
-
Splitting Patterns (¹H NMR): The spin-spin coupling between adjacent non-equivalent protons provides valuable connectivity information. The multiplicity of a signal (singlet, doublet, triplet, etc.) is determined by the number of neighboring protons (n+1 rule). Each isomer will exhibit a unique set of splitting patterns.
By careful analysis of the ¹H and ¹³C NMR spectra, the presence and concentration of isomeric impurities can be accurately determined. The integration of the signals in the ¹H NMR spectrum allows for the direct quantification of the relative amounts of each isomer present.
Conclusion: A Synergistic Approach for Uncompromising Purity
Both GC-MS and NMR spectroscopy are powerful techniques for the isomeric purity analysis of this compound.
-
GC-MS excels at the separation of isomers and provides initial identification through mass spectral fragmentation patterns. It is a highly sensitive technique suitable for detecting trace-level impurities.
-
NMR Spectroscopy offers unambiguous structural elucidation and is the gold standard for differentiating isomers. ¹H NMR, in particular, allows for straightforward quantification of the isomeric ratio.
For a comprehensive and self-validating analytical workflow, a synergistic approach is recommended. GC-MS can be employed for initial screening and purity assessment, while NMR spectroscopy can be used for definitive structural confirmation and accurate quantification of any identified isomeric impurities. This dual-pronged strategy ensures the highest level of confidence in the quality of this compound, a critical factor for its successful application in research, development, and manufacturing.
References
-
NIST. Butane, 1,3-dibromo-3-methyl-. NIST Chemistry WebBook. [Link]
-
Chegg. 3-Methyl-1-butanol reacts with HBr to give 1-bromo-3-methylbutane. [Link]
-
Restek. Guide to GC Column Selection and Optimizing Separations. [Link]
-
eCampusOntario Pressbooks. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
-
Chemistry LibreTexts. 6.2: Fragmentation. [Link]
-
LookChem. This compound. [Link]
-
NIST. Butane, 1,3-dibromo-3-methyl-. NIST Chemistry WebBook. [Link]
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A Comparative Guide to the Kinetics of Nucleophilic Substitution on 1,3-Dibromo-3-methylbutane
For researchers, scientists, and professionals in drug development, a profound understanding of reaction kinetics is not merely academic—it is a cornerstone of predictive synthesis and mechanistic elucidation. This guide provides an in-depth comparative analysis of the nucleophilic substitution kinetics of 1,3-dibromo-3-methylbutane, a substrate of unique structural interest. By examining its reactivity alongside carefully selected benchmarks, we aim to provide actionable insights into predicting and controlling reaction pathways.
Introduction: The Duality of Reactivity in this compound
This compound presents a fascinating case study in nucleophilic substitution reactions. Its structure incorporates two distinct electrophilic centers: a tertiary carbon bonded to a bromine atom and a primary carbon also bonded to a bromine atom. This duality dictates that the molecule can potentially undergo substitution via different mechanisms at each site, primarily the unimolecular (SN1) and bimolecular (SN2) pathways.
The tertiary center is sterically hindered, which generally disfavors the concerted backside attack characteristic of an SN2 reaction. However, it is well-suited to form a relatively stable tertiary carbocation, a key intermediate in the SN1 mechanism. Conversely, the primary carbon is sterically accessible, making it an ideal candidate for an SN2 reaction, while the formation of a primary carbocation is energetically unfavorable.
This guide will dissect the kinetic profiles of these competing reactions, comparing the performance of this compound with two strategic alternatives: 2-bromo-2-methylbutane , a classic tertiary alkyl halide, and 1,4-dibromobutane , a primary dialkyl halide. This comparison will illuminate the structural and mechanistic factors that govern reaction rates and outcomes.
Mechanistic Pathways: A Visual Overview
The primary nucleophilic substitution pathways available to this compound are the SN1 and SN2 reactions. The preferred mechanism is highly dependent on the reaction conditions, particularly the nature of the nucleophile and the solvent.
Caption: Competing SN1 and SN2 pathways for this compound.
Comparative Kinetic Analysis: Experimental Insights
To provide a clear, data-driven comparison, we will examine the relative rates of solvolysis (an SN1 reaction where the solvent acts as the nucleophile) and reactions with a strong nucleophile (favoring SN2).
Solvolysis Rates (SN1): The Impact of Carbocation Stability
The rate-determining step of an SN1 reaction is the formation of a carbocation. Therefore, the stability of this intermediate is the dominant factor governing the reaction rate. Tertiary carbocations are significantly more stable than their primary and secondary counterparts due to hyperconjugation and inductive effects.
| Substrate | Classification | Relative Solvolysis Rate (80% Ethanol, 25°C) |
| 1,4-Dibromobutane | Primary | 1 |
| 2-Bromo-2-methylbutane | Tertiary | ~1,200,000 |
| This compound | Primary & Tertiary | Expected to be very similar to 2-bromo-2-methylbutane at the tertiary center |
Data for primary and tertiary monobromoalkanes adapted from Streitwieser, A. Jr. (1962). Solvolytic Displacement Reactions.
The solvolysis of this compound is expected to proceed almost exclusively at the tertiary carbon, mirroring the high reactivity of 2-bromo-2-methylbutane. The primary C-Br bond will remain largely unreactive under these conditions due to the instability of a primary carbocation.
Reaction with Strong Nucleophiles (SN2): The Role of Steric Hindrance
In contrast to SN1 reactions, SN2 reactions are highly sensitive to steric hindrance at the reaction center. The concerted backside attack of the nucleophile requires a clear path to the electrophilic carbon.
| Substrate | Classification | Relative Rate with Strong Nucleophile (e.g., NaN₃ in DMF) |
| 1,4-Dibromobutane | Primary | High |
| 2-Bromo-2-methylbutane | Tertiary | Very Low (Elimination often dominates) |
| This compound | Primary & Tertiary | Expected to react primarily at the primary center |
For this compound, reaction with a strong, non-basic nucleophile like sodium azide in a polar aprotic solvent such as DMF is predicted to occur selectively at the primary carbon via an SN2 mechanism. The tertiary carbon, being sterically hindered, will be significantly less reactive under these conditions. It is important to note that with strong, basic nucleophiles like sodium hydroxide, elimination reactions (E1 and E2) become significant competing pathways, especially at the tertiary center.
Experimental Protocols for Kinetic Studies
To empirically determine the reaction kinetics, the following detailed methodologies can be employed. These protocols are designed to be self-validating by providing clear, measurable endpoints.
Protocol 1: Monitoring SN1 Solvolysis by Titration
This method is adapted from established procedures for studying the solvolysis of tertiary alkyl halides.
Objective: To determine the first-order rate constant for the solvolysis of the tertiary bromide in this compound.
Methodology:
-
Solution Preparation:
-
Prepare a 0.1 M solution of this compound in a 50:50 (v/v) ethanol-water mixture.
-
Prepare a standardized 0.05 M sodium hydroxide (NaOH) solution.
-
Use bromothymol blue as an indicator.
-
-
Reaction Setup:
-
Place a known volume (e.g., 50 mL) of the ethanol-water solvent in a constant temperature bath (e.g., 25°C).
-
Add a few drops of bromothymol blue indicator. The solution should be neutral (green).
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding a small, precise volume (e.g., 1 mL) of the this compound solution to the solvent and start a timer.
-
The solvolysis reaction will produce hydrobromic acid (HBr), causing the indicator to turn yellow (acidic).
-
Immediately titrate the reaction mixture with the standardized NaOH solution until the green endpoint is reached. Record the volume of NaOH added and the time.
-
Continue to take readings at regular intervals until the reaction is complete (i.e., the rate of HBr production becomes negligible).
-
-
Data Analysis:
-
The concentration of HBr produced at each time point is proportional to the amount of this compound that has reacted.
-
The concentration of the unreacted substrate at time t can be calculated.
-
A plot of the natural logarithm of the substrate concentration versus time should yield a straight line for a first-order reaction, the slope of which is the negative of the rate constant (-k).
-
Caption: Workflow for SN1 solvolysis kinetic study.
Protocol 2: Monitoring SN2 Reaction by Conductometry
This technique is suitable for following the reaction of this compound with an ionic nucleophile.
Objective: To determine the second-order rate constant for the reaction of the primary bromide in this compound with a nucleophile like sodium azide.
Methodology:
-
Solution Preparation:
-
Prepare equimolar solutions (e.g., 0.01 M) of this compound and sodium azide in a polar aprotic solvent like acetone.
-
-
Reaction Setup:
-
Place the sodium azide solution in a thermostated reaction vessel equipped with a conductivity probe.
-
Allow the solution to reach thermal equilibrium.
-
-
Initiation and Monitoring:
-
Initiate the reaction by rapidly adding the this compound solution to the reaction vessel with vigorous stirring.
-
Record the conductivity of the solution as a function of time. The conductivity will decrease as the more mobile azide ions are replaced by the less mobile bromide ions and the product is neutral.
-
-
Data Analysis:
-
The change in conductivity is related to the change in the concentration of the ionic reactants.
-
A plot of 1/[NaN₃] versus time will yield a straight line for a second-order reaction, with the slope being equal to the rate constant (k).
-
Discussion: Causality Behind Experimental Choices
-
Choice of Substrate: this compound was chosen for its bifunctional nature, allowing for the direct comparison of SN1 and SN2 reactivity within the same molecule under different conditions. 2-bromo-2-methylbutane and 1,4-dibromobutane serve as ideal monofunctional analogues to isolate and quantify the reactivity of tertiary and primary centers, respectively.
-
Choice of Nucleophile: For probing SN1 reactivity, a weak nucleophile (the solvent) is used to minimize any contribution from SN2 pathways. For SN2 studies, a strong, non-basic nucleophile like azide is chosen to favor substitution over elimination.
-
Choice of Solvent: A polar protic solvent like ethanol/water is used for SN1 reactions to stabilize the carbocation intermediate. A polar aprotic solvent like DMF or acetone is employed for SN2 reactions to enhance the nucleophilicity of the anionic nucleophile.
-
Monitoring Technique: Titration is a robust and cost-effective method for monitoring reactions that produce an acid or base. Conductometry is a sensitive technique for tracking reactions that involve a change in the concentration of ions.
Conclusion: A Predictive Framework for Synthesis
The kinetic studies of this compound and its analogues provide a clear and predictive framework for synthetic chemists. The reactivity of this bifunctional substrate can be selectively tuned by the judicious choice of reaction conditions. For substitution at the tertiary center, an SN1-favoring environment (polar protic solvent, weak nucleophile) is optimal. Conversely, to target the primary center, SN2 conditions (polar aprotic solvent, strong non-basic nucleophile) are required. This guide, through its comparative data and detailed protocols, empowers researchers to move beyond trial-and-error and approach the synthesis of complex molecules with a greater degree of precision and control.
References
-
Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups. (n.d.). RSC Publishing. Retrieved from [Link]
-
Nucleophilic Substitution and Elimination Reactions. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]
-
SN2 reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Experiment 8 — Kinetics of SN1 Solvolysis. (n.d.). Retrieved from [Link]
-
Chapter 6: Nucleophilic Substitution and Elimination Reactions. (n.d.). Retrieved from [Link]
-
Nucleophilic Substitution and Elimination as Competing Reactions. (2023, June 30). YouTube. Retrieved from [Link]
-
Synthesis of 1-bromo-3-methylbutane. (n.d.). Retrieved from [Link]
-
Solved 1-Bromo-3-methylbutane reacts with sodium hydroxide. (2022, June 12). Chegg.com. Retrieved from [Link]
-
Correlation of Solvolysis Rates. IV. Solvent Effects on Enthalpy and Entropy of Activation for Solvolysis of t-Butyl Chloride. (1948). Journal of the American Chemical Society, 70(10), 3434–3437. [Link]
-
elimination v nucleophilic substitution in halogenoalkanes. (n.d.). Chemguide. Retrieved from [Link]
-
This compound. (n.d.). LookChem. Retrieved from [Link]
-
Solved III. It is known that the solvolysis of 2-bromo-2-methylbutane in ethanol... (2022, October 28). Chegg.com. Retrieved from [Link]
-
Butane, 1,3-dibromo-3-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
SN2 Reaction with 1,4-Dibromobutane. (2024, July 10). Reddit. Retrieved from [Link]
-
1,3-Dibromo-3-methylbutan-2-one. (n.d.). PubChem. Retrieved from [Link]
-
The relative rates of solvolysis of 2-bromo-2-methylpropane in three solvents are shown below. (2025, March 19). Filo. Retrieved from [Link]
- III. It is known that the solvolysis of 2 bromo 2 methylbutane in ethanol... (2025, January 2
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,3-Dibromo-3-methylbutane
Core Principles: Understanding the Hazard Profile
Effective disposal begins with a thorough understanding of the substance's inherent risks. 1,3-Dibromo-3-methylbutane is not merely waste; it is a hazardous chemical that demands respect and careful handling through its entire lifecycle.
According to its Safety Data Sheet (SDS), this compound presents several hazards:
-
Acute Toxicity: It is harmful if swallowed[1].
-
Skin and Eye Damage: It causes skin irritation and serious eye damage, with the potential to cause an allergic skin reaction[1].
-
Flammability: While not highly flammable, it is a combustible liquid with a flash point of 58.5°C and can form explosive vapor-air mixtures when heated[2].
The primary danger during disposal and decomposition arises from its halogenated nature. Thermal decomposition, such as in a fire or improper incineration, can release highly toxic and corrosive byproducts, including hydrogen bromide (HBr), carbon monoxide (CO), and carbon dioxide (CO2)[3][4][5]. Therefore, disposal procedures are designed to manage both the parent compound and its potential hazardous breakdown products.
| Property | Value | Significance for Disposal |
| Chemical Formula | C₅H₁₀Br₂ | Contains two bromine atoms, classifying it as a halogenated organic compound. |
| Molecular Weight | 229.94 g/mol [2][6] | Relevant for calculating waste quantities. |
| Physical State | Liquid | Spills can spread; requires liquid-tight waste containers. |
| Flash Point | 58.5°C[2] | Combustible. Must be kept away from heat and ignition sources during storage and disposal[7]. |
| Primary Hazards | Harmful if swallowed, Causes skin/eye damage[1] | Mandates strict use of Personal Protective Equipment (PPE) during handling and disposal. |
The Critical First Step: Waste Characterization and Segregation
Proper disposal is impossible without correct waste characterization. As a brominated organic compound, this compound is classified as a halogenated organic waste .[8][9] This is the single most important classification for determining its disposal pathway.
Causality: Halogenated wastes cannot be mixed with non-halogenated organic solvents. The reason is twofold:
-
Disposal Method: Halogenated wastes require high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (like HBr) produced during combustion[10][11]. Mixing them with non-halogenated solvents, which can often be recycled or used as fuel, contaminates the entire waste stream and forces the entire volume to be treated by the more complex and expensive incineration process.
-
Chemical Reactivity: Halogenated hydrocarbons can react violently with incompatible materials. They must be kept separate from strong bases, oxidizing agents, and certain metals[12][13].
The following diagram illustrates the decision-making process for chemical waste segregation in a laboratory setting.
Caption: Waste classification and segregation workflow.
Operational Protocol for Waste Collection and Storage
Adherence to a strict, step-by-step protocol is essential for safety and compliance.
Step 1: Select the Correct Waste Container
-
Use a dedicated, leak-proof container clearly labeled "Halogenated Organic Waste".[8][14] Many institutions provide pre-labeled containers for this purpose. The container must be made of a compatible material (e.g., high-density polyethylene or glass) and have a tightly sealing cap.
Step 2: Wear Appropriate Personal Protective Equipment (PPE)
-
Before handling the waste, don the following PPE:
Step 3: Transfer the Waste
-
Conduct all waste transfers inside a certified chemical fume hood to prevent inhalation of vapors[14].
-
Use a funnel to pour the waste into the container, avoiding splashes. Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills[9].
Step 4: Label the Container Accurately
-
Clearly list the full chemical name, "this compound," and its approximate concentration or volume on the container's hazardous waste tag[8][14]. Do not use abbreviations. Accurate labeling is a legal requirement and is critical for the safety of waste handlers.
Step 5: Store the Waste Container Securely
-
Tightly close the waste container immediately after adding waste[9].
-
Store the container in a designated, well-ventilated satellite accumulation area, away from heat, sparks, or open flames[13]. Ensure it is stored separately from incompatible materials, particularly strong bases and oxidizers.
Emergency Procedures: Spill Management
Accidental spills must be treated as an immediate disposal requirement.
Step 1: Evacuate and Secure the Area
-
Immediately alert personnel in the vicinity and evacuate the affected area[14].
Step 2: Control the Spill
-
If safe to do so, and while wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or activated charcoal adsorbent[3][15]. Do not use combustible materials like paper towels to absorb the bulk of the spill.
Step 3: Collect and Containerize
-
Using non-sparking tools, carefully scoop the absorbent material and chemical into a designated, leak-proof container[3][15].
-
Label the container as "Spill Debris containing this compound" and manage it as halogenated organic waste.
Step 4: Decontaminate the Area
-
Once the bulk of the material is removed, decontaminate the spill area with soap and water[14][15]. Collect the cleaning materials and any contaminated clothing for disposal as hazardous waste.
Final Disposal Pathways: From Laboratory to Destruction
The journey of the waste container does not end at the satellite accumulation area.
Step 1: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup of the waste container[14]. Never attempt to dispose of this chemical down the drain or in regular trash[16].
Step 2: Transportation and Treatment
-
The licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
The most common and effective disposal method for halogenated organic waste is high-temperature incineration in a specialized hazardous waste incinerator[3][8].
The Science of Destruction: Incineration must be conducted under carefully controlled conditions (typically >850°C) to ensure the complete destruction of the organic molecule. The process is designed to manage the hazardous byproducts: C₅H₁₀Br₂ + O₂ → CO₂ + H₂O + HBr The resulting hydrogen bromide (HBr) is a corrosive acid gas that is removed from the incinerator's exhaust stream by a "scrubbing" system, which typically uses a basic solution to neutralize the acid before it is released into the atmosphere[11]. Alternative technologies like Molten Salt Oxidation (MSO) can also be used, where the organic material is oxidized to CO₂, and the bromine is captured as a stable alkali halide salt[10].
By adhering to these scientifically grounded procedures, you ensure not only the safety of yourself and your colleagues but also the integrity of the environment, fulfilling your professional responsibility from the start of your research to the very end.
References
-
Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]
-
ResearchGate. (n.d.). The decomposition of halogenated hydrocarbons by MSO. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dibromo-3-methylbutan-2-one. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). 1-BROMO-3-METHYL BUTANE HAZARD SUMMARY. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance | I-WASTE DST. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
CIOP. (n.d.). Products of thermal decomposition of brominated polymer flame retardants. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2024). Safety Data Sheet: 1-Bromo-3-methylbutane. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]
-
Chemical Engineering Transactions. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 1,1-Dibromo-3-methylbutane. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 1,3-Dibromo-3-methylbutane: From Core Principles to Emergency Response
Navigating the complexities of novel chemical entities requires a deep, intuitive understanding of safety that goes beyond merely reading a Safety Data Sheet (SDS). It demands a procedural mindset grounded in the fundamental reactivity and toxicity of the molecule. This guide provides a comprehensive operational framework for handling 1,3-Dibromo-3-methylbutane, ensuring that safety is not just a checklist, but an integrated, self-validating system within your workflow. We will explore not just what personal protective equipment (PPE) to wear, but why each component is critical, based on the specific chemical threats posed by this compound.
Understanding the Adversary: Hazard Profile of this compound
This compound is a halogenated alkane that presents multiple, concurrent hazards. A thorough risk assessment is the foundation of any safety protocol. Its hazard profile, according to the Globally Harmonized System (GHS), mandates a cautious and well-equipped approach.
The primary dangers include:
-
Acute Oral Toxicity (Category 4): It is harmful if swallowed[1][2].
-
Severe Skin Damage (Category 1B/2): The compound is classified as causing severe skin burns and irritation[1][3][4]. This is not a mild irritant; contact can lead to significant tissue damage.
-
Serious Eye Damage (Category 1): Direct contact with the eyes can cause irreversible damage[1][4].
-
Skin Sensitization (Category 1): May cause an allergic skin reaction upon repeated exposure[1].
-
Respiratory Irritation: Vapors and mists can irritate the respiratory system[2][5].
-
Flammability: While some sources indicate a high flash point, others classify similar bromoalkanes as flammable liquids that can form explosive vapor-air mixtures, especially with heating[4][5][6]. Therefore, ignition sources must be rigorously controlled.
This combination of corrosive action, toxicity, and potential flammability necessitates a multi-layered PPE strategy.
The Core Ensemble: Standard PPE for Bench-Scale Operations
For routine laboratory work involving small quantities of this compound within a certified chemical fume hood, the following PPE ensemble is mandatory. The principle here is "no exposed skin."
| Protection Type | Required PPE | Specification/Standard | Rationale (Hazard Mitigation) |
| Eye & Face Protection | Chemical Safety Goggles & Face Shield | Goggles: ANSI Z87.1 / EN 166. Must provide a complete seal around the eyes. Face Shield: Worn over goggles. | Mitigates: Serious eye damage[1][4]. Goggles prevent splashes from reaching the eyes. A face shield provides a secondary barrier against splashes to the entire face, a critical precaution given the severe corrosive potential. |
| Hand Protection | Nitrile or Neoprene Gloves | EN 374 compliant. Minimum 0.2mm thickness. Double-gloving is recommended. | Mitigates: Severe skin burns and allergic reactions[1]. Halogenated compounds can degrade some glove materials. Check manufacturer's compatibility data. Immediately remove and replace gloves upon any sign of contamination. |
| Body Protection | Flame-Resistant Laboratory Coat | Must be fully buttoned with tight-fitting cuffs. | Mitigates: Skin irritation and burns from accidental spills[1][7]. Flame-resistant material provides protection against potential flash fires. |
| Foot Protection | Closed-toe, non-porous shoes | Leather or chemical-resistant material. | Mitigates: Skin contact from spills that may reach the floor. |
Procedural Discipline: Protocols for Safe Handling
Effective PPE is a combination of the right equipment and disciplined procedures. The following protocols are designed to minimize exposure during routine handling, spills, and disposal.
PPE Donning and Doffing Sequence
The order of putting on and removing PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is paramount.
Step 1: Evacuate and Alert
-
Alert all personnel in the immediate vicinity.
-
If the spill is large or ventilation is poor, evacuate the lab and activate the emergency alarm.
Step 2: Isolate and Ventilate
-
Ensure the chemical fume hood is operating at maximum capacity.
Step 3: Don Appropriate PPE
-
At a minimum, the Core Ensemble is required. For large spills, add respiratory protection (see Section 4).
Step 4: Contain and Absorb
-
Contain the spill using a non-combustible absorbent material like vermiculite, sand, or activated charcoal adsorbent[7][9]. Do NOT use combustible materials like paper towels.
-
Use only non-sparking tools for cleanup[8].
Step 5: Collect and Dispose
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials, including gloves and wipes, as hazardous waste according to institutional and local regulations[1][7].
Respiratory Protection: When is it Necessary?
While handling small quantities in a functioning fume hood should not require respiratory protection, its use becomes mandatory under certain conditions.
Triggers for Respiratory Protection:
-
Inadequate Ventilation: Working outside of a fume hood or if the ventilation system fails.
-
Aerosol Generation: Any procedure that may create aerosols or mists (e.g., vortexing, sonicating, heating).
-
Large-Volume Transfers: Handling quantities greater than a few grams.
-
Spill Cleanup: Responding to a significant spill.
Required Equipment:
-
A full-face respirator with organic vapor cartridges is recommended if exposure limits are exceeded or symptoms like irritation are experienced[1][8]. Ensure proper fit-testing and training as per OSHA regulations[6].
The following diagram outlines the decision-making process for PPE selection.
Caption: Decision Logic for PPE Selection.
Waste Disposal: Completing the Cycle Safely
All materials contaminated with this compound are considered hazardous waste.
-
Liquid Waste: Collect in a designated, sealed, and properly labeled halogenated waste container.
-
Solid Waste: This includes contaminated gloves, absorbent materials, and empty containers. Collect in a sealed, labeled hazardous waste bag or drum.
-
Decontamination: Decontaminate empty containers before disposal. However, they may still contain explosive vapors and should not be subjected to cutting, grinding, or welding[9].
-
Consult Authority: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols[1][9].
By integrating this expert-level understanding of the hazards with disciplined, repeatable procedures, you build a culture of safety that protects not only yourself but your entire research team.
References
-
1-BROMO-3-METHYL BUTANE HAZARD SUMMARY . New Jersey Department of Health. [Link]
-
1,3-Dibromo-3-methylbutan-2-one PubChem Entry . National Center for Biotechnology Information, PubChem. [Link]
-
Safety Data Sheet: 1-Bromo-3-methylbutane . Chemos GmbH & Co.KG. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
